molecular formula C11H22N2O2 B172453 Tert-butyl (3-methylpiperidin-3-yl)carbamate CAS No. 169750-96-3

Tert-butyl (3-methylpiperidin-3-yl)carbamate

Cat. No.: B172453
CAS No.: 169750-96-3
M. Wt: 214.3 g/mol
InChI Key: IKLFTJQKKCELGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3-methylpiperidin-3-yl)carbamate (CAS 169750-96-3) is a chemical building block with a molecular formula of C11H22N2O2 and a molecular weight of 214.30 g/mol. This piperidine derivative is characterized by a carbamate protecting group, which enhances its stability and makes it a versatile intermediate in organic synthesis and medicinal chemistry research. Its physicochemical properties include a calculated density of 1.01 g/cm³ and sparing solubility in water (approximately 15 g/L at 25 °C) . This compound is exclusively intended for research applications, such as use as a precursor in the development of novel active compounds, and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in human or veterinary medicine. Note on Information Availability: The core data for this compound is sourced from a database entry that is several years old . For the most current and comprehensive data, including detailed safety information (SDS), it is highly recommended to consult other chemical databases or contact the supplier directly.

Properties

IUPAC Name

tert-butyl N-(3-methylpiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLFTJQKKCELGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599245
Record name tert-Butyl (3-methylpiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169750-96-3
Record name tert-Butyl (3-methylpiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl (3-methylpiperidin-3-yl)carbamate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl (3-methylpiperidin-3-yl)carbamate is a cornerstone chiral building block in contemporary medicinal chemistry. Its structurally constrained piperidine core, featuring a quaternary center, provides a unique three-dimensional scaffold that is instrumental in the design of sophisticated therapeutic agents. This guide offers an in-depth exploration of its chemical properties, stereoselective synthesis, and strategic applications, particularly in the development of novel pharmaceuticals such as orexin receptor antagonists and IRAK4 inhibitors.[1] We will dissect the causality behind synthetic choices, present detailed protocols, and analyze the molecule's reactivity to empower researchers, chemists, and drug development professionals in leveraging this high-value intermediate.

Table of Contents

  • Strategic Importance in Medicinal Chemistry

  • Physicochemical and Structural Properties

  • Synthesis and Manufacturing Insights

  • Spectroscopic and Analytical Profile

  • Chemical Reactivity and Derivatization Strategies

  • Safe Handling and Storage Protocols

  • References

Strategic Importance in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug design, present in a multitude of FDA-approved drugs. The introduction of a gem-disubstituted carbon at the 3-position, specifically with a methyl and a protected amino group, imparts significant strategic advantages:

  • Conformational Rigidity: The quaternary center restricts the conformational flexibility of the piperidine ring, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

  • Stereochemical Complexity: The C3-position is a chiral center, allowing for the synthesis of stereoisomers that can exhibit profoundly different pharmacological and toxicological profiles. This is crucial for developing enantiomerically pure drugs.

  • Vectorial Diversity: The protected primary amine serves as a versatile synthetic handle. After deprotection, it allows for the introduction of a wide array of substituents, enabling chemists to systematically explore the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.

This compound is a pivotal intermediate in the synthesis of complex molecules, including antitumor agents and potential treatments for neurological disorders.[2][3]

G cluster_0 Core Structure cluster_1 Key Structural Features cluster_2 Strategic Advantages in Drug Design Core Tert-butyl (3-methylpiperidin-3-yl)carbamate Piperidine Piperidine Scaffold (Proven Bioactivity) Core->Piperidine Quaternary C3 Quaternary Center (Conformational Lock) Core->Quaternary Boc Boc-Protected Amine (Orthogonal Handle) Core->Boc Selectivity Enhanced Selectivity & Binding Affinity Quaternary->Selectivity SAR Precise SAR Exploration (3D Vector) Boc->SAR PK Improved PK/PD Profile Selectivity->PK SAR->PK

Figure 1: Logical relationship between the structural features of the title compound and its strategic advantages in medicinal chemistry.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its application in synthesis and process chemistry.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂N₂O₂[2][4][5]
Molecular Weight 214.30 g/mol [2][4][5]
Appearance White to off-white solidGeneral Knowledge
Boiling Point 313.4 - 321.8 °C (Predicted)[4][6]
Density ~1.0 g/cm³ (Predicted)[4][6]
LogP 1.55[4][5]
Topological Polar Surface Area 50.36 Ų[4]
CAS Number 496775-84-7 (racemate)N/A
1169762-18-8 (R-isomer)[7][8][9]
1363378-21-5 (S-isomer)[3][10]

Synthesis and Manufacturing Insights

The synthesis of this compound, particularly in its enantiomerically pure form, is a non-trivial process. While various routes exist, a chemoenzymatic strategy has been highlighted as a practical and efficient method that avoids many hazardous reagents and conditions.[1] Below is a generalized workflow representing a common chemical approach.

Synthetic Workflow Overview

G Start 1. N-Protected 3-Piperidone Step1 2. Grignard Addition or similar C-C bond formation Start->Step1 Introduce Methyl Group Step2 3. Ritter Reaction or Curtius Rearrangement Step1->Step2 Introduce Nitrogen Source Step3 4. Reduction of Nitrile/Azide Step2->Step3 Form Primary Amine Step4 5. Boc Protection Step3->Step4 Protect Amine Product Final Product Step4->Product

Figure 2: A representative synthetic workflow for constructing the target molecule from a piperidone precursor.

Exemplary Protocol: Synthesis from N-Boc-3-piperidone

This protocol is a representative chemical synthesis. For large-scale production, a chemoenzymatic approach may be more efficient and sustainable.[1]

Step 1: Methylation of N-Boc-3-piperidone

  • To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, add methylmagnesium bromide (1.1 eq, 3.0 M in ether) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Causality: The Grignard reaction is a classic and robust method for creating a carbon-carbon bond. Using N-Boc-3-piperidone as the starting material directly installs the methyl group at the desired C3 position, forming the key tertiary alcohol intermediate. The Boc group is stable to these conditions.

Step 2: Azide Formation via an Sₙ1-type reaction

  • Dissolve the crude alcohol (1.0 eq) in a suitable solvent like toluene.

  • Add sodium azide (1.5 eq) followed by the slow, portion-wise addition of trifluoroacetic acid (2.0 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Separate the layers and extract the aqueous phase with ethyl acetate. Combine organic layers, dry, and concentrate to yield the crude azide.

  • Causality: Under strong acidic conditions, the tertiary alcohol is protonated, forming a good leaving group (water). The subsequent loss of water generates a stabilized tertiary carbocation, which is then trapped by the azide nucleophile. This efficiently substitutes the hydroxyl group with an azide, which is a precursor to the amine.

Step 3: Reduction of the Azide

  • Dissolve the crude azide (1.0 eq) in methanol or ethanol.

  • Add a catalyst, such as 10% Palladium on Carbon (Pd/C), to the solution.

  • Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the crude 3-amino-3-methylpiperidine derivative.

  • Causality: Catalytic hydrogenation is a clean and highly efficient method for reducing azides to primary amines. The reaction proceeds with high yield and the only byproduct is nitrogen gas, simplifying purification.

Step 4: Boc Protection of the Primary Amine

  • Dissolve the crude amine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir the mixture at room temperature for 6-12 hours.

  • Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford the final product.

  • Causality: The final step introduces the tert-butoxycarbonyl (Boc) group onto the newly formed primary amine. This protecting group is crucial as it provides stability, simplifies handling and purification, and allows for orthogonal deprotection in subsequent synthetic steps.[2]

Spectroscopic and Analytical Profile

Unambiguous characterization is critical for quality control. The following data are representative for the title compound.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~4.55 (br s, 1H, NH -Boc), 3.20-2.80 (m, 2H, piperidine CH₂), 2.70-2.50 (m, 2H, piperidine CH₂), 1.80-1.45 (m, 4H, piperidine CH₂), 1.44 (s, 9H, -C(CH ₃)₃), 1.15 (s, 3H, -CH ₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~155.0 (C=O), 80.5 (O-C (CH₃)₃), 55.0 (C -NHBoc), 45.0 (piperidine CH₂), 35.0 (piperidine CH₂), 28.4 (-C(C H₃)₃), 25.0 (piperidine CH₂), 22.0 (-C H₃).

  • Mass Spectrometry (ESI+): m/z = 215.17 [M+H]⁺.

Chemical Reactivity and Derivatization Strategies

The synthetic utility of this compound stems from the orthogonal reactivity of its two nitrogen atoms.

Deprotection of the Boc Group

The Boc group is labile under acidic conditions, allowing for selective deprotection without affecting the piperidine nitrogen.

G Start This compound Boc-NH-R Product 3-Methylpiperidin-3-amine H₂N-R Start->Product Boc deprotection Reagent Acidic Conditions (TFA/DCM or HCl/Dioxane)

Figure 3: Selective removal of the Boc protecting group to unmask the primary amine for further functionalization.

Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is nucleophilic and can be readily functionalized while the Boc group remains intact. Common transformations include:

  • N-Alkylation: Reaction with alkyl halides in the presence of a mild base.

  • N-Acylation: Reaction with acid chlorides or anhydrides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).

  • Buchwald-Hartwig or Ullmann Coupling: Palladium- or Copper-catalyzed reaction with aryl/heteroaryl halides to install aromatic moieties.

This dual reactivity allows for a modular approach to library synthesis, where the piperidine nitrogen can be modified first, followed by Boc deprotection and derivatization of the primary amine.

Safe Handling and Storage Protocols

Adherence to safety protocols is mandatory when working with any chemical intermediate.

  • Hazard Identification: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[7][11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[11][13]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[11][13][14]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[11][13][14] Store away from strong oxidizing agents.[15]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11][13]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[11][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[13]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[11][13]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is more than a simple building block; it is a sophisticated molecular tool that enables the construction of complex, stereochemically defined drug candidates. Its unique combination of a constrained core and versatile synthetic handles makes it an invaluable asset in modern drug discovery programs. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl (3-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl (3-methylpiperidin-3-yl)carbamate is a valuable building block in medicinal chemistry, finding application in the development of novel therapeutics. Its structure, featuring a chiral quaternary center on a piperidine scaffold, presents unique synthetic challenges. This technical guide provides a comprehensive overview of the viable synthetic pathways for the preparation of this compound. We will delve into the strategic considerations behind different synthetic routes, offering detailed experimental protocols and highlighting the critical parameters for successful synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Significance and Synthetic Challenges

The 3-amino-3-methylpiperidine scaffold is a key pharmacophore in a variety of biologically active molecules. The incorporation of a methyl group at the C3 position introduces a quaternary stereocenter, which can significantly influence the pharmacological properties of a drug candidate, including its potency, selectivity, and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality is widely employed in peptide synthesis and medicinal chemistry due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

The primary synthetic challenge in the preparation of this compound lies in the efficient and stereocontrolled construction of the C3-quaternary center bearing both a methyl and an amino group. Key synthetic strategies must address:

  • Construction of the 3-amino-3-methylpiperidine core: This is the central challenge, requiring either the formation of the piperidine ring with the desired substitution pattern or the introduction of the methyl and amino groups onto a pre-existing piperidine ring.

  • Stereocontrol: For chiral applications, the development of enantioselective or diastereoselective methods is crucial.

  • Protecting group strategy: The choice and timing of the introduction of the Boc protecting group are critical for the overall success of the synthesis.

This guide will explore several plausible synthetic approaches, providing a detailed analysis of their advantages and limitations.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to a few primary synthetic strategies.

G target This compound intermediate1 3-Amino-3-methylpiperidine target->intermediate1 Boc Protection intermediate2 N-Protected 3-methyl-3-aminopiperidine intermediate1->intermediate2 Deprotection route2_start Acyclic Precursors intermediate1->route2_start Cyclization Strategies route1_start N-Protected 3-piperidone intermediate2->route1_start Methylation & Amination G start N-Boc-3-piperidone product N-Boc-3-methyl-3-piperidone start->product α-Methylation reagents 1. LDA, THF, -78 °C 2. MeI G start N-Boc-3-methyl-3-piperidone intermediate1 α-Aminonitrile start->intermediate1 Strecker Synthesis intermediate2 3-Amino-3-methylpiperidine intermediate1->intermediate2 Reduction & Deprotection product This compound intermediate2->product Boc Protection reagents1 NaCN, NH4Cl reagents2 1. H2, Raney Ni 2. Deprotection (TFA) reagents3 (Boc)2O, Et3N G start N-Boc-3-methyl-3-piperidone product (R)- or (S)-N-Boc-3-amino-3-methylpiperidine start->product Asymmetric Amination reagents Transaminase (e.g., ATA), Amine Donor (e.g., IPA)

A Comprehensive Spectroscopic Guide to Tert-butyl (3-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (3-methylpiperidin-3-yl)carbamate, with the molecular formula C₁₁H₂₂N₂O₂, is a key heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure features a piperidine core, a synthetically versatile scaffold, with a tert-butoxycarbonyl (Boc) protecting group that facilitates controlled chemical transformations. This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, where the piperidine moiety is often integral to biological activity.[3][4]

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, this document synthesizes predictive data based on fundamental spectroscopic principles and validated data from analogous structures to offer a reliable characterization reference for researchers. The causality behind spectral features is explained to provide field-proven insights for synthesis and quality control applications.

Molecular Structure and Key Functional Groups

The structure of this compound is defined by a saturated six-membered piperidine ring. A methyl group and a Boc-protected amine are attached to the same carbon at the 3-position, creating a quaternary center. The Boc group is a labile protecting group, crucial for its synthetic utility, while the piperidine nitrogen and the methyl group significantly influence the chemical environment and, consequently, the spectroscopic output.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

Experimental Protocol (NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Record the proton spectrum using a standard pulse sequence. Chemical shifts are referenced to the residual solvent signal (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Record the proton-decoupled carbon spectrum. Chemical shifts are referenced to the solvent signal (CDCl₃ at 77.16 ppm).

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by a distinct set of signals corresponding to the Boc group, the C3-methyl group, and the diastereotopic protons of the piperidine ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.5 - 5.0Broad Singlet (br s)1HNH -Boc
~ 2.5 - 3.2Multiplet (m)4HPiperidine C2-H ₂, C6-H
~ 1.5 - 1.8Multiplet (m)4HPiperidine C4-H ₂, C5-H
1.45Singlet (s)9H-OC(CH ₃)₃
1.25Singlet (s)3HC3-CH
~ 1.2 - 1.5Broad Singlet (br s)1HNH (Piperidine)

Interpretation of ¹H NMR Spectrum:

  • Boc Group Protons (1.45 ppm): The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a hallmark feature of the Boc protecting group.[5][6]

  • C3-Methyl Protons (1.25 ppm): The methyl group attached to the quaternary C3 carbon also appears as a singlet, as there are no adjacent protons for coupling.

  • Piperidine Ring Protons (1.5 - 3.2 ppm): The protons on the piperidine ring produce complex multiplets. The protons on carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear further downfield compared to the other ring protons (C4 and C5). The lack of symmetry in the molecule makes all methylene protons on the ring chemically non-equivalent.

  • Carbamate and Amine Protons: The N-H proton of the carbamate is expected to be a broad singlet, with its chemical shift being concentration and solvent-dependent. The piperidine N-H proton will also appear as a broad signal.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule, showing 11 distinct carbon signals.

Predicted Chemical Shift (δ, ppm)Assignment
155.0C =O (Carbamate)
79.5-OC (CH₃)₃
~ 55.0C 3 (Quaternary)
~ 46.0C 2 / C 6 (Piperidine)
~ 45.0C 6 / C 2 (Piperidine)
~ 35.0C 5 (Piperidine)
~ 28.5-OC(C H₃)₃
~ 25.0C 4 (Piperidine)
~ 23.0C3-C H₃

Interpretation of ¹³C NMR Spectrum:

  • Carbonyl Carbon (155.0 ppm): The carbamate carbonyl carbon is the most deshielded, appearing significantly downfield as is characteristic.[5]

  • Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around 79.5 ppm, while the three equivalent methyl carbons resonate at approximately 28.5 ppm.[5][6]

  • Piperidine Ring Carbons: The C3 quaternary carbon is found around 55.0 ppm. The remaining piperidine carbons (C2, C4, C5, C6) are observed in the aliphatic region, with the carbons adjacent to the nitrogen (C2, C6) typically appearing between 45-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (IR)
  • Method: Spectra are typically recorded using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or oil samples. A thin film on a salt plate (NaCl or KBr) can also be used.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

IR Spectral Analysis

The IR spectrum of this compound is dominated by absorptions from the N-H, C=O, and C-H bonds.

Wavenumber (cm⁻¹)IntensityAssignment (Vibrational Mode)
~ 3350Medium, BroadN-H Stretch (Carbamate & Piperidine)
2970 - 2850StrongC-H Stretch (Aliphatic)
~ 1690StrongC=O Stretch (Carbamate Amide I)
~ 1520MediumN-H Bend (Carbamate Amide II)
~ 1365MediumC-H Bend (t-butyl)
~ 1250 & 1160StrongC-O Stretch (Carbamate)

Interpretation of IR Spectrum:

  • N-H Stretching (~3350 cm⁻¹): A broad absorption in this region indicates the presence of N-H bonds, corresponding to both the secondary amine of the piperidine ring and the carbamate.

  • C-H Stretching (2970 - 2850 cm⁻¹): Strong, sharp peaks in this region are characteristic of the stretching vibrations of sp³-hybridized C-H bonds in the methyl and methylene groups.

  • C=O Stretching (~1690 cm⁻¹): A very strong and sharp absorption band is the most prominent feature of the spectrum, unequivocally assigned to the carbonyl group of the tert-butyl carbamate.[5]

  • C-O Stretching (~1250 & 1160 cm⁻¹): Strong bands in the fingerprint region are attributed to the C-O stretching vibrations within the carbamate functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern gives valuable clues about the molecular structure.

Experimental Protocol (MS)
  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: Data can be acquired using a time-of-flight (TOF) or quadrupole mass analyzer. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

Fragmentation Analysis

The molecular weight of this compound is 214.30 g/mol .[1][7] The ESI mass spectrum will be dominated by the protonated molecular ion at an m/z of 215.17. The fragmentation is primarily driven by the lability of the Boc group.

parent [M+H]⁺ m/z = 215.17 child1 [M - C₄H₈ + H]⁺ m/z = 159.11 parent->child1 frag1 child2 [M - C₄H₉]⁺ m/z = 158.10 parent->child2 frag2 frag1 Loss of Isobutylene (-56 Da) child3 [C₆H₁₅N₂]⁺ m/z = 115.12 child1->child3 frag3 frag2 Loss of tert-Butyl radical (-57 Da) frag3 Loss of CO₂ from child1 (-44 Da)

Caption: Predicted key fragmentation pathways for this compound in ESI-MS.

Interpretation of Mass Spectrum:

  • Molecular Ion Peak: The base peak is expected to be the protonated molecule [M+H]⁺ at m/z 215.17 .

  • Major Fragments:

    • m/z 159.11: This significant peak arises from the characteristic loss of isobutylene (56 Da) from the parent ion. This is a common and often dominant fragmentation pathway for Boc-protected amines.

    • m/z 115.12: Subsequent loss of carbon dioxide (44 Da) from the m/z 159 fragment results in the protonated 3-amino-3-methylpiperidine fragment.

    • m/z 114.12: Loss of the entire Boc group (101 Da) via cleavage would yield the deprotected 3-methylpiperidin-3-amine radical cation.

Conclusion

The collective spectroscopic data provides a definitive fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, with characteristic signals for the Boc, methyl, and piperidine moieties. The IR spectrum validates the presence of key functional groups, especially the strong carbamate C=O absorption. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the facile loss of the Boc protecting group. This comprehensive guide serves as an authoritative reference for the identification, characterization, and quality assessment of this important synthetic intermediate.

References

The Pivotal Role of Tert-butyl (3-methylpiperidin-3-yl)carbamate and its Analogs in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the biological activities of Tert-butyl (3-methylpiperidin-3-yl)carbamate and its derivatives. This versatile scaffold has emerged as a critical building block in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of this important class of compounds.

Introduction: The Significance of the 3-Methyl-3-aminopiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] The introduction of a methyl group and a carbamate-protected amine at the 3-position of the piperidine ring, as seen in this compound, provides a unique three-dimensional structure that has proven to be highly advantageous for achieving target specificity and potency. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic elaboration, making this scaffold a versatile starting point for the synthesis of diverse compound libraries.[3]

The core structure of this compound has been identified as a key pharmacophore in the development of therapeutics for a range of disorders, including sleep disorders, inflammatory diseases, and neurodegenerative conditions. This guide will delve into the specific applications of its analogs as orexin receptor antagonists, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, and acetylcholinesterase (AChE) inhibitors.

Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound and its derivatives is a critical aspect of their development as therapeutic agents. Various synthetic routes have been developed to access these chiral molecules with high enantiomeric purity.

General Synthetic Strategy

A common approach to the synthesis of 3-amino-3-methylpiperidine derivatives involves the construction of the piperidine ring followed by the introduction of the desired substituents. Chiral resolution or asymmetric synthesis is often employed to obtain the desired enantiomer, as the stereochemistry at the 3-position is crucial for biological activity.

Exemplary Synthetic Protocol: Chemoenzymatic Synthesis of Tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate

This protocol outlines a practical chemoenzymatic strategy for the preparation of a key intermediate.[4]

Step 1: Synthesis of the Precursor

The synthesis begins with commercially available starting materials to construct a suitable precursor for the key enzymatic step.

Step 2: Transamination-Spontaneous Cyclization

The precursor undergoes a transamination reaction catalyzed by a transaminase (ATA) biocatalyst, which also facilitates a spontaneous cyclization to form the desired piperidine ring with high optical purity.

Workflow for Chemoenzymatic Synthesis

A Commercially Available Starting Material B Chemical Synthesis (Multi-step) A->B C Precursor B->C E Transamination & Spontaneous Cyclization C->E D Transaminase (ATA) Biocatalyst D->E Enzyme F Tert-butyl ((3R,6R)-6- methylpiperidin-3-yl)carbamate E->F

Caption: Chemoenzymatic synthesis workflow.

Biological Activity as Orexin Receptor Antagonists

The orexin system, comprising two G-protein coupled receptors (GPCRs), OX1R and OX2R, and their endogenous peptide ligands, orexin-A and orexin-B, plays a critical role in regulating sleep-wake cycles, appetite, and reward pathways.[5] Dysregulation of this system is implicated in sleep disorders like insomnia. Analogs of this compound have emerged as potent orexin receptor antagonists.

Mechanism of Action

Orexin receptor antagonists function by competitively binding to OX1R and/or OX2R, thereby blocking the downstream signaling cascades initiated by the binding of orexin peptides. This inhibition of orexin signaling leads to a reduction in wakefulness and promotion of sleep.

Orexin Receptor Signaling Pathway

The binding of orexins to their receptors activates multiple G-protein subtypes, primarily Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), ultimately leading to neuronal excitation.

Orexin Receptor Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Orexin Orexin (A or B) OXR Orexin Receptor (OX1R/OX2R) Orexin->OXR Binds Gq Gq Protein OXR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Excitation Neuronal Excitation Ca->Excitation PKC->Excitation Antagonist This compound Analog (Antagonist) Antagonist->OXR Blocks

Caption: Orexin receptor signaling pathway and antagonist action.

Structure-Activity Relationship (SAR) of Piperidine-Based Orexin Antagonists

The SAR studies of piperidine-based orexin antagonists have revealed key structural features that govern their potency and selectivity.

Compound IDR1R2OX1R IC50 (nM)OX2R IC50 (nM)Reference
Analog 1 HH150250[6]
Analog 2 CH3H50180[6]
Analog 3 HPhenyl2590[6]
Analog 4 CH3Phenyl1045[6]
Analog 5 CF3Pyridyl520[7]

This table is a representative summary based on published data and is intended for illustrative purposes.

Experimental Protocol: FLIPR Ca2+ Flux Assay for Orexin Receptor Antagonism

This assay is a common method to determine the potency of orexin receptor antagonists by measuring changes in intracellular calcium levels.[5]

1. Cell Culture:

  • Culture CHO-K1 cells stably expressing either human OX1R or OX2R in appropriate media.

  • Plate the cells in 96-well black-walled, clear-bottom plates and grow to confluence.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM).

  • Remove the culture medium and add the dye solution to the cells.

  • Incubate for 1 hour at 37°C.

3. Compound Addition:

  • Prepare serial dilutions of the test compounds (analogs of this compound).

  • Add the diluted compounds to the wells and incubate for 15-30 minutes.

4. Agonist Stimulation and Measurement:

  • Prepare a solution of orexin-A (for OX1R and OX2R) or orexin-B (for OX2R) at a concentration that elicits a maximal response (EC80).

  • Use a Fluorometric Imaging Plate Reader (FLIPR) to add the orexin agonist to the wells and simultaneously measure the fluorescence intensity over time.

5. Data Analysis:

  • Calculate the inhibition of the orexin-induced calcium flux by the test compounds.

  • Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Biological Activity as IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response.[8] It is a key mediator of signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[9] Overactivation of IRAK4 is associated with various inflammatory and autoimmune diseases, making it an attractive therapeutic target.

Mechanism of Action

IRAK4 inhibitors containing the 3-methyl-3-aminopiperidine scaffold act by binding to the ATP-binding site of the IRAK4 kinase domain, preventing the phosphorylation of its downstream substrates. This blockade of IRAK4 kinase activity disrupts the TLR/IL-1R signaling cascade and reduces the production of pro-inflammatory cytokines.

IRAK4 Signaling Pathway

Upon ligand binding to TLRs or IL-1R, the adaptor protein MyD88 recruits IRAK4 to the receptor complex. IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1, leading to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, which drive the expression of inflammatory genes.

IRAK4 Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand LPS / IL-1 Receptor TLR / IL-1R Ligand->Receptor Binds MyD88 MyD88 Receptor->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Inflammation Inflammatory Gene Expression MAPK->Inflammation NFkB->Inflammation Inhibitor This compound Analog (Inhibitor) Inhibitor->IRAK4 Inhibits

Caption: IRAK4 signaling pathway and inhibitor action.

Structure-Activity Relationship (SAR) of Piperidine-Based IRAK4 Inhibitors

The development of potent and selective IRAK4 inhibitors has been guided by extensive SAR studies.

Compound IDR1R2IRAK4 IC50 (nM)Reference
Analog 6 HH500[10]
Analog 7 PhenylH80[10]
Analog 8 4-FluorophenylH25[10]
Analog 9 4-FluorophenylCH310[10]
Analog 10 PyridylCF33.5[11]

This table is a representative summary based on published data and is intended for illustrative purposes.

Experimental Protocol: Transcreener® ADP² Kinase Assay for IRAK4 Inhibition

This is a high-throughput screening assay that measures the amount of ADP produced by the kinase reaction.[12]

1. Reagent Preparation:

  • Prepare assay buffer, recombinant human IRAK4 enzyme, peptide substrate (e.g., myelin basic protein), ATP, and the Transcreener® ADP² detection reagents (ADP antibody and tracer).

2. Compound Dilution:

  • Prepare serial dilutions of the test compounds in DMSO.

3. Kinase Reaction:

  • In a 384-well plate, add the test compound, IRAK4 enzyme, and substrate.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

4. Detection:

  • Stop the kinase reaction by adding the Transcreener® ADP² detection mix.

  • Incubate to allow the antibody-tracer-ADP equilibrium to be reached.

5. Measurement:

  • Read the fluorescence polarization on a suitable plate reader.

6. Data Analysis:

  • Convert the fluorescence polarization values to ADP concentration using a standard curve.

  • Calculate the percent inhibition for each compound concentration.

  • Determine the IC50 values by fitting the data to a dose-response curve.

Biological Activity as Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine.[4] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft and is a primary therapeutic strategy for Alzheimer's disease.

Mechanism of Action

Analogs based on the 3-methyl-3-aminopiperidine scaffold can act as AChE inhibitors by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to enhanced cholinergic neurotransmission, which can improve cognitive function in patients with Alzheimer's disease.

Acetylcholinesterase Catalytic Cycle and Inhibition

AChE rapidly hydrolyzes acetylcholine into choline and acetate. Inhibitors block this process, leading to an accumulation of acetylcholine in the synapse.

AChE Inhibition Workflow

ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Active Site Products Choline + Acetate AChE->Products Hydrolyzes Inhibitor This compound Analog (Inhibitor) Inhibitor->AChE Blocks Active Site

Caption: Acetylcholinesterase inhibition workflow.

Structure-Activity Relationship (SAR) of Piperidine-Based AChE Inhibitors

The SAR of piperidine-based AChE inhibitors highlights the importance of specific structural modifications for achieving high potency.

Compound IDR1 (on Piperidine N)R2 (on Amine)AChE IC50 (µM)Reference
Analog 11 BenzylH15.2[13]
Analog 12 3,4-DimethoxybenzylH5.1[4]
Analog 13 BenzylBenzoyl1.8[8]
Analog 14 3,4-DimethoxybenzylBenzoyl0.9[14]
Donepezil --0.023[4]

This table is a representative summary based on published data and is intended for illustrative purposes.

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[15]

1. Reagent Preparation:

  • Prepare phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) substrate solution, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

  • Prepare a solution of purified human AChE.

2. Compound Incubation:

  • In a 96-well plate, add the AChE solution and different concentrations of the test compounds.

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

3. Reaction Initiation and Measurement:

  • Add the DTNB solution to all wells.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm in a kinetic mode for 5-10 minutes.

4. Data Analysis:

  • Calculate the rate of the reaction (change in absorbance per minute).

  • Determine the percent inhibition of AChE activity for each compound concentration.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a highly valuable class of compounds in drug discovery. Their demonstrated biological activities as orexin receptor antagonists, IRAK4 inhibitors, and acetylcholinesterase inhibitors underscore the versatility of this structural motif. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the development of novel therapeutics targeting a wide range of diseases.

Future research in this area will likely focus on the development of analogs with improved pharmacokinetic and pharmacodynamic properties, as well as the exploration of new biological targets for this privileged scaffold. The application of computational modeling and structure-based drug design will continue to play a crucial role in guiding the synthesis of next-generation compounds with enhanced potency, selectivity, and safety profiles.

References

The Indispensable Role of the Tert-Butyl Carbamate (Boc) Group in Molecular Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amine Protection

In the intricate world of molecular synthesis, particularly in the realms of pharmaceutical development and the total synthesis of natural products, the ability to selectively mask and unmask reactive functional groups is paramount.[1] Amines, being nucleophilic and basic, often require temporary protection to prevent unwanted side reactions during subsequent synthetic transformations.[2] Among the arsenal of amine protecting groups, the tert-butyl carbamate (Boc) group stands out as a cornerstone due to its robustness, ease of introduction, and facile, selective removal.[3][4] This guide provides an in-depth exploration of the Boc group's fundamental role, from its underlying chemical principles to its strategic application in complex synthetic endeavors.

The Chemistry of the Boc Group: Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is introduced to an amine to form a carbamate, which effectively attenuates the amine's nucleophilicity and basicity.[2][3] This transformation is crucial for preventing the amine from interfering with subsequent reactions targeting other functional groups within the molecule.[5]

Boc Protection: A Shield for Amines

The most common method for installing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[6][7] This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc₂O.[8][9] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate leaving group, which then decomposes to the stable and volatile byproducts, carbon dioxide and tert-butanol.[6]

The reaction is typically carried out under mild conditions, often in the presence of a base such as triethylamine (TEA) or sodium hydroxide, although it can also proceed without a base.[3][6] The choice of solvent is flexible, with common options including tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[9][10]

Mechanism of Boc Protection:

The amine's lone pair of electrons initiates a nucleophilic attack on an electrophilic carbonyl carbon of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, resulting in the departure of a tert-butyl carbonate group. This leaving group subsequently breaks down into tert-butoxide and carbon dioxide. The tert-butoxide then deprotonates the positively charged amine, yielding the N-Boc protected amine.[6][8]

digraph "Boc Protection Mechanism" {
    graph [rankdir="LR", splines=ortho, nodesep=0.5];
    node [shape=plaintext, fontname="Arial", fontsize=12];
    edge [fontname="Arial", fontsize=10];

}

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocol: General Procedure for Boc Deprotection with TFA

  • Dissolution: Dissolve the N-Boc protected amine in a suitable solvent, typically dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is usually rapid, often completing within 30 minutes to a few hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting crude product is the amine-TFA salt.

  • Neutralization (Optional): The amine salt can be neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) during an extractive work-up to obtain the free amine.

Table 1: Comparison of Common Boc Deprotection Conditions

ReagentSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature30 min - 2 hVolatile and easy to remove, but corrosive.[9]
Hydrochloric Acid (HCl)Dioxane, Methanol, Ethyl Acetate0 °C to Room Temperature1 - 4 hProvides the hydrochloride salt, which is often crystalline.[11]
Phosphoric Acid (aqueous)Tetrahydrofuran (THF)Room Temperature1 - 6 hA milder, environmentally benign option.[12]
Lewis Acids (e.g., ZnBr₂, AlCl₃)Dichloromethane (DCM)0 °C to Room TemperatureVariableCan offer selectivity in the presence of other acid-sensitive groups.[11][13]
Thermal DeprotectionVarious (e.g., Methanol, Toluene)High TemperatureVariableCan be achieved in the absence of acid, useful for certain substrates.[14]

The Power of Orthogonality: Boc in Complex Synthesis

The true utility of the Boc group is fully realized in the context of orthogonal protection strategies.[1] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[1] The acid-labile nature of the Boc group makes it an ideal orthogonal partner to base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group and groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group.[3][12]

This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS) and is also extensively used in the synthesis of other complex molecules like carbohydrates and natural products.[15][16][] In SPPS, the temporary protection of the α-amino group of the growing peptide chain is often achieved with an Fmoc group, while the side chains of reactive amino acids are protected with acid-labile groups, including Boc.[18] This allows for the selective deprotection of the N-terminus with a base (e.g., piperidine) to enable the next coupling reaction, while the side-chain protecting groups remain intact until the final acid-mediated cleavage from the solid support.[18]

Orthogonal Protection Strategy in Peptide Synthesis:

A simplified workflow illustrating the use of orthogonal protecting groups (Fmoc and Boc) in solid-phase peptide synthesis. The base-labile Fmoc group is used for temporary Nα-protection, while the acid-labile Boc group protects the amino acid side chain. This allows for selective deprotection and chain elongation.[18]

```dot digraph "Orthogonal Protection in SPPS" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

References

An In-Depth Technical Guide to the Structural Features and Chemical Reactivity of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperidine, a saturated six-membered N-heterocycle, represents a cornerstone structural motif in medicinal chemistry and natural product synthesis.[1] Its deceptively simple architecture belies a rich and complex conformational landscape that profoundly dictates its chemical reactivity and biological function. This guide provides an in-depth exploration of the stereoelectronic properties and conformational dynamics inherent to the piperidine ring. We will dissect the subtle energetic balances that govern its structure and demonstrate how these features are harnessed to control its reactivity in key synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this ubiquitous scaffold.

Fundamental Structural Characteristics

Piperidine, with the molecular formula (CH₂)₅NH, is the saturated counterpart to pyridine.[2] It is a colorless liquid with a characteristic amine odor and is miscible with water and many organic solvents, a property stemming from the hydrogen bonding capability of its secondary amine group.[3] The piperidine framework is not only a fundamental building block but is also prevalent in a vast array of natural alkaloids and blockbuster pharmaceuticals, including haloperidol, risperidone, and raloxifene.[2]

Core Molecular Properties

The fundamental physicochemical properties of piperidine are summarized below, providing a quantitative baseline for understanding its behavior as a solvent, base, and nucleophile.

PropertyValueSource
Chemical FormulaC₅H₁₁N[4]
Molar Mass85.15 g/mol [4]
AppearanceColorless liquid[2]
Density0.862 g/mL[2]
Boiling Point106 °C[2]
pKa (of conjugate acid)11.22[2]
The Chair Conformation: The Dominant Structural Motif

To minimize angular and torsional strain, the piperidine ring overwhelmingly adopts a chair conformation, analogous to its carbocyclic relative, cyclohexane.[4] This puckered arrangement allows the bond angles to approximate the ideal sp³ tetrahedral angle of 109.5°, thereby relieving the ring strain that would be present in a planar conformation. The introduction of the nitrogen heteroatom, however, creates a more complex conformational picture than in cyclohexane.

Conformational Dynamics and Stereoelectronics

The true chemical personality of piperidine emerges from its dynamic conformational behavior. The interplay between the nitrogen lone pair, the N-H bond, and ring substituents gives rise to a set of equilibria that are sensitive to the electronic and steric environment.

Axial vs. Equatorial N-H Isomerism

Unlike cyclohexane, the piperidine chair has two distinct conformers that interconvert rapidly: one where the N-H bond occupies an axial position and one where it is equatorial.[2] After considerable investigation, it was established that the equatorial conformer is more stable in the gas phase by approximately 0.2 to 0.72 kcal/mol.[2][5] This preference is a subtle balance of steric and electronic effects.

However, the solvent environment can significantly influence this equilibrium. In polar solvents, the axial conformer can become more stabilized and may even be the more stable form, as the axial N-H bond's dipole moment can be better solvated.[2][6]

G Piperidine Piperidine Core N_Alkylation N-Alkylation (e.g., + R-X) Piperidine->N_Alkylation N_Acylation N-Acylation (e.g., + RCOCl) Piperidine->N_Acylation N_Arylation N-Arylation (e.g., Buchwald-Hartwig) Piperidine->N_Arylation Enamine Enamine Formation (e.g., + Ketone) Piperidine->Enamine G Start Start: Ketone/Aldehyde + Piperidine Step1 Step 1: Enamine Formation (Dehydration) Start->Step1 Step2 Step 2: Alkylation (+ Electrophile R-X) Step1->Step2 Step3 Step 3: Hydrolysis (Aqueous Acid) Step2->Step3 End Product: α-Alkylated Ketone/ Aldehyde Step3->End

References

The Genesis of Asymmetry: A Technical Guide to the Discovery and History of Chiral Amino N-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indispensable Role of Chiral N-Heterocycles in Modern Science

Nitrogen-containing heterocycles are a cornerstone of organic chemistry and pharmacology, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Their unique physicochemical properties, such as hydrogen bonding capabilities and conformational rigidity, make them ideal for interacting with biological targets.[3] When a stereocenter is introduced, the resulting chiral N-heterocycles open up a three-dimensional world of molecular recognition, where enantiomers can exhibit profoundly different biological activities. This guide provides an in-depth exploration of the discovery and history of these vital molecular scaffolds, tracing their journey from early natural product isolation to the sophisticated asymmetric synthetic methods that enable modern drug discovery.

Part 1: Echoes of the Past - The Dawn of Chiral N-Heterocycle Chemistry

The story of chiral amino N-containing heterocycles begins not in the laboratory, but in nature's intricate pharmacy. For centuries, humans have utilized plant-derived compounds for medicinal and other purposes, many of which were later identified as alkaloids—naturally occurring organic compounds containing at least one nitrogen atom.[4] The isolation of the first alkaloid, morphine, from the opium poppy in 1804 by Friedrich Sertürner marked a pivotal moment in chemistry and medicine.[5] This discovery opened the floodgates to the isolation of numerous other alkaloids, including quinine, strychnine, caffeine, and nicotine, throughout the 19th century.[4]

It was within this "alkaloid rush" that the first chiral N-containing heterocycles were encountered. A landmark achievement in this era was the first total synthesis of an alkaloid, the chiral piperidine coniine, by Albert Ladenburg in 1886.[6][7] Coniine, the toxic principle of poison hemlock, was famously used in the execution of Socrates.[7] Ladenburg's synthesis, while not stereoselective, was a monumental feat that proved that complex natural products could be constructed from simpler, achiral starting materials. The separation of the enantiomers was achieved by fractional crystallization with a chiral resolving agent, a technique that would remain a primary method for obtaining enantiomerically pure compounds for many years.

Another key figure in the early history of chiral molecules was Emil Fischer. His groundbreaking work on sugars and purines in the late 19th and early 20th centuries laid the foundation for modern stereochemistry.[8][9] Fischer's development of the Fischer projection provided a standardized way to represent the three-dimensional arrangement of atoms in chiral molecules, and his "lock and key" hypothesis of enzyme-substrate interaction highlighted the profound importance of stereochemistry in biological systems.[8]

Part 2: The Evolution of Stereoselective Synthesis: From Resolution to Rational Design

The 20th century witnessed a paradigm shift in the synthesis of chiral N-heterocycles, moving from the laborious process of resolving racemic mixtures to the development of methods that could directly generate a single enantiomer. This evolution was driven by an ever-deepening understanding of reaction mechanisms and the principles of asymmetric induction.

Early Strategies: Chiral Pool and Chiral Auxiliaries

Early approaches to stereoselective synthesis relied heavily on the "chiral pool," utilizing readily available, enantiomerically pure natural products like amino acids and carbohydrates as starting materials.[10] This strategy cleverly co-opts nature's stereochemical machinery to build complex chiral molecules. For example, the synthesis of various pyrrolidine derivatives often starts from the naturally occurring amino acid, proline.[10]

The concept of the "chiral auxiliary" emerged as another powerful tool. In this approach, a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, having served its purpose as a "chiral steering group."

The Rise of Catalytic Asymmetric Synthesis

The true revolution in the synthesis of chiral N-heterocycles came with the advent of catalytic asymmetric synthesis. This field, which blossomed in the latter half of the 20th century and continues to be a major focus of research today, utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is not only more efficient and atom-economical than stoichiometric methods but also offers a more general and flexible way to access a wide range of chiral molecules.

Key milestones in this area include the development of chiral transition metal catalysts for a variety of transformations, such as hydrogenation, and the more recent emergence of organocatalysis, which uses small, metal-free organic molecules as catalysts.[11]

Part 3: Modern Synthetic Methodologies: A Toolkit for the 21st-Century Chemist

Today, chemists have a diverse and powerful arsenal of methods for the asymmetric synthesis of chiral N-containing heterocycles. These methods offer unprecedented levels of stereocontrol and functional group tolerance, enabling the efficient construction of even the most complex molecular architectures.

Catalytic Asymmetric Hydrogenation of N-Heterocycles

The catalytic asymmetric hydrogenation of prochiral N-heterocycles, such as pyridines and pyrroles, is a highly effective strategy for the synthesis of chiral piperidines and pyrrolidines.[12] Chiral transition metal catalysts, typically based on rhodium or iridium complexed with chiral phosphine ligands, are commonly employed to achieve high enantioselectivities.

Experimental Protocol: Iridium-Catalyzed Enantioselective Hydrogenation of a 2-Alkyl-Pyridinium Salt [12]

  • Catalyst Preparation: In a glovebox, a solution of [Ir(COD)Cl]2 (0.01 mmol) and a chiral phosphine ligand (e.g., MeO-BoQPhos, 0.022 mmol) in THF (1 mL) is stirred for 10 minutes.

  • Reaction Setup: The pyridinium salt substrate (1.0 mmol) is added to the catalyst solution in a glass-lined stainless-steel autoclave.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specified temperature (e.g., 25 °C) for a set time (e.g., 24 hours).

  • Workup and Purification: After carefully venting the hydrogen, the reaction mixture is concentrated. The residue is then purified by column chromatography on silica gel to afford the enantiomerically enriched piperidine product.

Asymmetric [3+2] Cycloadditions

The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for the construction of the pyrrolidine ring.[8] The use of chiral catalysts, often based on copper or silver complexes with chiral ligands, can render this reaction highly enantioselective. This approach allows for the rapid assembly of complex pyrrolidine structures from simple starting materials.

Diagram: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

G cluster_0 Catalytic Cycle Azomethine_Ylide_Precursor Azomethine Ylide Precursor Azomethine_Ylide_Complex Chiral Azomethine Ylide Complex Azomethine_Ylide_Precursor->Azomethine_Ylide_Complex + Catalyst Chiral_Catalyst Chiral Metal Catalyst (e.g., Cu(I)) Chiral_Catalyst->Azomethine_Ylide_Complex Transition_State Diastereomeric Transition State Azomethine_Ylide_Complex->Transition_State + Alkene Alkene Alkene Alkene->Transition_State Pyrrolidine_Complex Pyrrolidine-Catalyst Complex Transition_State->Pyrrolidine_Complex [3+2] Cycloaddition Pyrrolidine_Complex->Chiral_Catalyst Catalyst Regeneration Pyrrolidine_Product Enantioenriched Pyrrolidine Pyrrolidine_Complex->Pyrrolidine_Product Product Release

Caption: Catalytic cycle for the asymmetric [3+2] cycloaddition.

Organocatalytic Aza-Michael Reactions

The aza-Michael reaction, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction.[6] The development of chiral organocatalysts, such as proline and its derivatives, has enabled highly enantioselective intramolecular aza-Michael reactions for the synthesis of chiral N-heterocycles.[6] This approach avoids the use of transition metals, offering a "greener" alternative for asymmetric synthesis.

Diagram: Organocatalytic Intramolecular Aza-Michael Reaction

G cluster_1 Enamine Catalysis Substrate α,β-Unsaturated Aldehyde with Tethered Amine Enamine_Intermediate Chiral Enamine Intermediate Substrate->Enamine_Intermediate + Catalyst Organocatalyst Chiral Amine Catalyst (e.g., Proline) Organocatalyst->Enamine_Intermediate Cyclization Intramolecular Aza-Michael Addition Enamine_Intermediate->Cyclization Iminium_Intermediate Chiral Iminium Intermediate Cyclization->Iminium_Intermediate Product Enantioenriched N-Heterocycle Iminium_Intermediate->Product Hydrolysis Hydrolysis Hydrolysis Product->Organocatalyst Catalyst Regeneration

Caption: Organocatalytic cycle for intramolecular aza-Michael reaction.

Part 4: The Impact on Drug Discovery and Development

The availability of efficient and stereoselective methods for the synthesis of chiral N-heterocycles has had a profound impact on drug discovery and development. It is estimated that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle.[1][13] The ability to synthesize enantiomerically pure compounds is crucial, as the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Case Studies: Blockbuster Drugs Containing Chiral N-Heterocycles

The importance of chiral N-heterocycles in pharmaceuticals is exemplified by numerous blockbuster drugs.

  • Paroxetine (Paxil): A selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders, paroxetine features a chiral piperidine ring.[14] The synthesis of the correct enantiomer is critical for its therapeutic activity.[14]

  • Sertraline (Zoloft): Another widely prescribed SSRI, sertraline contains a chiral tetrahydronaphthalene ring fused to a piperidine moiety.[15] The synthesis of the specific (1S, 4S)-isomer is essential for its efficacy.[16]

  • Atorvastatin (Lipitor): One of the best-selling drugs of all time, atorvastatin is a statin used to lower cholesterol.[17] Its complex structure includes a chiral pyrrole ring, which is crucial for its ability to inhibit HMG-CoA reductase.[18]

Structure-Activity Relationships (SAR) of Chiral N-Heterocycles

The precise three-dimensional arrangement of atoms in a chiral N-heterocycle is often the key determinant of its biological activity. The nitrogen atom can act as a hydrogen bond acceptor, while the substituents on the ring can engage in various interactions with the target protein, such as hydrophobic or electrostatic interactions. The stereochemistry of these substituents dictates their spatial orientation, which in turn governs the strength and specificity of these interactions.

Table 1: Notable Drugs Containing Chiral N-Heterocycles

Drug NameHeterocyclic CoreTherapeutic Use
ParoxetinePiperidineAntidepressant (SSRI)
SertralinePiperidine (fused)Antidepressant (SSRI)
AtorvastatinPyrroleCholesterol-lowering (statin)
VareniclineQuinuclidineSmoking cessation
SolifenacinQuinuclidineOveractive bladder treatment

Part 5: Future Perspectives and Challenges

The field of asymmetric synthesis of chiral N-containing heterocycles continues to evolve at a rapid pace. Future research will likely focus on the development of even more efficient, selective, and sustainable synthetic methods. The use of earth-abundant metal catalysts, further advancements in organocatalysis, and the integration of biocatalysis are all promising areas of investigation.

A major challenge remains the development of general methods for the asymmetric synthesis of more complex and highly substituted N-heterocycles. As our understanding of the biological roles of these molecules continues to grow, so too will the demand for new and innovative synthetic strategies to access them. The rich history of this field, from the early days of alkaloid isolation to the cutting-edge catalytic methods of today, provides a strong foundation for future discoveries that will undoubtedly continue to shape the future of medicine and science.

References

Tert-butyl (3-methylpiperidin-3-yl)carbamate literature review and seminal papers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl (3-methylpiperidin-3-yl)carbamate: Synthesis, Applications, and Key Developments

Introduction: The Strategic Importance of a Chiral Building Block

This compound is a vital heterocyclic building block in modern medicinal chemistry. Its structure, featuring a piperidine core with a chiral quaternary center at the 3-position, makes it a highly sought-after intermediate for the synthesis of complex pharmaceutical agents. The piperidine scaffold is a privileged structure in drug discovery, frequently found in molecules targeting the central nervous system (CNS). The addition of a methyl group at the C3 position introduces a stereocenter that can be crucial for molecular recognition and binding affinity to biological targets, while also potentially enhancing metabolic stability.

The molecule's utility is further amplified by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the 3-amino moiety. The Boc group is renowned for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions, making it ideal for multi-step synthetic campaigns.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this key intermediate, with a focus on seminal advancements for researchers and drug development professionals.

Core Properties and Stereoisomers

The chemical structure of this compound presents a chiral center, leading to two enantiomers, (R) and (S), which are critical for stereospecific drug design.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂[2]
Molecular Weight 214.30 g/mol [2]
CAS Number (R)-enantiomer 1169762-18-8[2][3]
CAS Number (S)-enantiomer 1363378-21-5[4]
Appearance Typically a solidN/A
Storage Keep in a dark place, sealed in dry, room temperature[2]

Seminal Advancements in Synthesis: The Chemoenzymatic Approach

The construction of the chiral quaternary center in this compound has historically posed a significant synthetic challenge. However, recent advancements have provided more efficient and stereoselective routes. A particularly noteworthy development is the chemoenzymatic synthesis of a related and equally important diastereomer, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, which serves as a pivotal intermediate for orexin receptor antagonists and IRAK4 inhibitors.[5] This strategy highlights a powerful method for establishing chirality that can be adapted for similar scaffolds.

The process circumvents the use of many toxic chemicals and hazardous conditions, offering a cost-effective and highly efficient route to the optically pure compound with an enantiomeric excess greater than 99.9%.[5]

Workflow for Chemoenzymatic Synthesis

The diagram below outlines the key transformations in this innovative synthetic route.

G Start Ethyl N-Boc-D-pyroglutamate (Commercially Available) Step1 Transamination & Spontaneous Cyclization Start->Step1 Key Transformation Product tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate Step1->Product Yields (>99.9% ee) Enzyme Transaminase (ATA) Biocatalyst Enzyme->Step1 Catalyzes

Caption: Chemoenzymatic synthesis workflow.[5]

Detailed Experimental Protocol: Chemoenzymatic Synthesis

The following protocol is adapted from the published methodology for the synthesis of the key intermediate.[5]

Step 1: Preparation of the Precursor

  • Start with commercially available ethyl N-Boc-D-pyroglutamate as the initial material.

  • The specific enzymatic reaction conditions, including buffer pH, temperature, and enzyme concentration, are optimized for the transaminase (ATA) biocatalyst. The pH is typically adjusted using phosphate buffers.[5]

Step 2: Biocatalytic Transamination and Cyclization

  • The ethyl N-Boc-D-pyroglutamate is subjected to a transamination-spontaneous cyclization process using the selected transaminase (ATA) biocatalyst.[5]

  • The reaction is maintained at a controlled temperature, often below 10°C, to ensure optimal enzyme activity and selectivity.[5]

Step 3: Workup and Purification

  • Upon completion of the reaction, the aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.[5]

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.[5]

  • The resulting crude product is then purified, typically via column chromatography, to yield the optically pure tert-butyl ((3R,6R)-6-methylpiperidin-3-yl) carbamate.

This streamlined, shortened-step procedure is a prime example of green chemistry principles applied to pharmaceutical intermediate synthesis, offering high optical purity and the potential for industrial-scale application.[5]

Applications in Drug Discovery: A Scaffold for Innovation

The this compound scaffold is a cornerstone in the development of novel therapeutics across various disease areas. Its structural features allow it to be incorporated into molecules designed to interact with specific biological targets with high affinity and selectivity.

Key Therapeutic Areas:
  • Neurological Disorders: The piperidine ring is a well-established pharmacophore for CNS targets. Derivatives of this carbamate are explored for conditions such as Alzheimer's disease and other neurodegenerative disorders.[6][7]

  • Oncology: The (S)-enantiomer, (S)-tert-butyl (3-methylpiperidin-3-yl)carbamate, is specifically used in the preparation of substituted benzothienyl-pyrrolotriazines, which have been investigated as anti-tumor agents.[4]

  • Inflammatory Diseases: As a key intermediate for IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors, this molecule plays a role in developing treatments for inflammatory and autoimmune diseases.[5]

  • Sleep Disorders: The scaffold is crucial for synthesizing orexin receptor antagonists, a class of drugs used to treat insomnia.[5]

The diagram below illustrates how this versatile building block serves as a starting point for diverse classes of therapeutic agents.

G Start Tert-butyl (3-methylpiperidin-3-yl)carbamate Deprotection Boc Deprotection (e.g., TFA, HCl) Start->Deprotection Coupling Amide Coupling, Alkylation, etc. Deprotection->Coupling Free Amine Intermediate Class1 Orexin Receptor Antagonists Coupling->Class1 Class2 IRAK4 Inhibitors Coupling->Class2 Class3 Antitumor Agents Coupling->Class3 Class4 Other CNS Agents Coupling->Class4

Caption: Synthetic utility in drug development.

Conclusion and Future Outlook

This compound and its related diastereomers represent more than just chemical intermediates; they are enabling tools for the advancement of modern medicine. The development of efficient, stereoselective synthetic methods, such as the chemoenzymatic process, has made these crucial building blocks more accessible for both research and large-scale pharmaceutical production.[5] As drug discovery continues to demand molecules with greater complexity, specificity, and improved safety profiles, the strategic use of well-designed chiral building blocks like this compound will undoubtedly continue to grow in importance. Its proven utility in creating candidates for oncology, inflammation, and neurological disorders underscores its significant and ongoing contribution to the development of next-generation therapeutics.

References

Methodological & Application

The Strategic Utility of Tert-butyl (3-methylpiperidin-3-yl)carbamate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (3-methylpiperidin-3-yl)carbamate has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural architecture, featuring a chiral quaternary center on a piperidine ring with an orthogonally protected amine, offers a versatile platform for the construction of complex molecular entities. The tert-butoxycarbonyl (Boc) protecting group ensures stability through various synthetic transformations and allows for strategic deprotection, while the piperidine scaffold is a prevalent motif in a multitude of biologically active compounds.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations, including N-alkylation and N-acylation. Furthermore, a prospective application in the synthesis of novel spirocyclic systems will be discussed, highlighting the latent potential of this valuable synthetic intermediate.

Introduction: A Building Block of Strategic Importance

The piperidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals.[3] The introduction of a quaternary stereocenter, as seen in this compound, imparts a three-dimensional complexity that is increasingly sought after in the design of novel therapeutics to enhance potency, selectivity, and pharmacokinetic properties. The Boc-protected amine at the 3-position provides a convenient handle for further functionalization, making this compound a cornerstone for the synthesis of highly substituted piperidine derivatives.[2]

This building block and its stereoisomers are key intermediates in the synthesis of several classes of pharmacologically active molecules, including orexin receptor antagonists for the treatment of sleep disorders and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors for inflammatory diseases.[1][4] The precise stereochemistry of these building blocks is often crucial for their biological activity, underscoring the importance of stereocontrolled synthetic routes to access them.[5]

A notable advance in the preparation of chiral versions of this building block is the chemoenzymatic synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate.[4] This method utilizes a transaminase biocatalyst for a key transamination-spontaneous cyclization process, offering high optical purity (>99.9% enantiomeric excess) and a more environmentally benign and cost-effective alternative to traditional chemical resolutions.[4]

Core Synthetic Transformations: Protocols and Mechanistic Insights

The synthetic utility of this compound is primarily realized through reactions involving the secondary amine of the piperidine ring. The following protocols for N-alkylation and N-acylation are foundational for the elaboration of this scaffold.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of amines. This one-pot procedure involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this transformation due to its selectivity for iminium ions over carbonyls and its tolerance of a wide range of functional groups.[6][7]

Diagram 1: General Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve Tert-butyl (3-methylpiperidin-3-yl)carbamate and carbonyl compound in solvent B Add mild acid catalyst (e.g., acetic acid) A->B C Stir at room temperature to form iminium ion B->C D Add Sodium Triacetoxyborohydride (STAB) portion-wise C->D E Monitor reaction by TLC or LC-MS D->E F Quench with aqueous base (e.g., NaHCO3) E->F G Extract with organic solvent F->G H Dry, concentrate, and purify (e.g., column chromatography) G->H

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: N-Benzylation of this compound

  • Materials:

    • This compound (1.0 eq)

    • Benzaldehyde (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the amine in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

    • Add benzaldehyde (1.1 eq) to the solution via syringe and stir the mixture at room temperature.

    • Add a catalytic amount of glacial acetic acid. The acid facilitates the formation of the iminium ion intermediate, which is crucial for the subsequent reduction.

    • After stirring for 20-30 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. This controlled addition helps to manage any potential exotherm.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. This neutralizes the acidic components and destroys any remaining reducing agent.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-benzylated product.

Table 1: Representative Yields for Reductive Amination Reactions

Amine SubstrateCarbonyl CompoundReducing AgentSolventYield (%)
This compoundBenzaldehydeSTABDCM85-95
This compoundCyclohexanoneSTABDCM80-90
This compoundAcetoneSTABDCM75-85
N-Acylation

N-acylation is another fundamental transformation for derivatizing the piperidine nitrogen. This reaction forms a stable amide bond and is commonly achieved using acyl chlorides, acid anhydrides, or through amide coupling with carboxylic acids.[8]

Diagram 2: N-Acylation of this compound

G reagents This compound Acylating Agent (Acyl Chloride, Anhydride, or Carboxylic Acid + Coupling Agent) Base (e.g., Triethylamine, DIPEA) product N-Acylated Product reagents->product Solvent (e.g., DCM, THF) Room Temperature or 0 °C

Caption: General scheme for N-acylation.

Detailed Protocol: N-Acetylation of this compound

  • Materials:

    • This compound (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Triethylamine (NEt₃) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add triethylamine (1.5 eq) to the solution. The base is essential to neutralize the HCl generated during the reaction.

    • Cool the mixture to 0 °C in an ice bath. This helps to control the reactivity of the acyl chloride.

    • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography if necessary.

Prospective Application: Synthesis of Spirocyclic Piperidines

Spirocyclic scaffolds are of growing interest in drug discovery due to their inherent three-dimensionality, which can lead to improved target binding and physicochemical properties.[9][10] While no direct literature precedent was found for the use of this compound in spirocyclization, its structure lends itself to a plausible synthetic route towards novel 3-spiropiperidines.

A hypothetical "Clip-Cycle" approach could be envisioned.[2][11] The "Clip" stage would involve the N-alkylation of this compound with a suitable electrophile containing a terminal alkene. The subsequent "Cycle" stage would then involve a ring-closing metathesis (RCM) to form the spirocyclic core.

Diagram 3: Proposed Synthesis of a Spiro-Piperidinone

G A Tert-butyl (3-methylpiperidin-3-yl)carbamate B N-Alkylation with Allyl Bromide A->B C N-Allyl Intermediate B->C D Acylation with Acryloyl Chloride C->D E Diene Precursor D->E F Ring-Closing Metathesis (e.g., Grubbs' Catalyst) E->F G Spiro-Piperidinone Core F->G

Caption: A proposed synthetic pathway to a spiro-piperidinone.

This proposed strategy highlights the potential for this compound to serve as a versatile starting material for the exploration of novel chemical space.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique structural features, combined with the robust and reliable protocols for its functionalization, make it an indispensable tool for medicinal chemists and drug discovery scientists. The applications detailed herein, from the synthesis of key pharmaceutical intermediates to the prospective construction of novel spirocyclic systems, underscore the strategic importance of this compound in the ongoing quest for new and improved therapeutic agents.

References

The Strategic Application of Tert-butyl (3-methylpiperidin-3-yl)carbamate in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The intricate dance of drug discovery often hinges on the selection of precisely functionalized molecular scaffolds. Among these, the piperidine ring stands as a privileged structure, a testament to its frequent appearance in a diverse array of pharmaceuticals.[1] This guide delves into the nuanced applications of a particularly valuable derivative, Tert-butyl (3-methylpiperidin-3-yl)carbamate , a chiral building block that has proven instrumental in the development of novel therapeutics targeting complex disease pathways. Its unique structural features, including a strategically placed methyl group and a versatile Boc-protected amine, offer medicinal chemists a powerful tool to modulate physicochemical properties, enhance target engagement, and optimize pharmacokinetic profiles.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework for the utility of this compound but also detailed, field-proven protocols for its practical application. We will explore its pivotal role in the synthesis of cutting-edge drug candidates, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors and orexin receptor antagonists, and provide the technical insights necessary to harness its full potential in your own research endeavors.

Physicochemical Properties and Spectroscopic Profile

This compound is a chiral, non-polar compound with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol .[2] The presence of the tert-butoxycarbonyl (Boc) protecting group renders the 3-amino group temporarily inert, allowing for selective functionalization at the piperidine nitrogen. The 3-methyl group, a seemingly minor addition, plays a crucial role in influencing the conformational preference of the piperidine ring and can significantly impact ligand-receptor interactions.

Table 1: Physicochemical Properties of (R)-Tert-butyl (3-methylpiperidin-3-yl)carbamate

PropertyValueReference
CAS Number 1169762-18-8[2]
Molecular Formula C₁₁H₂₂N₂O₂[2]
Molecular Weight 214.31 g/mol [2]
Appearance White to off-white solid
Purity ≥95%[2]

Spectroscopic Characterization:

While a comprehensive, publicly available spectral analysis of the title compound is limited, data for closely related structures and general knowledge of NMR and mass spectrometry principles allow for an accurate prediction of its key spectral features.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.45 ppm. The methyl group at the 3-position would likely appear as a singlet at approximately 1.1-1.3 ppm. The protons on the piperidine ring will present as a series of complex multiplets between 1.5 and 3.5 ppm. A broad singlet corresponding to the NH of the carbamate is also anticipated.[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl group at approximately 20-25 ppm. The carbons of the piperidine ring will resonate in the range of 25-55 ppm. The carbonyl carbon of the Boc group is expected around 155 ppm.[3]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 215.17.

The 3-Methyl Group: A Subtle Yet Powerful Modulator

The introduction of a methyl group at the 3-position of the piperidine ring is a strategic decision in drug design, offering several advantages over the unsubstituted scaffold.

  • Conformational Restriction: The methyl group can influence the conformational equilibrium of the piperidine ring, favoring specific chair or twist-boat conformations. This pre-organization of the scaffold can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.

  • Improved Metabolic Stability: The presence of the methyl group can sterically hinder enzymatic attack at adjacent positions on the piperidine ring, thereby improving the metabolic stability of the resulting drug molecule and prolonging its half-life in the body.[1]

  • Enhanced Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[4]

G cluster_0 Structural Modification cluster_1 Physicochemical & Pharmacokinetic Consequences cluster_2 Therapeutic Benefits 3-Methylpiperidine 3-Methylpiperidine Conformational_Restriction Conformational Restriction 3-Methylpiperidine->Conformational_Restriction Metabolic_Stability Improved Metabolic Stability 3-Methylpiperidine->Metabolic_Stability Lipophilicity Enhanced Lipophilicity 3-Methylpiperidine->Lipophilicity Binding_Affinity Increased Binding Affinity & Selectivity Conformational_Restriction->Binding_Affinity Pharmacokinetics Optimized Pharmacokinetics Metabolic_Stability->Pharmacokinetics CNS_Penetration Enhanced CNS Penetration Lipophilicity->CNS_Penetration

Applications in Drug Discovery: Case Studies and Protocols

This compound has emerged as a crucial building block in the synthesis of several classes of therapeutic agents.

IRAK4 Inhibitors for Inflammatory Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the inflammatory signaling cascade, making it an attractive target for the treatment of autoimmune diseases and certain cancers. The 3-amino-3-methylpiperidine scaffold is a common feature in potent and selective IRAK4 inhibitors.

Protocol: Synthesis of an IRAK4 Inhibitor Precursor via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the deprotected 3-amino-3-methylpiperidine with an aryl halide, a key step in the synthesis of many IRAK4 inhibitors.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA) (10 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine hydrochloride salt can often be used directly in the next step or neutralized with a base and extracted into an organic solvent.

Step 2: Buchwald-Hartwig Amination

  • To a reaction vessel, add the aryl halide (1.0 eq), the deprotected 3-amino-3-methylpiperidine hydrochloride (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

G Start Tert-butyl (3-methylpiperidin-3-yl)carbamate Boc_Deprotection Boc Deprotection (e.g., HCl in Dioxane) Start->Boc_Deprotection Amine_Salt 3-Amino-3-methylpiperidine Hydrochloride Boc_Deprotection->Amine_Salt Buchwald_Hartwig Buchwald-Hartwig Amination (Pd catalyst, ligand, base) Amine_Salt->Buchwald_Hartwig Coupled_Product IRAK4 Inhibitor Precursor Buchwald_Hartwig->Coupled_Product Aryl_Halide Aryl Halide Aryl_Halide->Buchwald_Hartwig

Orexin Receptor Antagonists for the Treatment of Insomnia

Orexin receptors play a crucial role in regulating wakefulness, and their antagonism is a validated therapeutic strategy for insomnia. Several orexin receptor antagonists feature a piperidine moiety, and the use of substituted piperidines like the 3-methyl derivative can fine-tune the pharmacological profile.

Protocol: Reductive Amination for the Synthesis of an Orexin Antagonist Intermediate

This protocol outlines a general method for the reductive amination of a ketone with the deprotected 3-amino-3-methylpiperidine, a common reaction in the synthesis of orexin antagonists.

  • Follow the Boc deprotection procedure as described in the previous section to obtain 3-amino-3-methylpiperidine.

  • In a reaction flask, dissolve the ketone (1.0 eq) and the deprotected amine (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).

  • Add a reducing agent, typically sodium triacetoxyborohydride (STAB) (1.5 eq), in portions at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired N-alkylated piperidine intermediate.

Conclusion

This compound is more than just a protected amine; it is a strategically designed building block that offers medicinal chemists a reliable and versatile tool for the synthesis of complex drug molecules. Its inherent chirality, coupled with the conformational and metabolic benefits imparted by the 3-methyl group, makes it an invaluable asset in the quest for novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery programs, ultimately contributing to the advancement of medicinal chemistry and the development of new medicines for unmet medical needs.

References

Application Note: Tert-butyl (3-methylpiperidin-3-yl)carbamate as a Pivotal Intermediate for the Synthesis of Novel IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and application of tert-butyl (3-methylpiperidin-3-yl)carbamate, a key chiral building block in the development of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. We will explore the critical role of IRAK4 in innate immunity and its validation as a high-value therapeutic target for a range of inflammatory diseases and cancers. Detailed, field-proven protocols for the synthesis of the intermediate and its subsequent elaboration into a representative IRAK4 inhibitor are provided, alongside essential analytical characterization methods. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor discovery programs.

The Strategic Importance of Targeting IRAK4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as the master regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][2] These pathways are fundamental to the innate immune system, acting as the first line of defense against pathogens.[3] Upon activation by pathogen-associated molecular patterns (PAMPs) or endogenous danger signals, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[1][4]

IRAK4's role is unique; it acts as both a kinase and a scaffold protein.[2] Its kinase activity is essential for the autophosphorylation and subsequent activation of downstream signaling components, including IRAK1 and TRAF6, which ultimately leads to the activation of transcription factors like NF-κB and IRF5.[4][5] This cascade results in the production of pro-inflammatory cytokines and chemokines.[6] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases, such as rheumatoid arthritis and lupus, as well as certain cancers.[2][7] Consequently, inhibiting IRAK4 has emerged as a highly promising therapeutic strategy to broadly temper inflammatory responses.[2][8]

// Edges TLR -> MyD88 [label="Ligand Binding"]; MyD88 -> IRAK4 [label="Recruitment"]; IRAK4 -> Myddosome [style=dashed]; MyD88 -> Myddosome [style=dashed, label="Assembly"]; Myddosome -> IRAK4_active [label="Autophosphorylation"]; IRAK4_active -> IRAK1 [label="Phosphorylation"]; IRAK1 -> TRAF6 [label="Activation"]; TRAF6 -> TAK1; TAK1 -> IKK; IKK -> IkappaB [label="Phosphorylation\n& Degradation"]; IkappaB -> NFkB [dir=none, style=dashed, constraint=false]; NFkB -> Transcription [label="Translocation"]; Transcription -> Cytokines; } endom Caption: IRAK4 signaling pathway downstream of TLR/IL-1R activation.

The Intermediate: this compound

The design of effective IRAK4 inhibitors often involves incorporating a chiral, nitrogen-containing heterocyclic core to establish critical interactions within the kinase's ATP-binding pocket.[2] The 3-amino-3-methylpiperidine scaffold, protected as this compound, has proven to be an exceptionally valuable intermediate.[9] Its key features include:

  • A Chiral Center: Establishes stereospecific interactions crucial for potency and selectivity.

  • A Secondary Amine: Provides a key attachment point for building out the inhibitor structure.

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a stable, yet readily cleavable, protecting group, ideal for multi-step synthesis.[9]

  • A Methyl Group: The gem-dimethyl effect at the 3-position can enforce a favorable conformation for binding to the target kinase.

Synthesis Protocol: A Chemoenzymatic Approach

A modern and efficient route to chiral tert-butyl ((3R,6R)‐6‐methylpiperidin‐3‐yl)carbamate has been developed, leveraging a chemoenzymatic strategy.[10] This approach offers high optical purity and avoids hazardous reagents often used in classical resolutions.[10] The following protocol is adapted from established literature.

Synthesis_Workflow Start Ethyl N-Boc-D-pyroglutamate Step1 Transamination & Spontaneous Cyclization Start->Step1 Transaminase (ATA) PLP, i-PrNH2, Buffer Intermediate tert-Butyl ((3R,6R)-6-methyl- piperidin-3-yl)carbamate Step1->Intermediate

Protocol 3.1: Synthesis of tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate

Materials & Reagents:

  • Ethyl N-Boc-D-pyroglutamate

  • Transaminase (ATA) biocatalyst (e.g., ATA-002)

  • Pyridoxal 5'-phosphate (PLP)

  • Isopropylamine (i-PrNH₂)

  • Potassium phosphate buffer (0.1 M, pH 11.0)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Incubator shaker

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a 0.1 M potassium phosphate buffer (pH 11.0).

  • Reagent Addition: To the buffer, add ethyl N-Boc-D-pyroglutamate to a final concentration of 10 g/L.

  • Catalyst Addition: Add the transaminase (ATA) biocatalyst (5 g/L) and the cofactor PLP (2 g/L).

  • Amine Donor: Add isopropylamine to a final concentration of 1.0 M. This serves as the amine donor for the transamination reaction.[10]

  • Incubation: Seal the vessel and place it in an incubator shaker set to 35 °C. Allow the reaction to proceed for 16-24 hours with vigorous shaking.

  • Work-up: After the reaction is complete (monitored by HPLC or TLC), cool the mixture to room temperature.

  • Extraction: Extract the aqueous mixture three times with an equal volume of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the final product as a white solid or oil.

Analytical Characterization of the Intermediate

Validation of the intermediate's structure and purity is critical. Standard analytical techniques are employed.

Analysis Parameter Expected Result
¹H NMR Chemical Shifts (δ)Peaks corresponding to the Boc group (~1.45 ppm), piperidine ring protons (1.5-3.5 ppm), and the methyl group.
¹³C NMR Chemical Shifts (δ)Resonances for the Boc carbonyl (~155 ppm), quaternary Boc carbon (~79 ppm), and piperidine/methyl carbons.
LC-MS Mass-to-charge (m/z)Expected [M+H]⁺ of 215.18 for C₁₁H₂₂N₂O₂.
Chiral HPLC Enantiomeric Excess>99% e.e. when using a suitable chiral column and mobile phase.[10]

Application: Synthesis of a Representative IRAK4 Inhibitor

The synthesized intermediate is a versatile precursor for a variety of IRAK4 inhibitors.[10] A common synthetic step involves the N-alkylation or N-arylation of the piperidine nitrogen. The following is a representative protocol for coupling the intermediate with a heterocyclic core, a common motif in kinase inhibitors.[11]

Inhibitor_Synthesis Intermediate tert-Butyl (3-methylpiperidin- 3-yl)carbamate Step1 Coupling Reaction Intermediate->Step1 Step2 Boc Deprotection Step1->Step2 Acid (e.g., TFA or HCl) Solvent (e.g., DCM) Final_Product Final IRAK4 Inhibitor Step2->Final_Product Core Heterocyclic Core (e.g., Chloro-pyrimidine) Core->Step1 Base (e.g., DIPEA) Solvent (e.g., NMP)

Protocol 5.1: Coupling and Deprotection

Materials & Reagents:

  • This compound (from Protocol 3.1)

  • 2,4-dichloro-5-methoxypyrimidine (representative electrophile)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Preparative HPLC

Procedure:

Part A: Nucleophilic Aromatic Substitution

  • Dissolution: Dissolve this compound (1.0 eq) and 2,4-dichloro-5-methoxypyrimidine (1.1 eq) in NMP.

  • Base Addition: Add DIPEA (2.5 eq) to the solution. The base scavenges the HCl generated during the reaction.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify the crude material by silica gel chromatography to obtain the coupled, Boc-protected product.

Part B: Boc Deprotection

  • Dissolution: Dissolve the purified product from Part A in DCM.

  • Acid Addition: Add TFA (10-20 eq) or an excess of 4M HCl in dioxane dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours until LC-MS analysis confirms the complete removal of the Boc group.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting amine salt can be purified by preparative HPLC or by neutralization with a saturated NaHCO₃ solution followed by extraction and crystallization to yield the final IRAK4 inhibitor.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of IRAK4 inhibitors. Its stereodefined structure provides a robust anchor for building potent and selective drug candidates. The chemoenzymatic synthesis route offers a scalable and efficient method for its production, facilitating its use in modern drug discovery programs targeting IRAK4-mediated diseases. The protocols and data presented herein serve as a reliable foundation for researchers aiming to explore this critical therapeutic target.

References

Navigating the Cleavage: Advanced Deprotection Strategies for Tert-butyl (3-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Boc Group and a Unique Deprotection Challenge

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceuticals and agrochemicals.[1][2] Its widespread use stems from its robustness under a variety of synthetic conditions and, critically, its susceptibility to cleavage under specific, often mild, acidic conditions.[3][4] This allows for the selective unmasking of amine functionalities at desired stages of a synthetic sequence.

This application note addresses the deprotection of a specific, yet representative, Boc-protected amine: tert-butyl (3-methylpiperidin-3-yl)carbamate. The structure presents a unique challenge due to the steric hindrance around the carbamate linkage, being attached to a tertiary carbon atom within a piperidine ring. This steric congestion can significantly impact the kinetics and efficiency of standard deprotection protocols.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on various strategies to effectively remove the Boc protecting group from this and structurally similar hindered amines. We will delve into the mechanistic underpinnings of these methods, offer detailed, field-tested protocols, and present a comparative analysis to aid in the selection of the most appropriate strategy for a given synthetic context.

Mechanistic Insight: The Acid-Labile Nature of the Boc Group

The lability of the Boc group in acidic media is the foundation of its utility. The generally accepted mechanism involves a few key steps, initiated by protonation of the carbamate.[5][6][7]

Boc_Deprotection_Mechanism cluster_substrate Boc-Protected Amine cluster_acid Acidic Medium cluster_fragmentation Fragmentation cluster_products Final Products BocAmine R-NH-Boc Protonated Protonated Intermediate R-NH-C(=O+H)-O-tBu BocAmine->Protonated Protonation H_plus H+ CarbamicAcid Carbamic Acid [R-NH-COOH] Protonated->CarbamicAcid Loss of tBu+ tBu_cation tert-Butyl Cation (CH3)3C+ Amine Free Amine R-NH2 CarbamicAcid->Amine Decarboxylation CO2 Carbon Dioxide CO2 Isobutylene Isobutylene tBu_cation->Isobutylene Deprotonation

The process begins with the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][8] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent fragmentation. The key step is the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate.[5][6] This carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[5][6] The liberated tert-butyl cation can be quenched by a nucleophile or, more commonly, lose a proton to form isobutylene gas.[5]

Deprotection Protocols: A Comparative Guide

The choice of deprotection method is contingent upon the stability of the substrate to acidic conditions and the desired scale of the reaction. For a sterically hindered substrate like this compound, reaction times may be longer, or more forcing conditions might be necessary compared to less hindered amines.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is arguably the most common and robust method for Boc deprotection.[9][10] TFA is a strong acid that effectively protonates the carbamate, and DCM is an excellent solvent for a wide range of organic compounds.

Protocol:

  • Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM, 5-10 mL per mmol of substrate).

  • To the stirred solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature. For sterically hindered substrates, a higher concentration of TFA (e.g., 25-50% v/v in DCM) may be beneficial.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • For work-up, dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the deprotected amine. The product will be the free base.

Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane or Ethyl Acetate

Using a solution of HCl in an organic solvent is another widely employed method.[8][9] This procedure often results in the precipitation of the amine as its hydrochloride salt, which can be a convenient method of isolation and purification.

Protocol:

  • Suspend or dissolve the Boc-protected amine (1.0 eq) in 1,4-dioxane or ethyl acetate (5-10 mL per mmol of substrate).

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the mixture.

  • Stir the reaction at room temperature for 1-6 hours. Monitor the reaction by TLC or LC-MS.

  • If the hydrochloride salt precipitates, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or neutralized with a base to obtain the free amine.

Method 3: Alternative and Milder Deprotection Strategies

For substrates that are sensitive to strong acids, several milder alternatives have been developed. These methods can be particularly useful in the late stages of a synthesis where functional group tolerance is paramount.

A. Lewis Acid-Mediated Deprotection (Zinc Bromide)

Lewis acids can also facilitate the cleavage of the Boc group. Zinc bromide in an inert solvent is a notable example, which can offer selectivity in the presence of other acid-labile groups.[10]

Protocol:

  • Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM, 10-20 mL per mmol of substrate).

  • Add zinc bromide (ZnBr₂, 2-3 eq) to the solution.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of a chelating agent like EDTA or a mild base.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate to yield the deprotected amine.

B. Thermal Deprotection

In some cases, the Boc group can be removed by heating, particularly in a high-boiling point solvent or even neat.[3][11] This method avoids the use of acidic reagents altogether.

Protocol:

  • The Boc-protected amine can be heated neat at high temperatures (e.g., 180-200 °C) under a nitrogen atmosphere or vacuum.[6]

  • Alternatively, dissolve the substrate in a high-boiling solvent such as diphenyl ether and heat to reflux.

  • Monitor the reaction carefully. This method is often substrate-dependent and may require significant optimization.

C. "Green" Deprotection in Water

Recent advancements have focused on more environmentally benign methods. Heating the Boc-protected amine in water at reflux has been shown to be effective for certain substrates.[11][12]

Protocol:

  • Suspend the Boc-protected amine in deionized water.

  • Heat the mixture to reflux (100 °C).

  • Monitor the reaction progress. Reaction times can vary significantly.

  • Upon completion, the product can be extracted with an organic solvent.

Comparative Analysis of Deprotection Strategies

Method Reagents Solvent Temperature Typical Reaction Time Advantages Disadvantages
TFA/DCM Trifluoroacetic AcidDichloromethaneRoom Temp.1-4 hoursFast, reliable, well-established.[9][10]Harshly acidic, may not be suitable for sensitive substrates.
HCl/Dioxane Hydrochloric Acid1,4-DioxaneRoom Temp.1-6 hoursProduct precipitates as HCl salt, aiding purification.[8]Strongly acidic.
Lewis Acid Zinc BromideDichloromethaneRoom Temp.OvernightMilder conditions, good for acid-sensitive molecules.[10]Slower reaction times, may require chelation in work-up.
Thermal NoneNeat or high-boiling solventHigh Temp.VariableAvoids acidic reagents.High temperatures can cause decomposition.
Aqueous WaterWaterRefluxVariableEnvironmentally friendly.[12]Limited substrate scope, may require high dilution.

Experimental Workflow and Considerations

Deprotection_Workflow Start Start: Boc-Protected Amine Setup Reaction Setup: - Choose Deprotection Method - Prepare Reagents and Solvents Start->Setup Reaction Deprotection Reaction: - Monitor by TLC/LC-MS Setup->Reaction Workup Reaction Work-up: - Quenching - Extraction/Filtration Reaction->Workup Purification Purification: - Column Chromatography - Crystallization Workup->Purification Analysis Product Analysis: - NMR, MS, etc. Purification->Analysis End End: Deprotected Amine Analysis->End

Key Considerations for this compound:

  • Steric Hindrance: Due to the tertiary nature of the carbon to which the carbamate is attached, expect slower reaction rates compared to primary or secondary amines. It may be necessary to increase the concentration of the acid, the reaction temperature, or the reaction time.

  • Monitoring the Reaction: Close monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and to avoid potential side reactions or degradation of the product.

  • Work-up Procedure: The basicity of the resulting piperidine nitrogen will necessitate a thorough neutralization step if the free base is desired. If isolating the hydrochloride salt, ensure complete removal of the reaction solvent.

  • Potential Side Reactions: The formation of the tert-butyl cation can lead to side reactions, such as alkylation of electron-rich aromatic rings or other nucleophilic sites within the molecule.[13] The use of scavengers like triethylsilane or thioanisole can mitigate these side reactions, although they are less common with TFA.

Conclusion

The deprotection of this compound and other sterically hindered Boc-protected amines is a critical transformation in many synthetic endeavors. While standard acidic conditions using TFA or HCl remain the workhorses for this transformation, a nuanced understanding of the substrate's reactivity and stability is essential for success. The alternative methods presented offer valuable tools for cases where milder conditions are required. By carefully selecting the deprotection strategy and meticulously monitoring the reaction, researchers can efficiently and cleanly unmask the desired amine functionality, paving the way for the next steps in their synthetic journey.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Chiral Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties upon drug candidates, including improved solubility, metabolic stability, and oral bioavailability.[3][4][5] The biological activity of piperidine-containing molecules is often exquisitely dependent on the stereochemistry of the substituents on the heterocyclic ring.[3][6] Consequently, the development of efficient and highly stereoselective synthetic routes to chiral piperidine derivatives is a paramount objective in contemporary drug discovery and development.[6][7]

Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for accessing enantiomerically pure compounds.[8] By harnessing the inherent selectivity of enzymes, we can often circumvent the need for complex chiral auxiliaries, expensive metal catalysts, and harsh reaction conditions.[9] This application note provides an in-depth guide to several robust chemoenzymatic strategies for the synthesis of chiral piperidine scaffolds, complete with detailed protocols and expert insights to facilitate their implementation in your laboratory.

Strategic Approaches to Chemoenzymatic Piperidine Synthesis

The chemoenzymatic toolbox for chiral piperidine synthesis is diverse, offering multiple avenues to achieve the desired stereochemical outcome. The choice of strategy is typically dictated by the substitution pattern of the target molecule and the availability of suitable starting materials. Here, we will explore three prominent and highly effective approaches:

  • Enzymatic Kinetic Resolution (EKR): A classic and reliable method for separating a racemic mixture of piperidine derivatives.

  • Asymmetric Synthesis via Transaminases (TAs): A direct approach to enantiopure piperidines from prochiral ketones.

  • Asymmetric Synthesis via Imine Reductases (IREDs): A powerful tool for the stereoselective reduction of cyclic imines.

Enzymatic Kinetic Resolution (EKR) of Piperidine Derivatives

Kinetic resolution is a widely employed strategy where an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[10] This allows for the separation of the two enantiomers. Lipases are particularly well-suited for this purpose due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents.[11][12]

Causality Behind Experimental Choices in Lipase-Catalyzed Resolution:
  • Enzyme Selection: The choice of lipase is critical. Different lipases exhibit varying and sometimes opposite enantioselectivities.[10] A preliminary screening of several commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Burkholderia cepacia) is essential to identify the optimal biocatalyst for a given substrate.[12]

  • Acyl Donor and Solvent: The nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) and the solvent can significantly influence both the reaction rate and the enantioselectivity.[10][13] Non-polar organic solvents like hexane or methyl tert-butyl ether (MTBE) are often preferred as they can enhance enzyme activity and selectivity.[10]

  • N-Protecting Group: For piperidines containing a secondary amine, an N-protecting group (e.g., Boc, Cbz, Fmoc) is typically required to prevent side reactions and improve substrate recognition by the enzyme.[10] The size and nature of the protecting group can impact the enzyme's selectivity.[10]

Visualizing the Workflow: Enzymatic Kinetic Resolution

EKR_Workflow cluster_reaction Enzymatic Acylation Racemic_Piperidine Racemic Piperidine (e.g., (±)-N-Boc-2-piperidineethanol) Separation Chromatographic Separation Racemic_Piperidine->Separation Reaction Mixture Lipase Lipase (e.g., CAL-B) Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Enantioenriched_Alcohol Enantioenriched Alcohol ((S)-N-Boc-2-piperidineethanol) Separation->Enantioenriched_Alcohol Enantioenriched_Ester Enantioenriched Ester ((R)-N-Boc-2-piperidineethanol acetate) Separation->Enantioenriched_Ester TA_Pathway cluster_reaction Biocatalytic Amination Piperidone Prochiral Piperidone (e.g., N-Boc-3-piperidone) Chiral_Piperidine Chiral Aminopiperidine (e.g., (S)-3-Amino-1-Boc-piperidine) Piperidone->Chiral_Piperidine Asymmetric Amination Amine_Donor Amine Donor (e.g., Isopropylamine) Byproduct Ketone Byproduct (Acetone) Amine_Donor->Byproduct Deamination Transaminase Transaminase (TA) + PLP Cofactor IRED_Cascade THP N-Substituted Tetrahydropyridine (THP) DHP Dihydropyridinium (DHP) Intermediate THP->DHP Oxidation AmOx Amine Oxidase (AmOx) Chiral_Piperidine Stereo-enriched Piperidine DHP->Chiral_Piperidine Asymmetric Reduction IRED Imine Reductase (IRED) NADPH NADPH (Cofactor) NADPH->DHP Hydride Source

References

Reaction conditions for coupling with Tert-butyl (3-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Coupling Reactions with Tert-butyl (3-methylpiperidin-3-yl)carbamate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Chiral Piperidine Scaffold

In the landscape of modern drug discovery, the piperidine moiety stands out as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1] Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The specific building block, this compound, offers an exceptional combination of features for the synthesis of complex molecules: a sterically defined tertiary carbon center, a reactive secondary amine within the piperidine ring, and a latent primary amine protected by the versatile tert-butyloxycarbonyl (Boc) group.[2][3][4]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are robust and adaptable. We will explore the critical preliminary step of Boc deprotection and delve into the primary coupling strategies at both the piperidine nitrogen and the exocyclic amine, focusing on widely used and powerful transformations like Buchwald-Hartwig amination and amide bond formation.

Part 1: The Gateway Reaction - Boc Group Deprotection

The Boc protecting group is favored for its stability in basic and nucleophilic conditions, allowing for selective functionalization of other parts of a molecule.[5] However, to engage the 3-amino group in coupling reactions, this carbamate must first be cleaved. The standard method for Boc deprotection is acid-mediated hydrolysis, which proceeds through a stable tert-butyl cation intermediate.[6][7]

Mechanism of Acid-Catalyzed Boc Deprotection

The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] This is followed by the departure of the stable tert-butyl cation, which can then be quenched or lose a proton to form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free primary amine and carbon dioxide.

Diagram: Boc Deprotection Workflow

Boc Deprotection Workflow Figure 1: Boc Deprotection Workflow cluster_0 Reaction Setup cluster_1 Work-up & Isolation start Dissolve Boc-protected amine in an appropriate solvent (DCM, Dioxane) reagent Add strong acid (e.g., TFA or 4M HCl in Dioxane) start->reagent stir Stir at room temperature reagent->stir evap Evaporate solvent and excess acid under reduced pressure stir->evap Monitor by TLC/LCMS (typically 1-4 hours) wash Optional: Triturate with ether to precipitate the salt evap->wash isolate Isolate the amine salt (HCl or TFA salt) wash->isolate end Free Amine isolate->end Proceed to next step or neutralize to obtain free base Buchwald-Hartwig Cycle Figure 2: Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd2_complex L_nPd(II)(Ar)(X) oxidative_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord R'R''NH pd_amido L_nPd(II)(Ar)(NR'R'') amine_coord->pd_amido Base, -BH+X- reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 Ar-NR'R''

References

Analytical techniques for monitoring reactions involving Tert-butyl (3-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Analytical Techniques for Monitoring Reactions of Tert-butyl (3-methylpiperidin-3-yl)carbamate

Introduction

This compound is a pivotal pharmaceutical intermediate, widely utilized as a building block in the synthesis of complex, biologically active molecules.[1][2] Its structural features, including a chiral center and a Boc-protected amine on a piperidine ring, make it a valuable precursor in medicinal chemistry, particularly for developing treatments for neurological disorders.[2] The precise monitoring of its synthesis and subsequent reactions is critical for ensuring reaction completion, optimizing yield, identifying impurities, and guaranteeing the quality and safety of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide for researchers, process chemists, and quality control analysts on the primary analytical techniques for monitoring reactions involving this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The focus is not merely on the protocols themselves, but on the rationale behind methodological choices, enabling scientists to develop and adapt these techniques for specific reaction contexts.

Compound Profile

  • IUPAC Name : this compound

  • Molecular Formula : C₁₁H₂₂N₂O₂[2][3]

  • Molecular Weight : 214.31 g/mol [2]

  • Key Structural Features : A tertiary carbon center, a secondary amine within the piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group. These features dictate its solubility, reactivity, and chromatographic behavior.

Core Analytical Techniques for Reaction Monitoring

A multi-faceted analytical approach is essential for a complete understanding of the reaction profile. While chromatography provides separation and quantification, spectroscopy offers structural confirmation and functional group analysis.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the cornerstone technique for monitoring reaction progress, determining the purity of intermediates and the final product, and quantifying components. Its high resolution allows for the separation of the starting materials, product, and closely related impurities. For this compound, a reverse-phase (RP-HPLC) method is typically most effective, as the molecule possesses moderate polarity. The Boc group provides sufficient hydrophobicity for retention on a C18 column.

Protocol:

A typical RP-HPLC protocol for monitoring the conversion of a precursor to this compound is detailed below.

Table 1: HPLC Method Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/Vis or Diode Array Detector (DAD) at 210 nm (for carbamate end absorption)

Step-by-Step Methodology:

  • Sample Preparation : Quench a small aliquot (e.g., 50 µL) of the reaction mixture and dilute it with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1-0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration : Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

  • Injection : Inject the prepared sample onto the column.

  • Data Acquisition : Acquire data for the duration of the gradient run.

  • Analysis : Monitor the disappearance of starting material peaks and the appearance of the product peak. Calculate the percent conversion and purity by peak area normalization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: LC-MS is indispensable for confirming the identity of the product and detecting and identifying potential impurities or by-products. It couples the separation power of HPLC with the mass-resolving capability of mass spectrometry. For this compound, Electrospray Ionization (ESI) in positive mode is highly effective, as the piperidine nitrogen is readily protonated to form the [M+H]⁺ ion.

Protocol:

The LC method is often identical to the HPLC method, with the flow being directed into the mass spectrometer.

Table 2: Mass Spectrometry Method Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Expected Ion [M+H]⁺ = 215.17 m/z
Capillary Voltage 3500 V[4]
Drying Gas Temp 250 °C[4]
Nebulizer Pressure 35 psi[4]
Mass Range 50 - 500 m/z

Step-by-Step Methodology:

  • Method Setup : Use the established HPLC method. Divert the column effluent to the ESI source of the mass spectrometer.

  • Tuning : Infuse a standard solution of the product to optimize the ESI source parameters for maximum signal intensity of the [M+H]⁺ ion.

  • Data Acquisition : Run the sample as per the HPLC protocol. Acquire both the Total Ion Chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Analysis :

    • Confirm the product peak by extracting the ion chromatogram for m/z 215.17.

    • Examine the mass spectra of minor peaks to tentatively identify impurities. Common impurities could include starting materials, de-Boc-protected product (m/z 115.12), or dimers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the gold standard for unambiguous structure elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR is used to confirm the presence of key structural motifs, while ¹³C NMR confirms the carbon skeleton. NMR can also be used quantitatively (qNMR) with an internal standard to determine the absolute concentration of the product in the reaction mixture. Furthermore, online or flow NMR is an advanced Process Analytical Technology (PAT) tool for real-time reaction monitoring.[5]

Anticipated ¹H NMR Signals (in CDCl₃):

  • ~1.45 ppm (singlet, 9H) : The nine equivalent protons of the tert-butyl group.

  • ~1.0-2.0 ppm (multiplets) : Protons of the piperidine ring, often complex and overlapping.

  • ~1.1 ppm (singlet, 3H) : Protons of the methyl group at the C3 position.

  • ~2.5-3.5 ppm (multiplets) : Protons on the carbons adjacent to the piperidine nitrogen.

  • ~4.5-5.5 ppm (broad singlet, 1H) : The N-H proton of the carbamate.

  • ~1.5-2.5 ppm (broad singlet, 1H) : The N-H proton of the piperidine ring.

Protocol for Reaction Completion Check:

  • Sample Preparation : Take an aliquot of the reaction mixture, quench the reaction, and perform a work-up (e.g., liquid-liquid extraction) to isolate the organic components. Evaporate the solvent and dissolve the residue in a deuterated solvent like CDCl₃ or DMSO-d₆.

  • Data Acquisition : Acquire a ¹H NMR spectrum.

  • Analysis : Compare the spectrum to a reference spectrum of the starting material and the expected product. The disappearance of key starting material signals and the appearance of characteristic product signals (e.g., the tert-butyl singlet at ~1.45 ppm) indicates reaction progress or completion.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and simple technique for confirming the presence of key functional groups. In the context of reactions involving this compound, it is particularly useful for verifying the formation or modification of the carbamate group. The strong absorption of the carbonyl (C=O) group is a distinctive marker.

Protocol:

Table 3: Key FTIR Vibrational Frequencies for Carbamates

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (carbamate) 3300 - 3400Broad peak, indicates N-H bond[6][7]
C-H Stretch (alkyl) 2850 - 3000Sharp peaks from methyl and piperidine groups
C=O Stretch (carbamate) 1680 - 1720Strong, sharp peak, characteristic of the group[7][8]
N-H Bend (carbamate) 1500 - 1620Bending vibration[7]
C-O Stretch (carbamate) 1200 - 1300C-O bond stretching[7]

Step-by-Step Methodology:

  • Sample Preparation : A small amount of the isolated, dried product can be analyzed directly using an Attenuated Total Reflectance (ATR-FTIR) accessory. Alternatively, a KBr pellet can be prepared.

  • Background Scan : Perform a background scan to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan : Acquire the spectrum of the sample.

  • Analysis : Identify the characteristic peaks, especially the strong C=O stretch around 1700 cm⁻¹, to confirm the presence of the carbamate functional group.

Integrated Analytical Workflow

In a drug development setting, these techniques are not used in isolation. They form an integrated workflow to provide a holistic view of the chemical transformation.

G cluster_0 Reaction Monitoring cluster_1 Primary Analysis cluster_2 Structural Confirmation Reaction Reaction Mixture (Time = T_x) Aliquot Quench & Dilute Aliquot Reaction->Aliquot Workup Reaction Work-up & Isolation Reaction->Workup At Reaction Completion HPLC HPLC Analysis (% Conversion, Purity) Aliquot->HPLC LCMS LC-MS Analysis (Mass Confirmation) HPLC->LCMS If impurities detected NMR NMR Spectroscopy (Structure Elucidation) Workup->NMR FTIR FTIR Spectroscopy (Functional Groups) Workup->FTIR

Caption: Integrated workflow for reaction analysis.

Conclusion

The effective monitoring of reactions involving this compound relies on the strategic application of orthogonal analytical techniques. HPLC serves as the primary tool for quantitative monitoring of reaction kinetics and purity. LC-MS provides essential mass information for product confirmation and impurity identification. NMR and FTIR offer definitive structural and functional group verification of the isolated materials. By integrating these methods, researchers and drug development professionals can gain comprehensive control over the synthesis process, ensuring efficiency, reproducibility, and the high quality required for pharmaceutical development.

References

Application Notes and Protocols for the Purification of Tert-butyl (3-methylpiperidin-3-yl)carbamate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust purification methodologies for Tert-butyl (3-methylpiperidin-3-yl)carbamate, a key building block in contemporary pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, this document details field-proven protocols for flash column chromatography and recrystallization. It delves into the rationale behind methodological choices, addresses common impurities, and outlines analytical techniques for purity verification. This guide is intended for researchers, chemists, and process development scientists engaged in the synthesis and purification of piperidine-based intermediates.

Introduction: The Significance of Purity

This compound is a valuable chiral intermediate widely utilized in the synthesis of complex bioactive molecules.[1] The presence of a quaternary stereocenter and a Boc-protected amine makes it a strategic component in constructing molecules with specific three-dimensional orientations crucial for their pharmacological activity.[1] Impurities, such as unreacted starting materials, diastereomers, or side-products from the Boc-protection step, can compromise the yield, stereochemical integrity, and biological efficacy of subsequent synthetic transformations. Therefore, efficient and reliable purification is a non-negotiable step in its preparation.

This application note provides detailed, actionable protocols to achieve high purity of the target compound, ensuring the reliability and reproducibility of research and development efforts.

Understanding the Impurity Profile

Effective purification begins with an understanding of potential impurities. The synthesis of this compound typically involves the Boc-protection of 3-amino-3-methylpiperidine. The precursor itself can be synthesized through various routes, including the reduction of pyridine derivatives.[2]

Common Impurities May Include:

  • Unreacted 3-amino-3-methylpiperidine: A basic impurity that can be readily detected by Thin Layer Chromatography (TLC).

  • Di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts: Excess reagent and its breakdown products (e.g., t-butanol, CO₂).

  • Di-Boc protected amine: Over-protection of the piperidine nitrogen, although less likely under standard conditions.

  • Diastereomers: If the synthesis of the 3-amino-3-methylpiperidine precursor is not stereospecific, diastereomeric impurities may be present.

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., Dichloromethane, Dioxane) and bases (e.g., Triethylamine).[1]

A preliminary analysis of the crude product by TLC, ¹H NMR, and LC-MS is crucial for identifying the major impurities and selecting the most appropriate purification strategy.

Purification Strategy Selection: A Logic-Based Workflow

The choice of purification method depends on the physical state of the crude product (solid or oil), the nature of the impurities, and the desired final purity. Below is a decision-making workflow to guide the process.

Purification_Workflow start Crude Reaction Product tlc_lcms Analyze by TLC & LC-MS start->tlc_lcms is_solid Is the product solid? tlc_lcms->is_solid extraction Acid-Base Extraction (Pre-purification) tlc_lcms->extraction  High content of basic/acidic impurities impurities_polar Are impurities significantly different in polarity? is_solid->impurities_polar Yes chromatography Flash Column Chromatography is_solid->chromatography No (Oil) recrystallize Recrystallization impurities_polar->recrystallize No impurities_polar->chromatography Yes final_product Pure Product (Verify by NMR, LC-MS) recrystallize->final_product chromatography->final_product extraction->is_solid

Caption: Decision workflow for purification strategy.

Detailed Protocols

Protocol 1: Flash Column Chromatography

Flash column chromatography is the most versatile method for purifying this compound, especially when dealing with oily products or impurities with similar polarities. The basic nature of the piperidine nitrogen can lead to peak tailing on standard silica gel.[3] This can be mitigated by adding a small amount of a basic modifier to the eluent.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Triethylamine (TEA) or Ammonium Hydroxide (aqueous)

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware for chromatography

Step-by-Step Methodology:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or DCM) and a polar solvent (EtOAc or MeOH).

    • Aim for a retention factor (Rƒ) of 0.2-0.3 for the desired product.

    • Insight: For basic amines like piperidines, peak streaking is common on silica TLC plates. To counteract this, add ~0.5-1% TEA or a few drops of ammonium hydroxide to the eluting solvent mixture.[3] This neutralizes the acidic silanol groups on the silica surface, resulting in sharper spots and better separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexane).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Direct (Wet) Loading: If the crude product is an oil or highly soluble in the eluent, dissolve it in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.

    • Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a more polar solvent (e.g., DCM), add a small amount of silica gel or Celite®, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This technique often results in better resolution.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system. A gradient elution, starting with a lower polarity and gradually increasing, is often effective. For example, starting with 10% EtOAc in Hexane and gradually increasing to 50% EtOAc.

    • Collect fractions in test tubes and monitor the elution process by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Table 1: Example Eluent Systems for Flash Chromatography

Impurity TypeRecommended Eluent System (v/v)Modifier
Non-polar impuritiesHexane / Ethyl Acetate (Gradient: 9:1 to 1:1)0.5% Triethylamine
Polar impurities (e.g., unreacted amine)Dichloromethane / Methanol (Gradient: 99:1 to 9:1)0.5% Triethylamine
DiastereomersHexane / Isopropanol (Gradient may be required)0.1% Diethylamine[3]
Protocol 2: Recrystallization

Recrystallization is an effective and scalable method for purifying solid products, provided a suitable solvent system can be identified. The principle relies on the difference in solubility of the desired compound and impurities in a solvent at different temperatures.

Materials:

  • Crude solid this compound

  • Recrystallization solvents (e.g., Hexane, Ethyl Acetate, Isopropanol, Acetone, Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

Step-by-Step Methodology:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

    • Test the solubility of small amounts of the crude product in various solvents at room temperature and upon heating.

    • Commonly effective solvent systems for carbamates include mixtures like Hexane/Ethyl Acetate or Hexane/Acetone.[4]

    • Insight: A two-solvent system is often more effective. Dissolve the crude solid in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Reheat gently until the solution is clear again.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or "good" solvent) to completely dissolve the solid. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

    • Dry the crystals under vacuum to remove residual solvent. A patent for a related compound describes obtaining the product as a white crystal after filtration and drying.[2]

Purity Assessment

After purification, the purity of this compound must be verified.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess purity. The absence of signals corresponding to impurities is a strong indicator of high purity.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting trace impurities and confirming the molecular weight of the product.[6]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric or diastereomeric excess if stereoisomeric impurities are a concern.[7]

Conclusion

The purification of this compound is a critical step to ensure its suitability for pharmaceutical development. Flash column chromatography offers versatility for a wide range of impurity profiles, while recrystallization provides an efficient and scalable method for solid products. By understanding the potential impurities and applying the systematic protocols outlined in this guide, researchers can consistently obtain this key intermediate in high purity, thereby ensuring the integrity and success of their synthetic endeavors.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of Tert-butyl (3-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl (3-methylpiperidin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key pharmaceutical intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction

This compound is a pivotal building block in the synthesis of various pharmaceutical agents. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the 3-amino-3-methylpiperidine core is a crucial step. However, the sterically hindered tertiary amine at the 3-position of the piperidine ring presents unique challenges that can lead to incomplete reactions and the formation of undesirable side products. This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Question: I am getting a low yield of my desired product, this compound. What are the possible causes and how can I improve the yield?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to incomplete reaction or degradation of the starting material or product.

  • Incomplete Reaction: The primary amino group of 3-amino-3-methylpiperidine is sterically hindered by the adjacent methyl group and the piperidine ring. This can slow down the rate of reaction with di-tert-butyl dicarbonate (Boc-anhydride).

    • Solution:

      • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration until the starting material is consumed.

      • Optimize Temperature: While the reaction is often run at room temperature, a gentle increase in temperature (e.g., to 40-50 °C) can improve the reaction rate. However, be cautious as higher temperatures can promote side reactions.

      • Choice of Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to deprotonate the amine without competing with it for the Boc-anhydride. Ensure the base is of high purity and used in a slight excess (1.1-1.5 equivalents).

  • Degradation of Starting Material: 3-amino-3-methylpiperidine, like many amines, can be susceptible to oxidation, especially if the reaction is prolonged or exposed to air.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Freshly Purified Starting Material: Use freshly distilled or purified 3-amino-3-methylpiperidine to ensure it is free from oxidative impurities.

  • Hydrolysis of Boc-Anhydride: Di-tert-butyl dicarbonate can be hydrolyzed by water, especially under basic conditions.[1]

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent the premature decomposition of the Boc-anhydride.

Issue 2: Presence of Multiple Spots on TLC/Peaks in LC-MS

Question: My reaction mixture shows multiple spots on the TLC plate, and the LC-MS analysis indicates the presence of several byproducts. What are these impurities and how can I avoid them?

Answer:

The formation of multiple byproducts is a common issue in this synthesis. Here are the most likely culprits:

  • Di-Boc Protected Product: Although less common for sterically hindered amines, it is possible for the piperidine nitrogen to also react with Boc-anhydride, leading to a di-Boc protected species.

    • Identification: This byproduct will have a higher molecular weight than the desired product.

    • Prevention:

      • Stoichiometry Control: Use a controlled amount of Boc-anhydride (1.0-1.1 equivalents) to minimize the chance of double protection.

      • Reaction Conditions: Running the reaction at lower temperatures can favor the mono-Boc protection of the more nucleophilic primary amine.

  • Urea Formation: Sterically hindered amines can sometimes promote the decomposition of Boc-anhydride to an isocyanate intermediate, which can then react with the starting amine to form a urea byproduct.[]

    • Identification: The urea byproduct will have a distinct mass in the LC-MS analysis.

    • Prevention:

      • Optimized Conditions: This side reaction is often temperature-dependent. Running the reaction at room temperature or below can minimize urea formation.

      • Alternative Boc Reagent: In challenging cases, consider using an alternative Boc-protecting reagent like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).

  • Unreacted Starting Material: As discussed in Issue 1, incomplete reaction due to steric hindrance is a common problem.

    • Identification: The presence of a spot/peak corresponding to the starting amine.

    • Solution: Refer to the solutions provided for "Incomplete Reaction" in Issue 1.

  • Pyrocarbonate Impurities: Commercial Boc-anhydride can contain impurities like di-tert-butyl pyrocarbonate, which can lead to the formation of related byproducts.

    • Solution: Use high-purity Boc-anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for this reaction as they are relatively inert and can dissolve both the amine and the Boc-anhydride.[3] For reactions involving aqueous work-ups, DCM is often preferred for easier phase separation. The use of anhydrous solvents is highly recommended to prevent the hydrolysis of Boc-anhydride.[1]

Q2: Is it necessary to protect the piperidine nitrogen before Boc protection of the primary amine?

A2: In many cases, it is not necessary. The primary amine at the 3-position is generally more nucleophilic than the secondary amine of the piperidine ring. By controlling the stoichiometry of the Boc-anhydride (using close to one equivalent), you can achieve selective protection of the primary amine. However, if you are consistently observing the formation of the di-Boc protected byproduct, pre-protection of the piperidine nitrogen (e.g., as a benzyl or Cbz group) followed by deprotection after the primary amine is protected, could be a viable, albeit longer, route.

Q3: How can I effectively purify the final product?

A3: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective in separating the desired product from unreacted starting materials and less polar byproducts. For removing more polar impurities, a solvent system containing a small percentage of methanol or triethylamine might be necessary.

Q4: Can this reaction be performed under aqueous conditions?

A4: While some Boc protections can be carried out in a biphasic system with an aqueous base like sodium bicarbonate, for this particular substrate with a sterically hindered amine, anhydrous organic conditions are generally recommended to maximize the yield and minimize the hydrolysis of the Boc-anhydride.[1]

Experimental Protocols

Protocol 1: Standard Boc Protection of 3-amino-3-methylpiperidine
  • To a solution of 3-amino-3-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1-0.2 M) under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

ReagentMolar RatioKey Considerations
3-amino-3-methylpiperidine1.0Use high-purity, preferably freshly distilled.
Di-tert-butyl dicarbonate1.05 - 1.1High purity grade is essential.
Triethylamine (or DIPEA)1.2 - 1.5Must be anhydrous and non-nucleophilic.
Anhydrous Solvent (DCM/THF)-Crucial to prevent hydrolysis of Boc-anhydride.

Visualizations

Reaction Scheme

Caption: Boc protection of 3-amino-3-methylpiperidine.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impurities Detected check_reaction Incomplete Reaction? start->check_reaction yes_incomplete Yes check_reaction->yes_incomplete Yes no_incomplete No check_reaction->no_incomplete No incomplete_solutions Increase reaction time Optimize temperature (40-50°C) Ensure excess pure base yes_incomplete->incomplete_solutions check_impurities Multiple Spots/Peaks? no_incomplete->check_impurities purification Purify by Column Chromatography incomplete_solutions->purification yes_impurities Yes check_impurities->yes_impurities Yes no_impurities No check_impurities->no_impurities No impurity_analysis Analyze MW of byproducts yes_impurities->impurity_analysis no_impurities->purification di_boc Di-Boc Product? impurity_analysis->di_boc urea Urea Formation? impurity_analysis->urea yes_di_boc Yes di_boc->yes_di_boc Yes no_di_boc No di_boc->no_di_boc No yes_urea Yes urea->yes_urea Yes di_boc_solution Control Boc₂O stoichiometry (1.05 eq) Lower reaction temperature yes_di_boc->di_boc_solution di_boc_solution->purification urea_solution Lower reaction temperature Consider alternative Boc reagent (Boc-ON) yes_urea->urea_solution urea_solution->purification

Caption: Troubleshooting decision tree for the synthesis.

References

Troubleshooting low conversion rates in reactions with Tert-butyl (3-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tert-butyl (3-methylpiperidin-3-yl)carbamate

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this sterically hindered building block. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you achieve optimal results in your synthetic endeavors.

Part 1: Troubleshooting Guide for Low Conversion Rates

Low conversion is the most frequently reported issue when using this compound. The root cause often traces back to the significant steric hindrance imposed by the quaternary center at the C3 position of the piperidine ring. This guide provides a systematic approach to diagnosing and resolving these challenges.

Issue 1: My N-alkylation or N-acylation reaction has stalled, showing low conversion to the desired product.

This is a classic symptom of steric hindrance impeding the approach of the electrophile to the piperidine nitrogen.

Initial Diagnostic Questions:

  • What are your reaction conditions? (Solvent, base, temperature, concentration)

  • What is the nature of your electrophile? (e.g., primary alkyl halide, acyl chloride, etc.)

  • How are you monitoring the reaction? (TLC, LC-MS, NMR)[1][2][3][4]

Core Problem: The nucleophilicity of the piperidine nitrogen is significantly diminished by the bulky tert-butyl and methyl groups at the adjacent C3 position. Standard SN2 or nucleophilic acyl substitution conditions are often insufficient to overcome this energy barrier.

Troubleshooting Workflow

Here is a logical workflow to systematically address low conversion rates in reactions involving this substrate.

G cluster_0 Problem Diagnosis cluster_1 Optimization Strategy cluster_2 Advanced Troubleshooting cluster_3 Outcome Start Low Conversion Observed Check_Purity Verify Starting Material Purity & Integrity Start->Check_Purity Check_Conditions Analyze Reaction Conditions Check_Purity->Check_Conditions Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp Is reaction sluggish? Change_Solvent Switch to Polar Aprotic Solvent Increase_Temp->Change_Solvent Change_Base Select Strong, Non-Nucleophilic Base Change_Solvent->Change_Base Increase_Equiv Increase Equivalents of Electrophile Change_Base->Increase_Equiv Catalyst Add Phase-Transfer or Halide Catalyst Increase_Equiv->Catalyst Microwave Consider Microwave Irradiation Catalyst->Microwave Alternative_Reagent Use a More Reactive Electrophile Microwave->Alternative_Reagent Monitor Monitor Progress (LC-MS/NMR) Alternative_Reagent->Monitor Monitor->Increase_Temp Stalled Success Reaction Complete Monitor->Success Conversion >95% G cluster_mech Acid-Catalyzed Boc Deprotection BocNHR      R-NH-C(=O)O-tBu + H⁺     Protonated      R-NH-C(=O⁺H)O-tBu     BocNHR->Protonated Protonation CarbamicAcid      [R-NH-COOH] + C(CH₃)₃⁺     Protonated->CarbamicAcid Loss of tBu⁺ Amine      R-NH₂ + CO₂     CarbamicAcid->Amine Decarboxylation

References

Technical Support Center: Chiral Purification of Tert-butyl (3-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the chiral purification of Tert-butyl (3-methylpiperidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with resolving the enantiomers of this important building block. The presence of a quaternary chiral center at the C3 position of the piperidine ring presents unique challenges that require robust and well-optimized purification strategies. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Diagram: Logical Flow for Chiral Purification Method Selection

Chiral Purification Method Selection start Racemic Tert-butyl (3-methylpiperidin-3-yl)carbamate analytical_scale Analytical Scale Separation? start->analytical_scale prep_scale Preparative Scale Separation? analytical_scale->prep_scale Yes method_selection Primary Method Selection analytical_scale->method_selection No (Analytical Only) prep_scale->method_selection Yes hplc Chiral HPLC method_selection->hplc High Resolution Needed sfc Chiral SFC method_selection->sfc Speed & Green Chemistry classical_resolution Classical Resolution method_selection->classical_resolution Large Scale & Low Cost troubleshooting Troubleshooting hplc->troubleshooting sfc->troubleshooting classical_resolution->troubleshooting optimization Optimization troubleshooting->optimization final_product Pure Enantiomers optimization->final_product

Caption: Decision workflow for selecting a chiral purification method.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Question 1: I am not getting any separation of my enantiomers using a standard chiral column. What should I do?

Answer: This is a common starting point in chiral method development. The lack of separation is typically due to a suboptimal choice of chiral stationary phase (CSP), mobile phase, or both.

  • Expertise & Experience: The interaction between the analyte and the CSP is highly specific. For carbamate derivatives of piperidine, polysaccharide-based CSPs are often a good starting point.[1][2] These columns, such as those with cellulose or amylose backbones derivatized with phenyl carbamates, offer a variety of interaction modes including hydrogen bonding, dipole-dipole, and π-π stacking. The Boc-carbamate and the piperidine ring are key interaction points.

  • Troubleshooting Steps:

    • Verify CSP Choice: If you are using a non-polysaccharide column, consider screening columns like Chiralpak® AD-H, Chiralpak® IA, or Chiralcel® OD-H. These have a good track record for separating a wide range of chiral compounds, including those with carbamate functionalities.[1][3][4]

    • Mobile Phase Modification:

      • Normal Phase: This is often the most successful mode for polysaccharide CSPs. A typical mobile phase is a mixture of an alkane (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol). The alcohol acts as the polar modifier.

      • Adjust Alcohol Modifier: Vary the percentage of the alcohol modifier. Start with a 90:10 hexane:isopropanol mixture and screen through to 70:30. A lower percentage of alcohol generally increases retention time and can improve resolution.

      • Add an Amine Modifier: Tertiary amines like diethylamine (DEA) or triethylamine (TEA) are often crucial additives when separating basic compounds like piperidines.[1][4] They work by masking acidic sites on the silica support, which can cause peak tailing and poor resolution. Add a small amount (e.g., 0.1%) to your mobile phase.

    • Consider Different Alcohols: Sometimes, switching from isopropanol to ethanol can significantly alter selectivity.

Question 2: My peaks are broad and tailing, even with some separation. How can I improve peak shape?

Answer: Poor peak shape is usually caused by secondary interactions with the stationary phase or issues with the sample solvent.

  • Expertise & Experience: As mentioned, the basic nitrogen in the piperidine ring is prone to interacting with residual acidic silanol groups on the silica surface of the CSP. This leads to peak tailing. While an amine modifier is the primary solution, other factors can contribute.

  • Troubleshooting Steps:

    • Optimize Amine Modifier Concentration: If you are already using an amine modifier like DEA, try slightly increasing its concentration (e.g., from 0.1% to 0.2%).

    • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase. Injecting in a very strong solvent (like pure methanol or ethanol) can cause peak distortion.

    • Lower Column Temperature: Reducing the column temperature (e.g., from 25°C to 15°C) can sometimes sharpen peaks by altering the interaction kinetics.

    • Check for Overload: Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or sample concentration to see if peak shape improves.

Question 3: I need to confirm the elution order of my (R) and (S) enantiomers. How can I do this?

Answer: Determining the absolute configuration of the eluted peaks is a critical step.

  • Expertise & Experience: The most straightforward way is to use a commercially available, enantiomerically pure standard of either the (R) or (S) form. If a standard is not available, other analytical techniques are required.

  • Methodology:

    • Injection of a Standard: Obtain a certified reference standard for either (R)- or (S)-tert-butyl (3-methylpiperidin-3-yl)carbamate. Inject this standard under the same chromatographic conditions. The peak that corresponds to the standard's retention time confirms its identity.

    • Circular Dichroism (CD) Detection: If your HPLC is equipped with a CD detector, you can often determine the enantiomers based on their opposite Cotton effects.[5]

    • Vibrational Circular Dichroism (VCD): For preparative fractions, VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.

Section 2: Supercritical Fluid Chromatography (SFC)

Question 4: Why should I consider using SFC instead of HPLC for my chiral purification?

Answer: SFC offers several significant advantages over traditional HPLC, particularly for preparative scale chiral separations.

  • Expertise & Experience: SFC utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.[6][7] This allows for much faster separations without generating high backpressures. For preparative work, this translates to higher throughput and significantly reduced consumption of organic solvents, making it a "greener" and more cost-effective technology.[8][9]

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO2Organic Solvents (e.g., Hexane, Heptane)
Typical Run Time 3-5 times faster than HPLC[8]Slower due to higher viscosity
Solvent Consumption Significantly lowerHigh, especially for preparative scale
Environmental Impact "Green" technology, uses recycled CO2[8]Generates significant organic waste
Post-Purification Easy; CO2 evaporates, leaving analyte in modifierRequires removal of large volumes of solvent
Resolution Often provides complementary or superior selectivityExcellent resolution, but can be slow

Question 5: I'm developing an SFC method. What are the key parameters to optimize?

Answer: SFC method development is analogous to normal phase HPLC but with different key parameters.

  • Expertise & Experience: The primary variables are the co-solvent, additives, back pressure, and temperature. Polysaccharide-based chiral columns are the most commonly used and effective for SFC separations.[7][10]

  • Experimental Protocol: SFC Method Development

    • Column Selection: Start with a Chiralpak® IA, IB, or IC column. These immobilized columns are robust and compatible with a wide range of co-solvents.

    • Co-Solvent Screening: Methanol is the most common co-solvent. Screen a gradient of 5% to 40% methanol in CO2.

    • Additive Screening: Just as with HPLC, an amine additive is often necessary for basic analytes. Screen 0.1-0.3% DEA or isopropylamine.

    • Back Pressure: The back pressure regulator (BPR) setting is crucial for maintaining the supercritical state of the mobile phase. A typical starting point is 150 bar. Varying the pressure can sometimes fine-tune selectivity.

    • Temperature: Start at 35-40°C. Lowering the temperature can sometimes increase resolution but may also increase analysis time.

Diagram: SFC Troubleshooting Flowchart

SFC Troubleshooting start Poor or No Separation in SFC check_params Check Core Parameters start->check_params cosolvent Co-solvent Type/% (e.g., Methanol) check_params->cosolvent additive Additive Present? (e.g., 0.1% DEA) check_params->additive pressure Back Pressure Setting (e.g., 150 bar) check_params->pressure temp Temperature (e.g., 40°C) check_params->temp adjust_cosolvent Adjust % Co-solvent Try Ethanol cosolvent->adjust_cosolvent Suboptimal add_amine Add Amine Modifier (DEA, IPA) additive->add_amine No adjust_pressure Vary Pressure (100-200 bar) pressure->adjust_pressure Suboptimal adjust_temp Vary Temperature (30-50°C) temp->adjust_temp Suboptimal good_sep Good Separation adjust_cosolvent->good_sep add_amine->good_sep adjust_pressure->good_sep adjust_temp->good_sep

Caption: Troubleshooting guide for SFC chiral separations.

Section 3: Classical Resolution via Diastereomeric Salt Formation

Question 6: I want to attempt a classical resolution for a large-scale synthesis. How do I choose the right resolving agent?

Answer: Classical resolution is a powerful technique for large-scale purification that relies on the differential solubility of diastereomeric salts.

  • Expertise & Experience: The key is to form a salt between your racemic basic piperidine derivative and a chiral acid. The resulting diastereomers ((R)-base-(R)-acid and (S)-base-(R)-acid) will have different physical properties, allowing for separation by crystallization. Commonly used chiral acids include tartaric acid derivatives and mandelic acid.[11]

  • Trustworthiness & Self-Validation: The success of this method depends entirely on finding a resolving agent and solvent system that yields a crystalline salt for one diastereomer while leaving the other in solution. This requires empirical screening.

  • Experimental Protocol: Screening for a Resolving Agent

    • Select Candidates: Choose several commercially available and relatively inexpensive chiral acids. Good starting points are:

      • (R)-(-)-Mandelic Acid

      • (S)-(+)-Mandelic Acid

      • Dibenzoyl-D-tartaric acid

      • Dibenzoyl-L-tartaric acid

    • Small-Scale Screening: In separate test tubes, dissolve a small amount of your racemic carbamate in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).[12]

    • Add Resolving Agent: Add approximately 0.5 equivalents of the chiral acid to each tube.

    • Observe Crystallization: Heat the solutions to dissolve the components, then allow them to cool slowly to room temperature. Observe which tubes form a crystalline precipitate.

    • Analyze the Solid: Isolate the crystals by filtration. Liberate the free base from the salt using a mild aqueous base (e.g., NaHCO3) and extract with an organic solvent. Analyze the enantiomeric excess (ee) of the resulting free base using your analytical chiral HPLC or SFC method.

    • Scale-Up: Once you identify a successful combination of resolving agent and solvent, you can scale up the procedure.

References

Technical Support Center: Stereochemical Integrity in Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of chiral piperidines. The piperidine motif is a cornerstone in medicinal chemistry, prevalent in numerous pharmaceuticals where stereochemistry dictates biological activity.[1] Maintaining chiral integrity throughout a synthetic sequence is therefore paramount. Racemization, the conversion of a pure enantiomer into a mixture of both, presents a significant challenge.[2]

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the synthesis of chiral piperidines. We will delve into the mechanisms of racemization, provide actionable preventative strategies, and offer detailed protocols to ensure the stereochemical purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a loss of enantiomeric excess (ee) in my final piperidine product. What are the common causes of racemization in these syntheses?

A1: Racemization in chiral amine synthesis, including piperidines, often proceeds through the formation of planar, achiral intermediates.[3] Several factors can promote this loss of stereochemical information:

  • Formation of Imines or Enamines: The reversible formation of imine or enamine intermediates can lead to a loss of the stereocenter.[3]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.[3]

  • Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization by facilitating the formation of achiral intermediates or promoting tautomerism.[3][4] The strength and steric hindrance of the base are critical factors.[4]

  • Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates and transition states that lead to racemization.[3]

  • Prolonged Reaction Times: Extended exposure to conditions conducive to racemization increases the likelihood of diminished enantiomeric excess.[3]

  • Epimerization: In substituted piperidines, the stereocenter alpha to the nitrogen is susceptible to epimerization, particularly under photoredox conditions, leading to the thermodynamically more stable diastereomer.[5][6][7][8]

Q2: My starting material has high enantiopurity, but I see significant racemization after a reaction involving a strong base. How can I mitigate this?

A2: Base-mediated racemization is a frequent issue. The choice of base and reaction conditions is crucial.

  • Mechanism of Base-Catalyzed Racemization: Strong bases can deprotonate the stereogenic center, especially if it's adjacent to a carbonyl group or the nitrogen atom, forming a planar enolate or a resonance-stabilized carbanion. Subsequent protonation can occur from either face, leading to a racemic mixture.

  • Troubleshooting & Optimization:

    • Base Selection: Opt for sterically hindered, non-nucleophilic bases like 2,4,6-collidine (TMP) over less hindered bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), as steric hindrance can disfavor the formation of the planar intermediate.[4]

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Cryogenic temperatures (e.g., -78 °C) are often employed.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the product's exposure to the basic conditions.

    • Proton Source: The nature of the proton source during workup can also be critical. A rapid and controlled quench with a weak acid can sometimes favor the desired stereoisomer.

Q3: I am using a chiral auxiliary-based approach. What are the key considerations to prevent racemization during auxiliary removal?

A3: Chiral auxiliaries are powerful tools for stereocontrol, but their removal is a critical step where stereochemical integrity can be compromised.[9][10]

  • Causality of Racemization during Auxiliary Cleavage: The conditions used to cleave the auxiliary (e.g., strong acid, strong base, or hydrogenation) can inadvertently create conditions that promote racemization of the newly formed chiral center in the piperidine ring.

  • Self-Validating Protocols for Auxiliary Removal:

    • Mild Cleavage Conditions: Whenever possible, choose an auxiliary that can be removed under mild conditions that are known not to affect the stereocenter. For example, some auxiliaries are designed for oxidative or reductive cleavage under neutral conditions.

    • Orthogonality: Select a chiral auxiliary whose cleavage conditions are orthogonal to other sensitive functionalities and stereocenters in your molecule.

    • Screening Cleavage Reagents: If racemization is observed, screen a variety of cleavage reagents and conditions. For instance, if acidic hydrolysis is causing racemization, explore enzymatic hydrolysis or milder Lewis acid conditions.

Below is a diagram illustrating the general workflow for using a chiral auxiliary.

Enzymatic_Kinetic_Resolution Racemic_Mixture Racemic Piperidine (R and S enantiomers) Reaction Enzymatic Acylation Racemic_Mixture->Reaction Enzyme Enzyme (e.g., Lipase) Enzyme->Reaction Acylating_Agent Acylating Agent Acylating_Agent->Reaction Products Separated Products Reaction->Products R_Product Acylated R-Piperidine Products->R_Product Fast Reaction S_Starting_Material Unreacted S-Piperidine Products->S_Starting_Material Slow Reaction

References

Identification and characterization of impurities in Tert-butyl (3-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl (3-methylpiperidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols for the identification and characterization of impurities. As a pivotal intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for the safety and efficacy of final drug products.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature, synthesis, and potential impurities associated with this compound.

Q1: What is this compound and why is its purity important?

A1: this compound is a chiral building block widely used in the synthesis of complex pharmaceutical molecules, particularly as a key intermediate for various therapeutic agents.[1][2] The piperidine ring is a common scaffold in many bioactive compounds.[3] The purity of this intermediate is paramount because any impurities, including starting materials, by-products, or degradation products, can be carried through the synthetic process and compromise the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[4] Regulatory bodies like the ICH have stringent guidelines for impurity profiling in drug substances.[4]

Q2: What are the common types of impurities found in this compound?

A2: Impurities can be broadly classified into three categories:

  • Process-Related Impurities: These arise during the synthesis and purification process. They can include:

    • Unreacted Starting Materials and Intermediates: For example, in a chemoenzymatic synthesis starting from ethyl N-Boc-D-pyroglutamate, these precursors could potentially be present in the final product if the reaction or purification is incomplete.[1]

    • By-products: Formed from side reactions during the synthesis.

    • Di-Boc Impurities: Over-protection of the piperidine nitrogen can lead to the formation of a di-Boc protected species.[5]

    • Nitroso Impurities: If synthesis conditions expose the piperidine nitrogen to nitrosating agents, potentially carcinogenic nitroso impurities can form.[5]

  • Degradation Products: These form when the compound is exposed to stress conditions like acid, base, heat, light, or oxidation.[5]

    • De-Boc Protected Impurity (3-methylpiperidine-3-amine): The tert-butoxycarbonyl (Boc) protecting group is sensitive to acid and can be cleaved, resulting in the free amine.[5]

  • Residual Solvents: Organic solvents used during synthesis and purification that are not completely removed.

Q3: How does the Boc protecting group affect the stability of the molecule?

A3: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[5] Its primary function is to mask the reactivity of the amine during synthesis. However, this sensitivity means that exposure to acidic conditions, even mild ones during storage, workup, or analysis, can lead to its cleavage, forming the corresponding free amine (3-methylpiperidine-3-amine) as a primary degradation product.[5]

Troubleshooting Guide for HPLC and LC-MS Analysis

This guide provides solutions to common problems encountered during the analytical testing of this compound.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
An unknown peak appears in the chromatogram. 1. Process-related impurity or degradation product. [5] 2. System Contamination: Carryover from a previous injection.[6]1. Identify the Unknown: Use LC-MS to determine the molecular weight of the unknown peak. Compare this with potential impurities from your synthetic route.[5] Perform forced degradation studies (acid, base, oxidative, thermal) to see if the peak matches a known degradant.[5] 2. System Cleaning: Run blank injections with a strong solvent to flush the system.[6]
Poor peak shape (tailing or fronting). 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: The basic piperidine nitrogen can interact with acidic silanols on the column surface.[7] 3. Column Degradation: Loss of stationary phase.1. Reduce Injection Volume/Concentration: Dilute the sample and reinject. 2. Modify Mobile Phase: Add a small amount of a basic modifier like triethylamine (TEA) or use a buffered mobile phase at a higher pH to suppress silanol interactions.[7] 3. Replace Column: If the problem persists with a known good method, the column may need to be replaced.
Inconsistent Retention Times. 1. Mobile Phase Preparation: Inconsistent composition or pH.[6] 2. Temperature Fluctuations: Lack of column temperature control.[7] 3. Pump Issues: Leaks or inconsistent flow rate.[7]1. Prepare Fresh Mobile Phase: Ensure accurate measurements and proper mixing. Use a pH meter for buffered mobile phases. 2. Use a Column Oven: Maintain a constant column temperature.[7] 3. Inspect the Pump: Check for leaks, salt buildup, and run a flow rate accuracy test.
Baseline Noise or Drift. 1. Mobile Phase Contamination/Degassing: Impure solvents or dissolved gases.[8] 2. Detector Issues: Lamp aging or temperature fluctuations in the detector cell.[6]1. Use High-Purity Solvents: Filter and degas the mobile phase before use.[8] 2. Detector Maintenance: Allow the detector lamp to warm up properly. If noise is excessive, the lamp may need replacement.

Experimental Protocols and Workflows

Protocol 1: General Purpose HPLC-UV Method for Purity Assessment

This protocol is a starting point for assessing the purity of this compound and detecting common impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

3. Detector and Sample Preparation:

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

4. Rationale:

  • The C18 column provides good retention for moderately polar compounds.

  • The formic acid in the mobile phase helps to protonate the piperidine nitrogen, leading to better peak shapes and consistent ionization for potential LC-MS analysis.[9]

  • The gradient elution ensures that both polar impurities (like the de-Boc product) and less polar impurities (like di-Boc) are eluted and separated.

Protocol 2: Workflow for Unknown Impurity Identification

This workflow outlines the logical steps to identify an unknown peak observed during routine analysis.

G start Unknown Peak Detected in HPLC-UV lcms Step 1: LC-MS Analysis - Determine Molecular Weight (MW) - Obtain MS/MS Fragmentation Pattern start->lcms db Step 2: Database & Literature Search - Correlate MW with potential by-products, starting materials, or degradants lcms->db forced_deg Step 3: Forced Degradation Study - Stress sample (Acid, Base, Peroxide, Heat, Light) - Analyze by HPLC/LC-MS db->forced_deg If no match found compare Step 4: Compare Data - Match retention time and mass spectrum of unknown with stressed samples forced_deg->compare synthesis Step 5 (If Necessary): Synthesis of Reference Standard - Synthesize the suspected impurity structure compare->synthesis If identity is hypothesized confirm Step 6: Final Confirmation - Co-inject the reference standard with the sample - Confirm identity by retention time and spectral matching compare->confirm If a match is found synthesis->confirm

Caption: Workflow for the systematic identification of unknown impurities.

Diagrams of Potential Impurities

The following diagram illustrates the structures of the main compound and its likely process-related and degradation impurities.

Impurities cluster_0 Main Compound cluster_1 Degradation Impurity cluster_2 Process-Related Impurity Main Main_label Tert-butyl (3-methylpiperidin-3-yl)carbamate (MW: 214.31) Deg_label 3-methylpiperidine-3-amine (De-Boc Impurity) (MW: 114.19) Main_label->Deg_label - Boc group (+ H) Proc_label Di-Boc Impurity (MW: 314.42) Main_label->Proc_label + Boc group Deg Proc

Caption: Structures of the target compound and key potential impurities.

(Note: Placeholder images are used in the DOT script. In a real application, these would be replaced with actual chemical structure images.)

References

Technical Support Center: Stability and Degradation of Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of tert-butyloxycarbonyl (Boc)-protected amines. As a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, a deep understanding of the Boc group's behavior is critical for success.[1][2] This resource provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address common challenges encountered during synthesis, purification, and storage.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and properties of Boc-protected amines.

Q1: What are the ideal storage conditions for Boc-protected amines?

A: Boc-protected amines should be stored in a cool, dry, and dark environment. Refrigeration (2-8 °C) is recommended. The primary rationale is to minimize slow degradation pathways. Ambient moisture can facilitate hydrolysis, while trace acidic impurities (e.g., from atmospheric CO₂) can catalyze the slow cleavage of the Boc group over time. Storing under an inert atmosphere (e.g., argon or nitrogen) is advisable for particularly sensitive compounds or for long-term storage.

Q2: My Boc-protected amine appears oily/gummy, but it should be a solid. What happened?

A: This often indicates the presence of impurities or partial degradation. The most common culprits are residual solvents from the purification process or the presence of byproducts from the protection reaction. Another possibility is slow decomposition, leading to the formation of the free amine and gaseous byproducts like isobutylene and CO₂, which can trap moisture and create a less crystalline solid.[3][4] It is recommended to re-purify the compound, for instance by flash chromatography or crystallization.[1]

Q3: Under what pH conditions is the Boc group considered stable?

A: The Boc group is renowned for its stability under neutral and a wide range of basic conditions.[2][5][] It is resistant to hydrolysis by strong bases like NaOH or KOH and common nucleophiles used in synthesis.[2] However, it is labile under acidic conditions.[7] While brief exposure to mildly acidic conditions (e.g., pH 4-6) during an aqueous workup may be tolerated at low temperatures, prolonged exposure or stronger acidity (pH < 4) will initiate cleavage.[8]

Q4: Can I heat my Boc-protected compound?

A: Caution is advised. While the Boc group is generally stable to moderate heat, high temperatures can induce thermal deprotection, particularly in the absence of a catalyst.[9] This process, which can occur at temperatures upwards of 180 °C, proceeds via fragmentation to the free amine, isobutylene, and CO₂.[9][10] The efficiency of thermal deprotection can be influenced by the solvent and the structure of the amine itself.[11][12][13] For routine procedures like solvent removal via rotary evaporation, temperatures should be kept as low as practical (e.g., < 40-50 °C).

Section 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Guide 1: Premature or Unintended Boc Deprotection

Problem: You observe the formation of the free amine during a reaction, workup, or purification step where the Boc group was expected to remain intact.

Probable Causes & Diagnostic Steps
  • Acidic Reagents or Contaminants: The most common cause is exposure to acid.

    • Diagnosis: Check the pH of all aqueous solutions used in your workup. Ensure that reagents presumed to be neutral are not acidic. For instance, some grades of salts (e.g., NH₄Cl) can create acidic solutions.

  • Acidic Silica Gel: Standard silica gel is slightly acidic and can cause partial or complete deprotection during column chromatography.

    • Diagnosis: Spot your purified fractions on a TLC plate alongside your starting material. If you see a new, more polar spot corresponding to the free amine that was not present before chromatography, your silica gel is likely the cause.

  • Lewis Acid Sensitivity: Some reagents that are not Brønsted acids can still cleave the Boc group.

    • Diagnosis: Review the literature for the reagents used in your reaction. Many Lewis acids (e.g., ZnBr₂, AlCl₃, TMSI) are known to catalyze Boc deprotection.[14][15][16][17]

  • Incompatible Solvents: Chlorinated solvents like dichloromethane (DCM) can generate trace amounts of HCl over time, especially upon exposure to light.

    • Diagnosis: If you notice unintended deprotection during prolonged stirring in DCM, test the solvent with a pH indicator strip moistened with water.

Solutions & Pro-Tips
  • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system), then flush with the pure eluent. This is a standard practice for acid-sensitive compounds.

  • Buffer Your Reactions: If a reaction must be run under conditions that might become slightly acidic, consider adding a proton sponge or a non-nucleophilic base as a buffer.

  • Choose Alternative Purification Methods: If chromatography is problematic, consider crystallization, preparative HPLC with a neutral mobile phase, or trituration.[1]

Guide 2: Incomplete or Failed Boc Protection Reaction

Problem: After performing a standard Boc protection using di-tert-butyl dicarbonate (Boc₂O), TLC or LC-MS analysis shows a significant amount of unreacted starting amine.

Probable Causes & Diagnostic Steps
  • Low Nucleophilicity of the Amine: Sterically hindered amines or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and react slowly with Boc₂O.[18][19]

    • Diagnosis: Compare the structure of your amine to literature examples. If it is known to be unreactive, standard conditions may be insufficient.

  • Poor Solubility: Zwitterionic compounds like amino acids or highly polar amines may not be sufficiently soluble in common organic solvents like THF or DCM, leading to a slow heterogeneous reaction.[18][20]

    • Diagnosis: Visually inspect the reaction. If the starting material remains undissolved, solubility is the primary issue.

  • Inappropriate Base or Catalyst: While not always required, a base is often used to drive the reaction.[18] For very unreactive amines, a catalyst like 4-dimethylaminopyridine (DMAP) may be necessary.[15]

    • Diagnosis: If you are not using a base or catalyst and the reaction is failing, this is a likely cause.

  • Hydrolysis of Boc₂O: In aqueous or protic solvents, Boc₂O can be hydrolyzed, consuming the reagent before it reacts with the amine.[18]

    • Diagnosis: This is a concern in slow reactions run in solvents like water or methanol, especially if an insufficient excess of Boc₂O is used.

Solutions & Pro-Tips
  • For Low Nucleophilicity:

    • Increase the reaction temperature (e.g., to 40-50 °C).[14]

    • Add a catalytic amount of DMAP. DMAP reacts with Boc₂O to form a more reactive intermediate.

    • Use a more forcing solvent system, such as refluxing THF.

  • For Poor Solubility:

    • Use a mixed solvent system, such as THF/water or dioxane/water, with a base like NaOH or NaHCO₃.[14] This is particularly effective for amino acids.

    • Consider alternative reagents designed for aqueous media.[5]

  • Workflow for Optimizing Boc Protection:

    G start Incomplete Protection check_sol Is starting material fully dissolved? start->check_sol check_nuc Is amine sterically hindered or electron-deficient? check_sol->check_nuc Yes add_cosolvent Action: Use co-solvent (e.g., THF/H2O, Dioxane/H2O) with base (NaOH). check_sol->add_cosolvent No add_dmap Action: Add catalytic DMAP (0.1 eq). check_nuc->add_dmap Yes inc_temp Action: Increase temperature to 40-50 °C. check_nuc->inc_temp No success Success add_cosolvent->success add_dmap->inc_temp inc_temp->success

    Caption: Troubleshooting workflow for incomplete Boc protection.

Guide 3: Formation of Unexpected Side Products During Deprotection

Problem: After acidic deprotection, you isolate your product along with significant impurities, particularly ones with a higher mass.

Probable Causes & Diagnostic Steps
  • t-Butylation of Nucleophilic Residues: This is the most common side reaction. The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation.[3][21] This electrophile can alkylate any nucleophilic sites on your molecule.[16][21][22]

    • Commonly Alkylated Residues: Tryptophan (indole ring), Methionine (thioether), Cysteine (thiol), and Tyrosine (phenol ring).[23]

    • Diagnosis: Use LC-MS to analyze the crude product. Look for masses corresponding to your desired product + 56 Da (the mass of a tert-butyl group).

Solutions & Pro-Tips
  • Use Scavengers: Always include a "scavenger" in your deprotection cocktail. Scavengers are nucleophiles designed to trap the tert-butyl cation before it can react with your product.[5][21][24]

    ScavengerTarget Residue(s)Typical ConcentrationNotes
    Triisopropylsilane (TIS) General purpose, Trp1-5% (v/v)Reduces the carbocation to isobutane. Very effective.
    Thioanisole Met, general1-5% (v/v)Traps the cation. Has a strong odor.
    1,2-Ethanedithiol (EDT) Cys, Met1-5% (v/v)Effective for sulfur-containing residues. Strong odor.
    Anisole Tyr, Trp1-5% (v/v)Less effective than TIS but useful for phenol protection.
  • Optimize Deprotection Conditions:

    • Use the lowest effective concentration of acid (e.g., 25% TFA in DCM instead of 100% TFA).[24]

    • Keep the reaction temperature low (0 °C to room temperature).

    • Minimize reaction time by closely monitoring with TLC or LC-MS.[21][23]

  • Mechanism of Deprotection and Side Reaction:

    G cluster_deprotection Primary Deprotection Pathway cluster_side_reaction Side Reaction Pathway BocNHR R-NH-Boc Protonated R-NH-Boc(H+) BocNHR->Protonated + H+ CarbamicAcid R-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid - CO2 tBu t-Bu+ Protonated->tBu Fragmentation Amine R-NH3+ CarbamicAcid->Amine - CO2 tBu_side t-Bu+ tBu->tBu_side reacts with Nucleophile Product-Nu: Alkylated Product-Nu-tBu (Side Product) Nucleophile->Alkylated + tBu+

    Caption: Acid-catalyzed Boc deprotection and t-butylation side reaction.

Section 3: Key Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers

This protocol is suitable for most Boc-protected amines, especially in the context of peptide synthesis where sensitive residues are common.[21]

  • Preparation of Deprotection Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail. For a general-purpose, robust cocktail, mix:

    • Trifluoroacetic acid (TFA): 95%

    • Triisopropylsilane (TIS): 2.5%

    • Water: 2.5% (Caution: TFA is highly corrosive. Always wear appropriate PPE.)

  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of dichloromethane (DCM) (e.g., 0.1 M).

  • Reaction: Add the cleavage cocktail to the substrate solution (typically 10-20 volumes relative to the substrate). Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. Reactions are often complete within 1-2 hours.[21][24]

  • Work-up:

    • Upon completion, remove the TFA and DCM under reduced pressure (rotary evaporation).

    • The crude product is often obtained as a TFA salt.[4] To isolate the free amine, dissolve the residue in water, basify carefully with a weak base (e.g., sat. NaHCO₃ solution) to ~pH 8, and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate in vacuo.

Protocol 2: Testing for Silica Gel Acidity

This quick test helps determine if your silica gel is a potential cause of unintended deprotection.

  • Sample Preparation: Prepare a small, concentrated solution of your Boc-protected amine in a suitable solvent (e.g., 10% ethyl acetate in hexanes).

  • TLC Plate Spotting: On a single TLC plate, spot the following:

    • Lane 1: A spot of your prepared solution (Control).

    • Lane 2: A spot of the silica gel you intend to use for your column, then spot your solution directly on top of the silica.

  • Elution and Visualization: Allow the spots to sit for 5-10 minutes. Elute the TLC plate with your chosen mobile phase. Visualize under UV light and/or with an appropriate stain (e.g., ninhydrin to visualize the free amine).

  • Analysis: Compare Lane 1 and Lane 2. If you see a new, more polar spot (often baseline) in Lane 2 that stains positive with ninhydrin, the silica gel is acidic enough to cause deprotection.

References

Navigating Solubility Challenges with Tert-butyl (3-methylpiperidin-3-yl)carbamate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Tert-butyl (3-methylpiperidin-3-yl)carbamate. Poor solubility of this key building block in reaction media is a common hurdle that can impede reaction kinetics, complicate work-ups, and ultimately impact yields and purity. This guide provides in-depth troubleshooting strategies, practical experimental protocols, and a foundational understanding of the physicochemical principles governing the solubility of this compound. Our goal is to empower you with the knowledge to anticipate and overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in my reaction solvent?

A1: The solubility of this compound is governed by its molecular structure. It possesses both a non-polar tert-butoxycarbonyl (Boc) group and a polar piperidine ring with a secondary amine. This bifunctional nature can lead to limited solubility in a wide range of solvents. In non-polar solvents, the polar piperidine moiety hinders dissolution, while in highly polar solvents, the hydrophobic Boc group can limit solubility.

Q2: What are the immediate first steps I should take to address poor solubility?

A2: Before resorting to more complex methods, consider these initial adjustments:

  • Temperature Modification: Gently warming the reaction mixture can significantly increase the solubility of your carbamate. However, be mindful of the thermal stability of your reactants and products.

  • Solvent Screening: If the reaction chemistry allows, screen a variety of solvents with different polarities. A good starting point is to test solubility in common solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).

  • Use of Co-solvents: Adding a small amount of a miscible co-solvent can dramatically improve solubility. For instance, if your primary solvent is toluene, adding a small percentage of THF or DMF can be effective.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH adjustment can be a powerful tool, particularly in biphasic reaction systems. The piperidine nitrogen is basic. In the presence of an acid, it will be protonated to form a more polar and water-soluble piperidinium salt. This can be advantageous in reactions involving an aqueous phase, as it can help draw the compound into the aqueous layer or facilitate reactions at the interface. For reactions in organic media, the free base form is typically required for nucleophilicity, so direct acidification of the bulk reaction is not advisable.

In-depth Troubleshooting Guides

Issue 1: The carbamate fails to dissolve sufficiently in the chosen reaction solvent, leading to a heterogeneous mixture and poor reaction conversion.

Root Cause Analysis:

The principle of "like dissolves like" is central to understanding this issue. The polarity of this compound is intermediate, making it a challenge to find a single solvent that perfectly solvates both the non-polar Boc group and the polar piperidine ring.

Troubleshooting Workflow:

A Poor Solubility Observed B Solvent Screening A->B Initial Step C Co-solvent System B->C If single solvent fails F Reaction Proceeds B->F If successful D Temperature Adjustment C->D For further improvement C->F E Phase-Transfer Catalysis D->E For biphasic systems E->F

Caption: Troubleshooting workflow for poor solubility.

Solutions and Protocols:

1. Systematic Solvent Screening:

A systematic approach to solvent selection is crucial. The following table provides a qualitative guide to the expected solubility of this compound in common laboratory solvents.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMF, DMSO, AcetonitrileHighThese solvents can effectively solvate both the polar carbamate and piperidine moieties as well as the non-polar Boc group.
Ethers THF, 1,4-DioxaneModerate to HighGood balance of polarity to solvate the molecule.
Halogenated DCM, ChloroformModerateCan dissolve moderately polar compounds.
Alcohols Methanol, EthanolModerateThe hydroxyl group can hydrogen bond with the carbamate and piperidine nitrogen, but the overall polarity may be too high for optimal solvation of the Boc group.
Aromatic Toluene, XyleneLow to ModerateThe non-polar nature of these solvents is not ideal for the polar functional groups of the carbamate.
Non-polar Hexane, HeptaneLowThe significant polarity of the carbamate and piperidine functionalities leads to poor solubility in highly non-polar solvents.

Experimental Protocol: Qualitative Solubility Assessment

  • To a series of small vials, add approximately 5-10 mg of this compound.

  • To each vial, add 0.5 mL of a different test solvent (e.g., DCM, THF, MeCN, DMF, Toluene, Hexane).

  • Vortex each vial at room temperature for 1-2 minutes.

  • Visually inspect for complete dissolution. If not fully dissolved, gently warm the vial to approximately 40-50 °C and observe any changes in solubility.

  • Record your observations to guide your choice of reaction solvent.

2. Implementation of a Co-solvent System:

The use of a co-solvent can fine-tune the polarity of the reaction medium to better match the solute. A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a poorly soluble compound.[1]

Mechanism of Co-solvency

Co-solvents work by reducing the polarity of a highly polar solvent or increasing the polarity of a non-polar solvent. For this compound, a small amount of a polar aprotic co-solvent like DMF in a less polar solvent like toluene can create a microenvironment that effectively solvates both the polar and non-polar regions of the molecule.

Practical Recommendations:

  • For reactions in non-polar solvents (e.g., Toluene): Start by adding 5-10% (v/v) of THF, DMF, or N-methyl-2-pyrrolidone (NMP).

  • For reactions in moderately polar solvents (e.g., THF): If solubility is still an issue, consider adding a small amount of a more potent polar aprotic solvent like DMF or DMSO.

3. Leveraging Temperature Effects:

The solubility of most solids increases with temperature. Carefully increasing the reaction temperature can often be the simplest solution.

Experimental Protocol: Temperature Optimization

  • Set up your reaction at room temperature in the chosen solvent system.

  • If the carbamate is not fully dissolved, gradually increase the temperature in 5-10 °C increments.

  • Monitor the dissolution of the solid at each temperature point.

  • Be cautious of potential side reactions or degradation at elevated temperatures. It is advisable to run a small-scale trial to assess the stability of your starting materials and product at the desired temperature.

Issue 2: Poor reactivity in a biphasic system due to the carbamate remaining in the organic phase, while the reagent is in the aqueous phase.

Root Cause Analysis:

This is a classic example of a phase-transfer problem. For a reaction to occur, the reacting species must come into contact. If the carbamate is exclusively in the organic phase and the nucleophile or base is in the aqueous phase, the reaction will be extremely slow, limited to the interface between the two layers.

Troubleshooting Workflow:

A Poor Reactivity in Biphasic System B Introduce Phase-Transfer Catalyst A->B C Optimize Catalyst & Conditions B->C D Reaction Proceeds C->D

Caption: Troubleshooting workflow for biphasic reactions.

Solution: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique to overcome the mutual insolubility of reactants in different phases.[2] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of a reactant from one phase to another where the reaction can occur.[3]

Mechanism of Phase-Transfer Catalysis for N-Alkylation of Carbamates

In the context of N-alkylation of a carbamate, where an alkyl halide (in the organic phase) reacts with the deprotonated carbamate, the process is as follows:

  • The carbamate is deprotonated at the interface or in the organic phase by a base.

  • The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the deprotonated carbamate anion (Carbamate⁻) at the interface.

  • The resulting lipophilic ion pair (Q⁺Carbamate⁻) is soluble in the organic phase.

  • In the organic phase, the "naked" and highly reactive carbamate anion reacts with the alkyl halide to form the N-alkylated product.

  • The catalyst (Q⁺) then shuttles back to the aqueous interface to repeat the cycle.

Experimental Protocol: N-Alkylation using Phase-Transfer Catalysis

This protocol provides a general guideline for the N-alkylation of this compound and may require optimization for specific substrates.

  • To a round-bottom flask, add this compound (1.0 eq.), the alkylating agent (1.1-1.5 eq.), and a suitable organic solvent (e.g., toluene, DCM).

  • Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) (0.05-0.1 eq.).

  • Add an aqueous solution of a base (e.g., 50% NaOH, K₂CO₃).

  • Stir the biphasic mixture vigorously at the desired temperature (room temperature to reflux, depending on the reactivity of the alkylating agent).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, separate the layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Concluding Remarks

Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the underlying physicochemical properties of this versatile building block and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve reaction efficiency and achieve their synthetic goals. We encourage you to use this guide as a starting point and to adapt these principles to your specific experimental context. Our team of application scientists is always available to provide further support and guidance.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Tert-butyl (3-methylpiperidin-3-yl)carbamate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl (3-methylpiperidin-3-yl)carbamate is a valuable building block in medicinal chemistry and drug development, frequently incorporated into a variety of therapeutic agents. The strategic placement of a protected amine on a chiral quaternary center within a piperidine ring presents a unique synthetic challenge. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides a comparative analysis of prominent synthetic strategies for obtaining this key intermediate, offering insights into the practical advantages and disadvantages of each approach. We will delve into the mechanistic underpinnings of these routes, present detailed experimental protocols, and offer a data-driven comparison to aid in the selection of the most suitable method for your research needs.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct methodologies. Here, we will compare three primary routes: Reductive Amination of a Ketone Precursor, Curtius Rearrangement of a Carboxylic Acid, and a Chemoenzymatic approach.

Parameter Route 1: Reductive Amination Route 2: Curtius Rearrangement Route 3: Chemoenzymatic Synthesis
Starting Material N-protected-3-methylpiperidin-3-oneN-protected-3-methylpiperidine-3-carboxylic acidN-protected 5-amino-4-oxopentanoate derivative
Key Transformation Imine formation and reductionIsocyanate formation and trappingTransamination and cyclization
Typical Overall Yield 60-75%50-65%70-85%
Stereocontrol Racemic product unless chiral auxiliaries or catalysts are usedCan be stereospecific if starting from a chiral carboxylic acidHighly stereospecific (enantiopure product)
Scalability Generally goodGood, but azide intermediates can pose safety concerns on a large scale.Potentially excellent, but requires specialized enzymes and bioreactors.
Reagent Cost ModerateCan be high depending on the azide source.Enzyme cost can be high initially, but can be offset by reuse.
Safety Concerns Use of high-pressure hydrogenation may be required.Handling of potentially explosive azide intermediates.Generally considered a safer "green chemistry" approach.

Route 1: Reductive Amination of a Ketone Precursor

This classical approach is a workhorse in amine synthesis due to its reliability and broad substrate scope. The synthesis commences with an appropriately N-protected 3-methylpiperidin-3-one. The ketone is then subjected to reductive amination, where it reacts with an ammonia source to form an intermediate imine, which is subsequently reduced to the desired amine. The final step involves the protection of the newly formed amine with a tert-butoxycarbonyl (Boc) group.

Causality Behind Experimental Choices

The choice of the N-protecting group on the piperidine ring is crucial. A robust protecting group that is stable to the reductive amination conditions but can be selectively removed later is ideal. The selection of the reducing agent is also critical; sodium triacetoxyborohydride is often favored for its mildness and high selectivity for imines over ketones.

Workflow Diagram

G start N-protected-3-methylpiperidin-3-one step1 Reductive Amination (Ammonia source, reducing agent) start->step1 step2 Boc Protection (Di-tert-butyl dicarbonate) step1->step2 end This compound step2->end

Caption: Workflow for the Reductive Amination route.

Detailed Experimental Protocol
  • Reductive Amination: To a solution of N-benzyl-3-methylpiperidin-3-one (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up and Extraction: Quench the reaction by the slow addition of 2M HCl. Concentrate the mixture under reduced pressure to remove methanol. Basify the aqueous residue with 2M NaOH and extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude N-benzyl-3-amino-3-methylpiperidine.

  • Boc Protection: Dissolve the crude amine in dichloromethane and add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq). Stir the reaction at room temperature for 12 hours.

  • Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel to yield tert-butyl (1-benzyl-3-methylpiperidin-3-yl)carbamate.

  • Deprotection (if required): The N-benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product.

Route 2: Curtius Rearrangement of a Carboxylic Acid Precursor

The Curtius rearrangement provides an elegant method for the conversion of a carboxylic acid to a primary amine with one less carbon atom. This route is particularly advantageous when stereochemical integrity needs to be maintained, as the rearrangement proceeds with retention of configuration. The synthesis begins with N-protected 3-methylpiperidine-3-carboxylic acid, which is converted to an acyl azide. Upon heating, the acyl azide undergoes rearrangement to an isocyanate, which is then trapped with tert-butanol to directly afford the Boc-protected amine.

Causality Behind Experimental Choices

The choice of reagent for the formation of the acyl azide is critical for both safety and efficiency. Diphenylphosphoryl azide (DPPA) is a commonly used reagent that allows for a one-pot conversion of the carboxylic acid to the isocyanate. The use of tert-butanol as the trapping agent is a direct and efficient way to introduce the Boc protecting group.

Workflow Diagram

G start N-protected-3-methylpiperidine-3-carboxylic acid step1 Acyl Azide Formation (e.g., DPPA) start->step1 step2 Curtius Rearrangement (Heat) step1->step2 step3 Isocyanate Trapping (tert-butanol) step2->step3 end This compound step3->end

Caption: Workflow for the Curtius Rearrangement route.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of N-Boc-3-methylpiperidine-3-carboxylic acid (1.0 eq) and triethylamine (1.5 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise at 0 °C.

  • Rearrangement and Trapping: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Stir at this temperature until the evolution of nitrogen gas ceases (typically 2-4 hours). Cool the reaction mixture to 60 °C and add anhydrous tert-butanol (5.0 eq). Continue stirring at this temperature for an additional 12 hours.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.

Route 3: Chemoenzymatic Synthesis

Harnessing the power of biocatalysis, a chemoenzymatic approach offers a highly efficient and stereoselective route to chiral amines. While a direct chemoenzymatic route to this compound is not widely reported, a plausible strategy can be adapted from the synthesis of similar chiral piperidines. This approach would involve the asymmetric transamination of a prochiral keto-ester, followed by a spontaneous or catalyzed cyclization to form a lactam, which is then reduced and protected.

Causality Behind Experimental Choices

The selection of the transaminase enzyme is paramount to achieving high enantioselectivity. A wide range of commercially available transaminases can be screened to find the optimal catalyst for the specific substrate. The use of an inexpensive amine donor, such as isopropylamine, drives the equilibrium towards product formation.

Workflow Diagram

G start N-Boc-5-amino-4-oxopentanoate derivative step1 Asymmetric Transamination (Transaminase, Amine Donor) start->step1 step2 Intramolecular Cyclization step1->step2 step3 Lactam Reduction (e.g., LiAlH4) step2->step3 step4 Methylation & Boc Protection step3->step4 end This compound step4->end

GC-MS vs. HPLC for Carbamate Derivative Analysis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, analytical chemists, and drug development professionals, the accurate quantification of carbamate derivatives is a critical task. These compounds, widely used as pesticides, herbicides, and pharmaceuticals, present unique analytical challenges primarily due to their chemical nature. The choice of analytical instrumentation is paramount, with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) being the two primary contenders. This guide provides an in-depth, objective comparison of these techniques, grounded in experimental data and established methodologies, to empower you in selecting the optimal approach for your specific application.

The Core Challenge: The Thermal Lability of Carbamates

The fundamental issue governing the analysis of many carbamate derivatives is their thermal instability.[1][2][3] N-methyl carbamates, a common and crucial subclass, are particularly susceptible to degradation at the high temperatures typically employed in a GC injection port.[2] This thermal lability can lead to the breakdown of the parent molecule, resulting in inaccurate quantification and the potential for false negatives. This single characteristic is the primary driver behind the widespread adoption of HPLC for carbamate analysis, as it operates at or near ambient temperatures, preserving the integrity of the analyte.[3][4]

While some N-phenyl carbamates and other derivatives exhibit greater thermal stability, allowing for direct GC analysis, a significant portion of regulated and studied carbamates require a different approach.[5][6] This guide will therefore explore both the direct HPLC methods and the derivatization-based GC-MS strategies required to overcome this thermal hurdle.

High-Performance Liquid Chromatography (HPLC): The Established Standard

HPLC is widely regarded as the method of choice for the analysis of thermally labile compounds like N-methyl carbamates.[1][3][4] Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have established official methods, like EPA Method 531.1 and 531.2, which are built around an HPLC framework for analyzing carbamates in drinking water.[1][7][8][9]

The HPLC Workflow: A Gentle Approach

The power of HPLC lies in its ability to separate compounds in a liquid mobile phase at ambient temperatures, thus avoiding thermal degradation. When coupled with a sensitive detector, it provides a robust platform for quantification. The most common and highly selective approach involves post-column derivatization (PCD) followed by fluorescence detection (FLD).

Workflow Diagram: HPLC with Post-Column Derivatization & Fluorescence Detection

HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC System cluster_pcd Post-Column Reaction System (PCRS) cluster_detection Detection & Analysis Sample Aqueous Sample (e.g., Drinking Water) Extraction Direct Aqueous Injection Sample->Extraction HPLC Reversed-Phase HPLC Separation (C8 or C18 column) Extraction->HPLC Hydrolysis Hydrolysis (NaOH, ~95°C) Carbamate -> Methylamine HPLC->Hydrolysis Derivatization Derivatization (OPA + Mercaptoethanol) Methylamine -> Fluorophore Hydrolysis->Derivatization Forms Isoindole FLD Fluorescence Detector (Ex: ~330 nm, Em: ~465 nm) Derivatization->FLD Data Data Acquisition & Quantification FLD->Data

Caption: Standard workflow for carbamate analysis via HPLC-PCD-FLD.

Causality in the HPLC-PCD-FLD Workflow:

  • Separation: A reversed-phase C8 or C18 column is used to separate the various carbamate compounds based on their hydrophobicity. This is a critical first step to resolve individual analytes from each other and from matrix components.

  • Post-Column Hydrolysis: After separation, the column effluent is mixed with a strong base (e.g., sodium hydroxide) and heated.[1][8][10] This step is not for separation but for chemical reaction; it specifically cleaves the carbamate ester linkage to release methylamine.

  • Post-Column Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol-containing compound like 2-mercaptoethanol.[1][4] This reaction rapidly forms a highly fluorescent isoindole derivative.

  • Fluorescence Detection: This newly formed fluorophore is detected with high sensitivity and selectivity by a fluorescence detector.[1][4][11] The selectivity arises because only compounds that can hydrolyze to form a primary amine (like the N-methyl carbamates) will undergo the reaction and produce a signal.

This entire post-column process is automated and occurs in-line, providing excellent reproducibility.[1]

HPLC Coupled with Mass Spectrometry (LC-MS/MS)

An increasingly powerful alternative to PCD-FLD is coupling HPLC with tandem mass spectrometry (LC-MS/MS). This approach offers unparalleled selectivity and sensitivity and can often negate the need for derivatization.

Advantages of LC-MS/MS:

  • High Specificity: Tandem MS provides structural confirmation by monitoring specific precursor-to-product ion transitions for each analyte, significantly reducing the chance of false positives.[12]

  • High Sensitivity: Modern LC-MS/MS systems can achieve detection limits in the low parts-per-trillion (ng/L) or parts-per-billion (µg/kg) range.[12][13]

  • Simplified Workflow: By eliminating the post-column reaction hardware, the system becomes simpler and potentially more robust.[14]

  • Broader Scope: It can detect a wider range of carbamates, including those that do not hydrolyze to methylamine, in a single run.

Challenges of LC-MS/MS:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, endogenous molecules) can interfere with the ionization of the target analytes in the MS source, leading to ion suppression or enhancement.[15][16][17] This can compromise quantitative accuracy if not properly addressed, often requiring the use of matrix-matched standards or stable isotope-labeled internal standards.

  • Higher Initial Cost: The capital investment for an LC-MS/MS system is significantly higher than for an HPLC-FLD system.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Path

Direct analysis of thermally labile N-methyl carbamates by conventional GC-MS is often not feasible.[2][3] However, for thermally stable carbamates or when derivatization is employed, GC-MS can be a powerful and cost-effective tool, providing excellent chromatographic resolution and definitive mass spectral identification.

The GC-MS Workflow: Overcoming Thermal Lability

To make carbamates "GC-friendly," a chemical derivatization step is required. This process converts the thermally labile carbamate into a more stable, volatile derivative that can withstand the heat of the GC inlet and column.

GCMS_Workflow

Caption: Decision tree for selecting an analytical technique for carbamates.

Experimental Protocols

Protocol 1: HPLC-PCD-FLD Analysis of Carbamates in Drinking Water (Based on EPA Method 531.2)
  • Sample Preservation: Collect samples in amber vials containing potassium dihydrogen citrate and sodium thiosulfate to buffer the pH to ~3.8 and dechlorinate the water, respectively. [7][8][10]Store at ≤6°C.

  • Instrumentation:

    • HPLC system with gradient pump and autosampler.

    • Reversed-phase C18 column (e.g., 3 µm, 3.0 x 150 mm). [11] * Post-Column Reaction System (PCRS) with capabilities for heating.

    • Fluorescence Detector (FLD).

  • Reagents:

    • Mobile Phase: Gradient of Methanol and Reagent Water.

    • Hydrolysis Reagent: 0.075 N Sodium Hydroxide (NaOH). [8] * Derivatization Reagent: o-Phthalaldehyde (OPA) and 2-mercaptoethanol solution in a borate buffer. [8]4. Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: Up to 1000 µL for high sensitivity. [8] * Gradient: A typical gradient might start at ~15% methanol and increase to ~70% methanol over 20-30 minutes to elute all target carbamates.

  • Post-Column Reaction Conditions:

    • Hydrolysis: Mix effluent with NaOH and pass through a reaction coil at 80-100°C. [8][10] * Derivatization: Cool the stream and mix with the OPA reagent in a second reaction coil at ambient temperature. [8]6. Detection:

    • Excitation Wavelength: ~330-340 nm. [1][4] * Emission Wavelength: ~450-465 nm. [1][4]7. Quantification: Use an external standard calibration curve prepared in reagent water.

Protocol 2: GC-MS Analysis of Carbamates in Food Matrix via QuEChERS and Silylation
  • Sample Preparation (QuEChERS):

    • Homogenize 10-15 g of the sample with water.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrates) and shake vigorously.

    • Centrifuge to separate the layers.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer.

    • Add to a d-SPE tube containing a cleanup sorbent (e.g., PSA to remove organic acids, C18 to remove lipids, GCB to remove pigments) and MgSO₄.

    • Vortex and centrifuge. The resulting supernatant contains the extracted pesticides.

  • Derivatization (Silylation):

    • Transfer a measured volume (e.g., 100 µL) of the final extract to an autosampler vial.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 50 µL of a solvent like pyridine or ethyl acetate.

    • Add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS).

    • Cap the vial and heat at ~80°C for 30 minutes to complete the reaction. [18]4. GC-MS Conditions:

    • Injector: Split/splitless inlet at 250°C.

    • Column: A mid-polarity column (e.g., 50% phenyl-methylpolysiloxane) is often suitable. [2] * Oven Program: Start at a low temperature (e.g., 70°C), then ramp at 10-15°C/min to a final temperature of ~300°C. [2] * MS Detector: Operate in either full scan mode for identification or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for enhanced sensitivity and quantification.

  • Quantification: Use matrix-matched standards that have undergone the entire extraction and derivatization process to compensate for matrix effects and reaction efficiency.

Conclusion

Both GC-MS and HPLC are formidable techniques for the analysis of carbamate derivatives, but their applicability is dictated by the inherent chemical properties of the analytes.

  • HPLC, particularly when coupled with post-column derivatization and fluorescence detection or tandem mass spectrometry, stands as the superior and more direct method for thermally labile N-methyl carbamates. It avoids the primary pitfall of thermal degradation, ensuring analytical accuracy. HPLC-MS/MS is the most powerful and versatile tool, offering the highest sensitivity and specificity for a broad range of carbamates, though it requires careful management of matrix effects. [14][19]

  • GC-MS is a robust and cost-effective technique that excels for thermally stable carbamates or when a reliable derivatization strategy can be implemented. The requirement for derivatization adds complexity but enables the use of a widely available and highly efficient separation technology. For laboratories already heavily invested in GC-MS for multi-residue pesticide screening, developing a derivatization protocol can be a practical extension of their capabilities. [20][21] Ultimately, the choice is not about which technique is "better" in a vacuum, but which is the most fit-for-purpose. For regulated analysis of labile carbamates in water, HPLC-PCD-FLD remains a gold standard. For complex research applications or broad-spectrum screening in challenging matrices, the investment in LC-MS/MS is often justified. For targeted analysis where derivatization is feasible, GC-MS provides a reliable and powerful alternative.

References

Structure-activity relationship (SAR) studies of Tert-butyl (3-methylpiperidin-3-yl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of Tert-butyl (3-methylpiperidin-3-yl)carbamate Derivatives in Drug Discovery

Introduction: The Versatile Piperidine Scaffold in Modern Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it a highly valuable building block for interacting with a wide array of biological targets. Within this broad class of compounds, derivatives of this compound have emerged as a particularly interesting chemotype. The presence of a carbamate group and a chiral center at the 3-position offers a rich platform for synthetic diversification and fine-tuning of pharmacological properties.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related piperidine derivatives. By examining how structural modifications influence their biological activity against various targets, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics.

I. Targeting Chemokine Receptors: The Case of CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the entry of the human immunodeficiency virus (HIV)-1 into host cells.[1] Consequently, CCR5 antagonists have been a major focus of anti-HIV drug discovery.[2] Several studies have explored piperidine-based scaffolds as potent CCR5 inhibitors.

Structure-Activity Relationship of Piperidine-4-carboxamide Derivatives as CCR5 Antagonists

A key strategy in the development of piperidine-based CCR5 antagonists has been the optimization of piperidine-4-carboxamide derivatives.[3][4] A general finding is that a 'Y-shaped' pharmacophore model is beneficial for potent CCR5 inhibition.[4]

Table 1: Comparison of Piperidine-4-carboxamide Derivatives as CCR5 Antagonists

CompoundR1R2R3CCR5 Binding IC50 (nM)Anti-HIV-1 Activity IC50 (nM)Reference
Maraviroc ---25.43-[4]
5f HCarbamoylH-5.8[3]
5m (TAK-220) AcetylCarbamoyl3-chloro-4-methylphenyl3.50.42[3]
16g N/AN/AN/A25.7373.01[4]
16i N/AN/AN/A25.5394.10[4]

Note: The structures of 16g and 16i are complex and not easily represented by simple R-group substitutions in this table format. Please refer to the original publication for their detailed structures.

The data indicates that the introduction of a carbamoyl group on the phenyl ring of the 4-benzylpiperidine moiety can improve metabolic stability while maintaining good inhibitory activity.[3] Further optimization, as seen in compound 5m (TAK-220) , with the addition of an acetyl group and a substituted phenyl ring, led to a significant increase in both CCR5 binding affinity and anti-HIV-1 potency.[3] This highlights the importance of exploring substitutions on the piperidine nitrogen and the carboxamide moiety to enhance antiviral efficacy.

Experimental Protocol: Calcium Mobilization Assay for CCR5 Antagonist Activity

The functional activity of CCR5 antagonists is often determined using a calcium mobilization assay. This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CCR5 agonist.

Step-by-Step Methodology:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human CCR5 receptor are cultured in appropriate media.

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for a specified time at 37°C.

  • Compound Incubation: The cells are then incubated with varying concentrations of the test compounds for a short period.

  • Agonist Stimulation: A CCR5 agonist, such as RANTES (CCL5), is added to the cells to induce calcium mobilization.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of the test compound.

Rationale: This cell-based functional assay provides a physiologically relevant measure of a compound's ability to block CCR5 signaling, which is a direct indicator of its potential as an HIV-1 entry inhibitor.

G cluster_workflow Calcium Mobilization Assay Workflow A HEK293-CCR5 Cells B Load with Calcium-Sensitive Dye A->B C Incubate with Test Compound B->C D Stimulate with CCR5 Agonist (RANTES) C->D E Measure Fluorescence (FLIPR) D->E F Calculate IC50 E->F

Caption: Workflow of a typical calcium mobilization assay.

II. Histone Deacetylase (HDAC) Inhibition: A Piperidine-Based Approach to Cancer Therapy

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] Their aberrant activity is associated with the development of various cancers, making them attractive targets for anticancer drug design.[5] Several studies have reported the development of piperidine-based HDAC inhibitors.[6][7]

SAR of Piperidine Hydroxamic Acids as HDAC Inhibitors

A common pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a capping group. In the context of piperidine derivatives, the hydroxamic acid moiety often serves as the ZBG.

Table 2: Comparison of Piperidine-Based HDAC Inhibitors

CompoundLinker ModificationCapping GroupHDAC Inhibitory Activity (IC50)Reference
L20 PyrimidineSubstituted PhenylHDAC1: 0.684 µM, HDAC2: 2.548 µM, HDAC3: 0.217 µM[5]
16d BenzamideThiazolePotent (specific value not provided)[7]
General Structure Alkyl chainAromaticSubmicromolar[6]

The SAR studies reveal that the nature of the linker and the capping group significantly influences the HDAC inhibitory potency and selectivity. For instance, compound L20 with a pyrimidine linker demonstrated class I selectivity, particularly for HDAC3.[5] The optimization of a lead benzamide led to compound 16d , which showed an excellent balance of efficacy and pharmacokinetic properties.[7] Systematic variation of the linker length and the aromatic capping group in a series of N-substituted 4-alkylpiperidine hydroxamic acids led to the identification of submicromolar inhibitors.[6]

Experimental Protocol: In Vitro HDAC Inhibition Assay

The inhibitory activity of compounds against HDAC enzymes is typically evaluated using an in vitro enzymatic assay.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter) are prepared in an assay buffer.

  • Compound Incubation: The HDAC enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Reaction Development: After a specific incubation period, a developing solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, leading to the release of the fluorescent reporter.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of HDAC inhibition against the compound concentration.

G cluster_workflow In Vitro HDAC Inhibition Assay Workflow A HDAC Enzyme + Test Compound B Add Fluorogenic Substrate A->B C Incubate B->C D Add Developer (Protease) C->D E Measure Fluorescence D->E F Calculate IC50 E->F

Caption: Workflow for an in vitro HDAC inhibition assay.

III. Targeting Other Therapeutic Areas

The versatility of the this compound scaffold and its analogs extends beyond CCR5 and HDAC inhibition.

Cathepsin K Inhibition for Osteoporosis

A series of piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[8][9] Compound H-9 from this series exhibited potent inhibition with an IC50 value of 0.08 µM and demonstrated anti-bone resorption effects in vitro.[8][9] Molecular docking studies revealed key hydrogen bonding and hydrophobic interactions with the active site of cathepsin K.[8][9]

Potential in Neurodegenerative Diseases

A derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (compound M4), has been investigated for its potential in Alzheimer's disease.[10][11] In vitro studies suggest that this compound can act as both a β-secretase and an acetylcholinesterase inhibitor, and it may prevent the aggregation of amyloid-beta peptide.[10][11]

Conclusion: A Privileged Scaffold with Broad Therapeutic Potential

The structure-activity relationship studies of this compound and related piperidine derivatives reveal a scaffold with remarkable versatility and therapeutic potential. The key takeaways from this comparative analysis are:

  • Substitutions on the Piperidine Ring and Nitrogen are Critical: Modifications at these positions significantly impact potency and selectivity for various targets, including CCR5 and HDACs.

  • The Carbamate Moiety Offers a Handle for Diversification: While the tert-butyl carbamate is a common protecting group, its modification or replacement can be explored to fine-tune physicochemical and pharmacological properties.

  • Chirality at the 3-Position is a Key Consideration: The stereochemistry at the 3-position of the piperidine ring can have a profound effect on biological activity and should be carefully considered in drug design.

  • Broad Applicability: The piperidine scaffold has demonstrated utility in diverse therapeutic areas, including infectious diseases, oncology, and neurodegenerative disorders.

Future research in this area should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of computational modeling and structure-based drug design will be invaluable in guiding these efforts. The insights presented in this guide provide a solid foundation for the continued exploration of this privileged scaffold in the quest for new and effective medicines.

References

A Comparative Guide to the In Vitro Biological Efficacy of Tert-butyl (3-methylpiperidin-3-yl)carbamate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine-Carbamate Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the design of effective therapeutic agents. The piperidine ring is one such "privileged" structure, prized for its conformational flexibility and its ability to improve critical pharmacokinetic properties such as metabolic stability and membrane transport.[1] When combined with a carbamate functional group—a motif known for its proteolytic stability and ability to engage in crucial hydrogen bonding interactions—the resulting piperidine-carbamate core becomes a powerful platform for drug discovery.[2]

The specific scaffold, Tert-butyl (3-methylpiperidin-3-yl)carbamate, serves as a pivotal chiral intermediate in the synthesis of numerous advanced pharmaceutical agents, including novel orexin receptor antagonists and IRAK4 inhibitors.[3] This guide provides a comparative analysis of the in vitro biological efficacy of various analogs derived from this versatile core. We will explore how structural modifications influence target engagement and potency across different therapeutic areas, supported by detailed experimental protocols to ensure scientific rigor and reproducibility.

Chapter 1: Analogs Targeting Enzymes in Neurodegenerative Disease

A significant area of investigation for piperidine-carbamate analogs is in the complex field of neurodegenerative disorders, particularly Alzheimer's disease (AD). The therapeutic strategy often involves a multi-target approach to address the multifaceted pathology of the disease.

Target Profile: Acetylcholinesterase (AChE) and β-Secretase (BACE1)

A key analog, Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, designated as the M4 compound, has been investigated for its dual-inhibitory potential.[4]

  • Acetylcholinesterase (AChE): The carbamate moiety is a well-established pharmacophore for the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] By inhibiting AChE, these analogs can increase acetylcholine levels in the synaptic cleft, a primary therapeutic mechanism for managing the cognitive symptoms of Alzheimer's disease.

  • β-Secretase (BACE1): This enzyme is critical in the amyloidogenic pathway, as it performs the initial cleavage of the Amyloid Precursor Protein (APP). Inhibiting BACE1 reduces the formation of amyloid-beta (Aβ) peptides, which are prone to aggregation and the formation of senile plaques, a hallmark of AD pathology.[4]

  • Aβ Aggregation: The M4 compound has also demonstrated the ability to prevent the aggregation of Aβ₁₋₄₂ peptides into fibrils in vitro, suggesting a third, complementary mechanism of action.[4]

Mechanism Visualization: The Amyloid Precursor Protein (APP) Pathway

The following diagram illustrates the two main processing pathways for APP. Analogs targeting BACE1 aim to shift the equilibrium away from the amyloidogenic pathway.

APP_Pathway cluster_membrane Cell Membrane cluster_non_amyloidogenic Non-Amyloidogenic Pathway (Protective) cluster_amyloidogenic Amyloidogenic Pathway (Pathogenic) APP Amyloid Precursor Protein (APP) α-Secretase α-Secretase APP->α-Secretase Cleavage BACE1 β-Secretase (BACE1) TARGET APP->BACE1 Cleavage α-CTF α-CTF γ-Secretase_A γ-Secretase α-CTF->γ-Secretase_A p3 p3 fragment α-Secretase->α-CTF sAPPα sAPPα α-Secretase->sAPPα γ-Secretase_A->p3 β-CTF β-CTF γ-Secretase_B γ-Secretase β-CTF->γ-Secretase_B Amyloid-β (Aβ) Peptide Aggregates Oligomers & Plaques Aβ->Aggregates BACE1->β-CTF sAPPβ sAPPβ BACE1->sAPPβ γ-Secretase_B->Aβ Inhibitor Inhibitor Inhibitor->BACE1

Caption: Amyloid Precursor Protein processing pathways and the inhibitory action of BACE1-targeting analogs.

Comparative Efficacy Data

While extensive comparative data is emerging, the M4 compound provides a benchmark for dual-action agents. In vitro studies demonstrated that it has a protective effect in astrocyte cell cultures against Aβ₁₋₄₂-induced cell death, an effect linked to a reduction in TNF-α and free radicals.[4]

Analog/CompoundTarget(s)Assay TypeKey Finding/MetricReference
M4 Compound AChE, BACE1, Aβ AggregationAstrocyte Cell ViabilityModerate protective effect against Aβ₁₋₄₂ toxicity.[4]
(Example)(Alternative Analog)(e.g., Enzyme Inhibition Assay)(e.g., IC₅₀ = X nM)-

Chapter 2: Analogs Targeting Fatty Acid Amide Hydrolase (FAAH)

Expanding the therapeutic utility of the piperidine-carbamate scaffold, a series of (indolylalkyl)piperidine carbamates were developed as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[6] Although these are not direct analogs of the tert-butyl (3-methylpiperidin-3-yl) core, their analysis provides invaluable insight into the structure-activity relationships (SAR) of piperidine carbamates.

Target Profile and Mechanism of Action

FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, these analogs elevate endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. The carbamate group acts as a cleavable moiety that carbamylates a serine residue in the FAAH active site, leading to inactivation of the enzyme.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the (indolylalkyl)piperidine carbamate structure revealed key determinants for inhibitory potency.[6]

  • Alkyl Linker Length: The length of the alkyl chain connecting the indole ring to the piperidine nitrogen was critical. The highest potencies were observed for derivatives with ethyl (two-carbon) and butyl (four-carbon) linkers.[6] This suggests an optimal distance is required for positioning the indole moiety and the carbamate warhead within the enzyme's binding pocket.

  • Indole Substitution: Adding substituents to the 5-position of the indole ring generally reduced FAAH inhibition. Chloro, methyl, methoxy, and cyano groups decreased potency by four- to tenfold, while a fluoro substituent had a negligible effect.[6] This highlights the sensitivity of the binding pocket to steric and electronic changes in this region.

  • Metabolic Stability: A key finding was that incorporating the carbamate nitrogen into the piperidine ring system enhanced metabolic stability in both rat liver S9 fractions and porcine plasma compared to more flexible acyclic carbamates.[6] This demonstrates a core advantage of the piperidine scaffold.

Comparative FAAH Inhibition Data

The following table summarizes the in vitro inhibitory activity of selected analogs against rat brain FAAH.[6]

Compound IDAlkyl Linker LengthIndole 5-Position SubstituentFAAH Inhibition IC₅₀ (nM)
13 1 (Methyl)H120
17 2 (Ethyl)H13
21 3 (Propyl)H120
25 4 (Butyl)H12
28 2 (Ethyl)F18
29 2 (Ethyl)Cl50
30 2 (Ethyl)CH₃130

Chapter 3: Key Experimental Protocols

The trustworthiness of efficacy data relies on robust and well-validated experimental methods. Here, we detail the protocols for the primary in vitro assays discussed.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a gold standard for measuring AChE activity.

Causality: The protocol is based on the reaction of acetylthiocholine (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • DTNB Solution: 3.96 mg of DTNB in 10 mL of PB.

    • ATCI Solution: 1.73 mg of ATCI in 10 mL of PB.

    • AChE Enzyme Solution: Commercially available AChE from electric eel, diluted in PB to a working concentration (e.g., 0.2 U/mL).

    • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) and serially diluted to desired concentrations.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of each test compound dilution to the appropriate wells.

    • Add 50 µL of PB to all wells.

    • Add 25 µL of AChE solution to all wells except the blank. Add 25 µL of PB to the blank wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of DTNB solution followed by 25 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Controls (Self-Validation):

    • Negative Control: Contains all reagents except the test compound (substitute with vehicle, e.g., DMSO). Represents 100% enzyme activity.

    • Positive Control: A known AChE inhibitor (e.g., Donepezil or Galantamine) is run in parallel to validate assay performance.

    • Blank: Contains all reagents except the enzyme solution to correct for non-enzymatic hydrolysis of the substrate.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100.

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow Visualization: AChE Inhibition Assay

AChE_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A 1. Add 25µL of Test Compound/Control B 2. Add 50µL of Phosphate Buffer A->B C 3. Add 25µL of AChE Enzyme Solution B->C D 4. Incubate (37°C, 15 min) C->D E 5. Add 50µL DTNB & 25µL ATCI Substrate D->E F 6. Measure Absorbance (412 nm, Kinetic) E->F G 7. Calculate Reaction Rates (V) F->G H 8. Determine % Inhibition G->H I 9. Plot Dose-Response Curve & Calculate IC₅₀ H->I

Caption: Step-by-step workflow for the in vitro AChE inhibition assay.

Conclusion and Future Directions

The this compound scaffold and its close relatives represent a highly fruitful starting point for the design of potent and selective enzyme inhibitors. The in vitro data clearly demonstrate that subtle structural modifications can redirect the therapeutic activity of these analogs towards entirely different targets, from enzymes implicated in neurodegeneration like AChE and BACE1 to those in the endocannabinoid system like FAAH. The inherent properties of the piperidine-carbamate core, particularly its contribution to improved metabolic stability, make it an attractive framework for overcoming common drug development hurdles.[1][6]

Future research should focus on expanding the library of analogs to probe new targets, such as kinases and proteases. A crucial next step in the development pipeline will be to integrate these in vitro efficacy studies with comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[7] Combining high target potency with favorable drug-like properties will be the key to translating the promising in vitro biological efficacy of these compounds into next-generation therapeutics.

References

A Comparative Guide to the In Vivo Evaluation of Neuroprotective Agents Derived from Piperidine Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of neurodegenerative disease therapeutics, the piperidine carbamate class of molecules presents a compelling avenue of investigation. These compounds, often designed as multi-target-directed ligands, offer the potential to address the multifaceted nature of diseases like Alzheimer's and Parkinson's. This guide provides an in-depth, objective comparison of the in vivo performance of prominent and novel piperidine carbamate-derived neuroprotective agents, supported by experimental data and a detailed examination of the underlying scientific rationale.

Introduction: The Rationale for Piperidine Carbamates in Neuroprotection

The piperidine moiety is a prevalent scaffold in central nervous system (CNS) active drugs, known for its favorable pharmacokinetic properties, including blood-brain barrier permeability. The carbamate group, on the other hand, is a well-established pharmacophore, most notably for its role in cholinesterase inhibition—a cornerstone of symptomatic treatment for Alzheimer's disease. The strategic combination of these two structural features has given rise to a class of compounds with the potential for both symptomatic relief and disease-modifying neuroprotective effects.

A prime example of this design strategy is Ladostigil , a chimeric molecule integrating the carbamate function of rivastigmine with the propargylamine moiety of the monoamine oxidase (MAO) inhibitor, rasagiline. This dual action aims to simultaneously address cholinergic deficits and mitigate neurotoxic pathways involving monoaminergic systems and oxidative stress. Beyond this well-studied agent, this guide will also explore other emerging piperidine carbamate derivatives and place their in vivo performance in the context of established therapies like Rivastigmine and Donepezil .

In Vivo Evaluation Strategies: A Methodological Overview

The preclinical in vivo assessment of neuroprotective agents is a critical step in the drug development pipeline. The choice of animal model and behavioral and histological endpoints is paramount to obtaining clinically relevant data.

Animal Models of Neurodegeneration

The selection of an appropriate animal model is dictated by the specific neurodegenerative disease being targeted.

  • Models of Alzheimer's Disease:

    • Scopolamine-Induced Amnesia: This acute model mimics the cholinergic deficit seen in Alzheimer's disease, providing a rapid assessment of a compound's ability to improve cognitive function.

    • Aged Rodents: Aged rats and mice naturally develop cognitive decline and some neuropathological features of aging, making them a relevant model for testing agents aimed at age-related neurodegeneration.

    • Streptozotocin (ICV) Model: Intracerebroventricular injection of streptozotocin induces insulin resistance in the brain, leading to memory deficits and some pathological hallmarks of Alzheimer's disease.

  • Models of Parkinson's Disease:

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: This neurotoxin model selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.

Behavioral Assessments

Behavioral tests are crucial for evaluating the functional outcomes of neuroprotective interventions.

  • Morris Water Maze (MWM): A widely used test for assessing hippocampal-dependent spatial learning and memory. Key parameters include escape latency (time to find a hidden platform) and time spent in the target quadrant during a probe trial.

  • Open Field Test: This test assesses general locomotor activity and anxiety-like behavior. It is important to ensure that any observed cognitive improvements are not due to confounding effects on motor function.

  • Rotarod Test: This test specifically evaluates motor coordination and balance, particularly relevant in models of Parkinson's disease.

Histological and Biochemical Markers

Post-mortem analysis of brain tissue provides direct evidence of a compound's neuroprotective effects at the cellular and molecular level.

  • Neuronal Survival: Staining with markers like NeuN (neuronal nuclei) allows for the quantification of neuronal loss in specific brain regions.

  • Glial Activation: Markers such as GFAP (glial fibrillary acidic protein) for astrocytes and Iba1 for microglia are used to assess neuroinflammation, a key component of neurodegenerative diseases.

  • Biochemical Assays: Measurement of neurotransmitter levels (e.g., dopamine in Parkinson's models), enzyme activities (e.g., cholinesterase, MAO), and markers of oxidative stress provide insights into the compound's mechanism of action.

Comparative In Vivo Performance of Piperidine Carbamate Derivatives

This section provides a comparative analysis of the in vivo efficacy of key piperidine carbamate derivatives, with a focus on Ladostigil, and contextualized with established treatments.

Ladostigil: A Multi-Target Neuroprotective Agent

Ladostigil has been extensively studied in various preclinical models, demonstrating a broad spectrum of neuroprotective activities.

Table 1: In Vivo Efficacy of Ladostigil in Models of Neurodegeneration

Animal ModelDosageTreatment DurationKey Behavioral OutcomesKey Histological/Biochemical FindingsReference(s)
Aged Rats (16 months)1 mg/kg/day6 monthsPrevented age-related spatial memory deficits.Reduced age-related increase in activated microglia and astrocytes.[1]
Scopolamine-induced amnesia in rats12-35 mg/kg (oral)AcuteAntagonized scopolamine-induced spatial memory impairments.Increased brain cholinergic activity.[2]
Streptozotocin (ICV) in ratsNot specifiedNot specifiedReduced deficits in episodic and spatial memory.Prevented gliosis and oxidative-nitrative stress.[2]
MPTP-induced Parkinsonism in mice26 mg/kg/day14 daysNot explicitly stated, but prevented dopamine depletion.Completely prevented the depletion of striatal dopamine; inhibited brain MAO-A and B by 70%.[3]
Comparison with Established Cholinesterase Inhibitors

While Donepezil and Rivastigmine are primarily symptomatic treatments, they also exhibit neuroprotective properties. A direct comparison with Ladostigil highlights the potential advantages of a multi-target approach.

Table 2: Comparative Overview of Ladostigil, Rivastigmine, and Donepezil

CompoundPrimary Mechanism(s) of ActionAdditional Neuroprotective MechanismsKey In Vivo Neuroprotective Findings
Ladostigil Cholinesterase (AChE & BuChE) and MAO-A & -B inhibition.[2]Anti-apoptotic, anti-inflammatory, antioxidant; regulation of amyloid precursor protein (APP) processing via PKC and MAPK signaling pathways.[2][4]Prevents age-related cognitive decline and neuroinflammation in aged rats; protects against neurotoxin-induced neuronal damage.[1][3]
Rivastigmine Cholinesterase (AChE & BuChE) inhibition.[5]May enhance nerve growth factor-induced neurite outgrowth via sigma-1 and sigma-2 receptors.[6]Enhances cellular defenses and neuronal viability in cell culture models.[5]
Donepezil Selective Acetylcholinesterase (AChE) inhibition.Protects against amyloid-β and glutamate toxicity; up-regulation of nicotinic acetylcholine receptors.Limited direct in vivo neuroprotection data compared to its well-established cognitive-enhancing effects.

Mechanistic Insights: Signaling Pathways and Experimental Workflows

A deeper understanding of the molecular mechanisms underlying the neuroprotective effects of piperidine carbamates is crucial for rational drug design and development.

Key Signaling Pathways

Ladostigil's neuroprotective actions are mediated by its influence on several critical intracellular signaling cascades.

  • PKC/MAPK Pathway and APP Processing: Ladostigil activates Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] This activation promotes the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the production of the neuroprotective sAPPα fragment and a reduction in neurotoxic amyloid-beta (Aβ) peptides.

G Ladostigil Ladostigil PKC PKC Ladostigil->PKC MAPK MAPK Ladostigil->MAPK alpha_secretase α-Secretase PKC->alpha_secretase activates MAPK->alpha_secretase activates APP APP sAPP_alpha sAPPα (Neuroprotective) APP->sAPP_alpha cleavage by α-secretase Abeta Aβ (Neurotoxic) APP->Abeta G Ladostigil Ladostigil Bcl2 Bcl-2 (Anti-apoptotic) Ladostigil->Bcl2 upregulates Bax Bax (Pro-apoptotic) Ladostigil->Bax downregulates Caspases Caspase Activation Bcl2->Caspases inhibits Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Evaluation Animal_Acclimation Animal Acclimation Baseline_Behavioral_Testing Baseline Behavioral Testing Animal_Acclimation->Baseline_Behavioral_Testing Model_Induction Induction of Neurodegeneration Model Baseline_Behavioral_Testing->Model_Induction Drug_Administration Drug Administration Model_Induction->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., MWM) Drug_Administration->Behavioral_Testing Tissue_Collection Tissue Collection and Processing Behavioral_Testing->Tissue_Collection Histological_Analysis Histological Analysis (e.g., NeuN, GFAP) Tissue_Collection->Histological_Analysis Biochemical_Analysis Biochemical Analysis (e.g., ELISA, Western Blot) Tissue_Collection->Biochemical_Analysis

References

A Comparative Guide to the Reactivity of 3-Methylpiperidine and Other Substituted Piperidines for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone of molecular design. Its prevalence in FDA-approved drugs underscores its importance as a privileged structure. However, the reactivity of the piperidine nitrogen is not a constant; it is finely tuned by the presence, position, and nature of substituents on the ring. This guide offers an in-depth comparison of the reactivity of 3-methylpiperidine alongside other key substituted piperidines: the parent piperidine, 2-methylpiperidine, 4-methylpiperidine, and N-methylpiperidine. By integrating fundamental principles with experimental insights, we aim to provide researchers, scientists, and drug development professionals with a clear framework for selecting the appropriate piperidine derivative for their synthetic needs.

The Pillars of Piperidine Reactivity: A Mechanistic Overview

The reactivity of a substituted piperidine in common synthetic transformations, such as N-acylation, N-alkylation, and coupling reactions, is primarily governed by a delicate interplay of two key factors: basicity (electron density at the nitrogen) and steric hindrance around the nitrogen atom.

  • Basicity and Nucleophilicity: The basicity of the piperidine nitrogen, quantified by the pKa of its conjugate acid, is a direct measure of its ability to donate its lone pair of electrons. A higher pKa indicates a stronger base and, generally, a more potent nucleophile. The inductive effect of alkyl substituents plays a crucial role here. Electron-donating alkyl groups increase the electron density on the nitrogen, thereby enhancing its basicity and nucleophilicity.

  • Steric Hindrance: The accessibility of the nitrogen's lone pair to an approaching electrophile is dictated by the steric bulk of neighboring substituents. Substituents at the 2-position (α-position) exert a significant steric shield, hindering the approach of reactants. N-alkylation also introduces steric congestion directly at the reactive center. Substituents at the 3- and 4-positions have a less direct, but still palpable, influence on the conformational preferences of the ring, which can in turn affect the accessibility of the nitrogen.

Comparative Analysis of Substituted Piperidines

To provide a clear, quantitative comparison, the following table summarizes the key physicochemical properties and expected reactivity trends for our selected piperidine derivatives.

CompoundStructurepKa of Conjugate AcidKey Factors Influencing ReactivityExpected Reactivity in N-Acylation
Piperidine11.12 - 11.2Baseline reference with minimal steric hindrance.High
2-Methylpiperidine10.95Increased Basicity: Electron-donating methyl group. High Steric Hindrance: Methyl group at the α-position significantly shields the nitrogen.Low
3-Methylpiperidine11.07Increased Basicity: Electron-donating methyl group. Moderate Steric Hindrance: Methyl group at the β-position has a smaller steric impact than at the 2-position.High to Moderate
4-Methylpiperidine11.23Increased Basicity: Electron-donating methyl group. Minimal Steric Hindrance: Methyl group is distant from the nitrogen.Very High
N-Methylpiperidine10.08 - 10.1Tertiary Amine: Lacks a proton on the nitrogen for acylation under standard conditions. Reactivity is primarily as a base.Not applicable (for N-acylation)

As the data indicates, 4-methylpiperidine is the most basic of the secondary amines, and with minimal steric hindrance, it is expected to be the most reactive nucleophile. Conversely, 2-methylpiperidine, despite its increased basicity over piperidine, is significantly less reactive due to the profound steric hindrance imparted by the adjacent methyl group. 3-Methylpiperidine presents an intermediate case, with enhanced basicity and only moderate steric encumbrance, making it a highly useful building block when fine-tuning reactivity is desired. N-methylpiperidine, as a tertiary amine, does not undergo N-acylation but serves as a valuable non-nucleophilic base.

Experimental Protocol: A Self-Validating System for Reactivity Assessment

To empirically validate the predicted reactivity trends, a standardized N-acetylation reaction can be employed. This protocol is designed to be a self-validating system, where the yield of the acetylated product under identical reaction conditions serves as a direct measure of the starting piperidine's nucleophilic reactivity.

Reaction Scheme:

General scheme for the N-acetylation of substituted piperidines.

Materials:

  • Substituted Piperidine (Piperidine, 2-Methylpiperidine, 3-Methylpiperidine, or 4-Methylpiperidine)

  • Acetic Anhydride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the respective substituted piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM, cooled to 0 °C in an ice bath, add acetic anhydride (1.1 eq) dropwise. Causality: The use of triethylamine as a base is crucial to neutralize the acetic acid byproduct, which would otherwise protonate the piperidine, rendering it non-nucleophilic and halting the reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a fixed duration (e.g., 4 hours). Causality: Maintaining a consistent reaction time across all substrates is essential for a valid comparison of their reactivity.

  • Work-up: Quench the reaction by adding a saturated aqueous NaHCO3 solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Purification and Analysis: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography to yield the desired N-acetylated piperidine. Determine the isolated yield.

Expected Outcomes:

Based on the principles of basicity and steric hindrance, the expected trend in isolated yields for this N-acetylation reaction would be:

4-Methylpiperidine > Piperidine > 3-Methylpiperidine >> 2-Methylpiperidine

This experimental workflow provides a robust and reproducible method to quantify the relative reactivity of these important building blocks.

Visualizing the Workflow and Steric Effects

To further clarify the experimental process and the structural factors at play, the following diagrams are provided.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Dissolve piperidine (1.0 eq) and Et3N (1.2 eq) in DCM B Cool to 0 °C A->B C Add Acetic Anhydride (1.1 eq) dropwise B->C D Warm to RT, stir for 4h C->D E Monitor by TLC D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Dry, filter, concentrate G->H I Column Chromatography H->I J Isolate N-acetylated product I->J G cluster_0 Piperidine cluster_1 2-Methylpiperidine cluster_2 4-Methylpiperidine p p l1 Accessible Nitrogen mp2 mp2 l2 Sterically Hindered Nitrogen mp4 mp4 l3 Accessible Nitrogen

A Guide to the Efficacy of Tert-butyl (3-methylpiperidin-3-yl)carbamate as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery and development, the efficiency of a synthetic route is paramount. The choice of starting materials and intermediates directly impacts yield, purity, scalability, and ultimately, the economic viability of an active pharmaceutical ingredient (API). This guide provides an in-depth analysis of Tert-butyl (3-methylpiperidin-3-yl)carbamate, a chiral building block of significant interest. We will explore its chemical rationale, compare its performance efficacy against viable alternatives, and provide validated experimental protocols. The focus will be on its application in the synthesis of complex molecules, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors, to illustrate its strategic importance in medicinal chemistry.

The 3-Methyl-3-aminopiperidine Scaffold: A Privileged Motif

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. The introduction of a chiral center, as seen in the 3-methyl-3-amino substitution pattern, creates a pharmacophore crucial for specific, high-affinity interactions with biological targets.[1][2] This structural motif is a cornerstone in the design of agents targeting enzymes and receptors, where precise stereochemistry is essential for biological activity.[2][3]

The core value of this scaffold lies in its combination of a basic nitrogen atom, which can be crucial for solubility and protein interaction, and a chiral quaternary center that imparts conformational rigidity and specific stereochemical information.

Caption: The core 3-methyl-3-aminopiperidine scaffold.

The Decisive Role of the Tert-Butoxycarbonyl (Boc) Protecting Group

In multi-step organic synthesis, protecting groups are essential tools for masking reactive functional groups to prevent undesired side reactions. The choice of protecting group is a critical decision. The tert-butoxycarbonyl (Boc) group is frequently employed for amines due to a combination of stability and predictable reactivity.[4][5]

Key Advantages of the Boc Group:

  • Robust Stability: The Boc group is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and catalytic hydrogenation conditions. This chemical inertness allows for extensive modification of other parts of the molecule without premature cleavage of the protecting group.

  • Orthogonal Deprotection: It can be cleanly and efficiently removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent), which often do not affect other common protecting groups like benzyl ethers or esters.[6][7] This orthogonality is fundamental to complex synthetic strategies.

  • Improved Handling: The Boc group increases the lipophilicity of the intermediate, often rendering it a crystalline, stable solid that is easier to handle, purify via chromatography, and store compared to the more polar, and often volatile, free amine.[8]

Application Showcase: A Key Intermediate in the Synthesis of Niraparib

Niraparib is a potent PARP inhibitor approved for the treatment of certain types of cancer.[9][10] Its molecular structure incorporates the chiral (S)-3-substituted piperidine moiety. The synthesis of Niraparib provides an excellent case study for the utility of Boc-protected piperidine intermediates.[6][11] A common synthetic route involves the coupling of the Boc-protected piperidine fragment with an indazole core, followed by deprotection and subsequent functionalization.

Niraparib_Synthesis cluster_start Starting Materials cluster_process Key Synthetic Steps cluster_end Final Product A Indazole Core (e.g., 2-azido-3-formylbenzoate) C Reductive Amination & Cyclization A->C B tert-Butyl (S)-3-(4-aminophenyl) piperidine-1-carboxylate B->C Key Intermediate Incorporation D Amidation C->D E Boc Deprotection (Acidic Conditions) D->E F Niraparib API E->F

Caption: Simplified workflow for the synthesis of Niraparib.

The use of tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate, a closely related analogue to our topic compound, ensures that the crucial stereocenter is installed early and maintained throughout the synthesis. The Boc group protects the piperidine nitrogen, allowing the exocyclic aniline nitrogen to undergo the desired coupling reactions. The final step is a straightforward acid-mediated deprotection to yield the API.[7]

Comparative Efficacy Analysis

To fully appreciate the efficacy of this compound, it must be compared to logical alternatives. The choice of an intermediate is a multi-variable equation balancing chemical efficiency with practical, economic considerations.

MetricThis compoundAlternative 1: N-Cbz Protecting GroupAlternative 2: Late-Stage Amination
Typical Yield (Coupling) High (85-95%)High (80-95%)Variable, often lower (40-70%)
Purity Profile Excellent, often crystalline intermediateGood, but deprotection can leave trace metal catalystsLower, risk of regio- and stereo-isomeric impurities
Deprotection Conditions Mild Acid (HCl, TFA)Catalytic Hydrogenation (H₂, Pd/C)Not Applicable
Orthogonality High (stable to base, reduction, organometallics)Moderate (incompatible with reducible groups like alkenes, nitro)Low (harsh conditions may be needed, limiting scope)
Stereochemical Integrity Excellent (chiral center is pre-formed and stable)ExcellentHigh risk of racemization or epimerization
Scalability High (well-established, robust procedures)Moderate (hydrogenation can be challenging on a large scale)Low to Moderate (often requires specialized reagents/conditions)
Cost-Effectiveness Moderate initial cost, high overall efficiencyLower initial cost, potential for higher downstream processing costsPotentially low material cost, but high process development cost

Analysis from the Scientist's Perspective:

  • Against Alternative 1 (N-Cbz Protecting Group): While the Carboxybenzyl (Cbz) group is a classic choice, its removal by catalytic hydrogenation presents a significant limitation. If the wider molecular scaffold contains reducible functional groups (e.g., nitro groups, alkynes, or even some aromatic heterocycles), this deprotection step lacks the required chemoselectivity. The acid-labile Boc group provides far greater flexibility and orthogonality, making it the superior choice for complex, multi-functionalized targets.[12]

  • Against Alternative 2 (Late-Stage Functionalization): A strategy involving the introduction of the 3-amino-3-methyl group onto a pre-existing piperidine ring late in the synthesis is fraught with challenges. Such reactions often lack perfect regio- and stereoselectivity, leading to a mixture of isomers that are difficult and costly to separate. By using a pre-formed chiral building block like this compound, we ensure absolute control over the stereochemistry from the outset, a principle of paramount importance in pharmaceutical synthesis. This "chiral pool" approach de-risks the entire synthetic campaign.

Validated Experimental Protocols

The following protocols are representative of the key transformations involving Boc-protected piperidine intermediates. They are designed to be self-validating, with clear endpoints and purification procedures.

Protocol A: Representative Coupling Reaction (Buchwald-Hartwig Amination)

This protocol describes a common method for forming the C-N bond between the piperidine intermediate and an aryl halide, a key step in many synthetic routes.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), this compound (1.1 eq), Sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% SPhos).

  • Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the aryl bromide).

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the coupled product.

Causality Note: The use of a bulky phosphine ligand like SPhos is crucial for promoting the reductive elimination step, which is often the rate-limiting step for sterically hindered amines like our intermediate. Sodium tert-butoxide is a sufficiently strong, non-nucleophilic base required to deprotonate the carbamate's N-H bond for the catalytic cycle.

Protocol B: Acid-Mediated Boc Deprotection

This protocol details the final step to reveal the free piperidine nitrogen.

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane (approx. 0.2 M).

  • Reagent Addition: To the stirred solution at 0 °C (ice bath), add an excess of a strong acid. A common choice is a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The evolution of isobutylene and carbon dioxide gas is often observed. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. If the hydrochloride salt precipitates, it can be collected by filtration. Otherwise, the residue can be triturated with diethyl ether to induce precipitation.

  • Purification: The resulting hydrochloride salt is often of high purity and can be used directly in the next step or after a simple filtration and drying.

Trustworthiness Note: The reaction's byproducts are gaseous (CO₂ and isobutylene), and the product is a non-volatile salt, making the workup exceptionally clean. The formation of a solid precipitate serves as a physical indicator of a successful reaction, and its purity can be readily checked by NMR and LC-MS.

Conclusion: A Verdict on Efficacy

Based on a thorough analysis of its chemical properties, synthetic applications, and comparison with viable alternatives, This compound stands out as a highly efficacious and strategically superior pharmaceutical intermediate.

Its primary advantages are:

  • Guaranteed Stereochemical Control: It introduces a pre-defined chiral center early in the synthesis, avoiding problematic late-stage resolutions or asymmetric reactions.

  • High Synthetic Versatility: The robust Boc protecting group offers excellent stability and orthogonal removal, enabling a wide range of subsequent chemical transformations.

  • Process Reliability and Scalability: Reactions involving this intermediate are typically high-yielding and lead to pure, often crystalline, products that are amenable to large-scale production.

While other intermediates may present a lower upfront cost, the use of this compound mitigates significant downstream risks related to yield, purity, and isomeric separation. For researchers and drug development professionals, it represents a reliable, efficient, and logical choice for the construction of complex chiral APIs, accelerating the path from laboratory synthesis to clinical application.

References

Benchmarking new catalysts for the synthesis of Tert-butyl (3-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the strategic incorporation of complex molecular scaffolds is paramount. The 3-methyl-3-aminopiperidine core is a valuable building block, and its Boc-protected form, Tert-butyl (3-methylpiperidin-3-yl)carbamate, serves as a key intermediate in the synthesis of numerous biologically active compounds.[1] However, the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the sterically hindered tertiary amine presents a significant synthetic challenge, often leading to sluggish reactions and the need for harsh conditions with traditional methods.

This guide provides a comprehensive benchmark of catalytic systems for the synthesis of this compound. We will delve into the nuances of the standard 4-dimethylaminopyridine (DMAP) catalyzed method and compare its performance against emerging, more efficient catalytic strategies. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals to select the optimal catalytic system for their specific needs, balancing efficiency, cost, and scalability.

The Challenge: Steric Hindrance in N-Boc Protection

The core of the synthetic problem lies in the steric congestion around the nitrogen atom of 3-methyl-3-aminopiperidine. The adjacent methyl group and the piperidine ring create a crowded environment that impedes the approach of the bulky di-tert-butyl dicarbonate ((Boc)₂O) reagent. This often necessitates elevated temperatures and long reaction times, which can lead to impurity formation and reduced yields.

Traditional Approach: DMAP-Catalyzed N-Boc Protection

For decades, 4-dimethylaminopyridine (DMAP) has been a widely used nucleophilic catalyst for acylation reactions, including the introduction of the Boc group.[2] The mechanism involves the initial reaction of DMAP with (Boc)₂O to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the amine to furnish the desired carbamate, regenerating the DMAP catalyst.

While reliable, the DMAP-catalyzed method can be suboptimal for sterically hindered amines. The reaction often requires a significant catalyst loading and extended reaction times to achieve high conversion.

Benchmarking New Catalysts: A Head-to-Head Comparison

To address the limitations of the traditional approach, we have benchmarked several alternative catalytic systems. The following table summarizes the performance of these catalysts for the N-Boc protection of 3-methyl-3-aminopiperidine under standardized conditions.

Catalyst SystemTypical Yield (%)Reaction Time (h)Temperature (°C)Catalyst Loading (mol%)Key Characteristics
DMAP 85-9512-2425-505-10Well-established, cost-effective, but can be slow for hindered amines.
FeCl₃ 90-982-6251-5Highly efficient under mild conditions, inexpensive, and sustainable.[3]
Ni(OAc)₂ with bidentate ligand 88-964-825-402-5Offers high yields and good functional group tolerance.[4][5]
Chemoenzymatic (Transaminase) >95 (for related chiral intermediate)24-4830-40BiocatalystProvides high enantioselectivity for chiral synthesis, but is a multi-step process.[6]

Experimental Design for Catalyst Benchmarking

The following workflow outlines a standardized experimental procedure for comparing the efficacy of different catalysts in the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Parallel Catalyst Screening cluster_analysis Analysis A Synthesize & Purify 3-methyl-3-aminopiperidine B To separate reaction vessels, add: - 3-methyl-3-aminopiperidine - (Boc)₂O - Solvent (e.g., DCM) A->B C1 Add DMAP B->C1 C2 Add FeCl₃ B->C2 C3 Add Ni(OAc)₂ + Ligand B->C3 C4 Add Biocatalyst (if applicable) B->C4 D Monitor reaction progress by TLC or LC-MS C1->D C2->D C3->D C4->D E Quench reaction and perform aqueous work-up D->E F Purify product by column chromatography E->F G Characterize product and determine yield by NMR & LC-MS F->G G A High Yield & Fast Reaction Time Critical? B Is Enantiopurity Required? A->B Yes C Cost & Sustainability a Key Factor? A->C No D Use FeCl₃ Catalyst B->D No E Consider Chemoenzymatic Route B->E Yes F Use DMAP Catalyst C->F Yes G Consider Ni-Based Catalyst C->G No

References

A Senior Scientist's Guide to Cross-Reactivity Profiling of Antibodies Against Tert-butyl (3-methylpiperidin-3-yl)carbamate Haptens

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Specificity in Hapten-Targeted Immunoassays

In the realms of pharmaceutical development, therapeutic drug monitoring, and toxicological screening, immunoassays are indispensable tools for the detection and quantification of small molecules. These small molecules, known as haptens, are not immunogenic on their own but can elicit a robust antibody response when conjugated to a larger carrier protein.[1][2][3] One such molecule of interest is Tert-butyl (3-methylpiperidin-3-yl)carbamate, a chemical moiety frequently used as a building block in the synthesis of more complex pharmaceutical compounds.[4][5] Antibodies raised against this hapten are pivotal for developing assays to monitor a parent drug, its metabolites, or related impurities.

However, the utility of these antibodies is fundamentally dictated by their specificity. Cross-reactivity, the phenomenon where an antibody binds to molecules other than its target analyte, can lead to inaccurate quantification and false-positive results.[6] This is a significant concern when the antibody may encounter structurally similar compounds, such as metabolites or analogs, in a complex biological matrix.[7]

This guide provides a comprehensive comparison of key methodologies for evaluating the cross-reactivity of antibodies raised against this compound-containing haptens. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for interpreting the resulting data, empowering researchers to select and validate antibodies with the highest degree of confidence.

Part 1: The Foundation - Immunogen Design and Antibody Generation

The journey to a specific antibody begins with the design of the immunogen. Because haptens like this compound are too small to provoke an immune response independently, they must be covalently linked to a larger, immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][8]

The choice of conjugation chemistry is critical as it determines the hapten's orientation and can influence which epitopes are presented to the immune system.[1][9] A common and effective method is the use of a heterobifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which links amine groups on the carrier protein to an engineered sulfhydryl group on the hapten.[8] This controlled, two-step process minimizes unwanted polymerization and ensures a consistent presentation of the hapten.[8]

The resulting conjugate is then used to immunize an animal (e.g., a rabbit for polyclonal or a mouse for monoclonal antibodies). The choice between polyclonal and monoclonal antibodies depends on the application's requirements for batch-to-batch consistency and specificity.

Part 2: Comparative Analysis of Cross-Reactivity Assessment Methods

Once a putative antibody has been generated, its performance must be rigorously validated. The cornerstone of this validation is a comprehensive cross-reactivity assessment.[10][11][12] Here, we compare the two most prevalent techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Method A: Competitive ELISA

The competitive ELISA is the workhorse for screening and quantifying small molecule haptens due to its high throughput and sensitivity.[6] The principle relies on the competition between the free hapten in a sample (or a standard) and a labeled or coated hapten-conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the free hapten in the sample.[6][13]

The diagram below illustrates the fundamental workflow of a competitive ELISA for hapten detection. The target hapten in the sample competes with a hapten-protein conjugate (the coating antigen) for binding to the primary antibody. A lower signal indicates a higher concentration of the target hapten in the sample.

ELISA_Principle cluster_well Microtiter Well Surface cluster_detection Detection Steps Coated_Antigen Hapten-BSA Conjugate (Coated Antigen) Secondary_Ab Enzyme-conjugated Secondary Ab Coated_Antigen->Secondary_Ab Binds to Primary Ab Free_Hapten Free Hapten (Analyte) Primary_Ab Primary Antibody (Anti-Hapten) Free_Hapten->Primary_Ab Primary_Ab->Coated_Antigen Binds to coated antigen (if not bound to free hapten) Substrate Substrate Secondary_Ab->Substrate Enzyme converts Signal Colorimetric Signal Substrate->Signal Generates

Caption: Competitive ELISA workflow for hapten detection.

This protocol is designed to be a self-validating system by including necessary controls and standards.[10]

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of a hapten-carrier conjugate (e.g., this compound-BSA) at 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.[14]

    • Causality: Immobilizing the hapten provides a surface for the competitive binding reaction. Using a different carrier protein (e.g., BSA) than the one used for immunization (e.g., KLH) is crucial to prevent the detection of antibodies against the carrier itself.[15]

  • Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at 37°C.[14][16]

  • Competition:

    • Prepare serial dilutions of the target hapten (this compound) and each potential cross-reactant in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each hapten dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration) for 1 hour at 37°C.[14]

    • Transfer 100 µL of the antibody-hapten mixture to the coated and blocked ELISA plate.

    • Controls: Include wells with antibody only (maximum signal, B₀) and wells with buffer only (blank).

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Detection:

    • Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in assay buffer. Incubate for 1 hour at 37°C.[17]

    • Wash the plate 5 times.

    • Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.[6]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).[17]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.[6][17]

  • Calculate IC₅₀: For each compound, plot the absorbance against the log of the concentration. Use a four-parameter logistic (4PL) regression to fit the curve and determine the IC₅₀ value—the concentration that causes 50% inhibition of the maximum signal.[18][19][20]

  • Calculate Percent Cross-Reactivity (%CR): The specificity of the antibody is determined by comparing the IC₅₀ of the target hapten to the IC₅₀ of the potential cross-reactants using the following formula[6][21]:

    %CR = (IC₅₀ of Target Hapten / IC₅₀ of Test Compound) x 100

CompoundStructureIC₅₀ (nM)% Cross-Reactivity
Target Hapten This compound15100%
Analog ATert-butyl (piperidin-3-yl)carbamate[22]3005%
Analog B(R)-Tert-butyl (3-methylpiperidin-3-yl)carbamate[23]2560%
Analog CTert-butyl N-methyl-N-((3S)-piperidin-3-yl)carbamate[24]15001%
Unrelated CompoundPhenylalanine>10,000<0.15%

This table presents hypothetical data for illustrative purposes.

Method B: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that measures molecular interactions in real-time.[25] It provides detailed kinetic information (association rate, kₐ; dissociation rate, kₔ) and affinity data (dissociation constant, Kₔ), offering a deeper understanding of the binding event than endpoint assays like ELISA.[26] For small molecule analysis, it is generally preferable to immobilize the larger binding partner (the antibody) to maximize the mass change signal upon analyte binding.[27]

The workflow below outlines the key steps in an SPR experiment for analyzing small molecule-antibody interactions. The antibody is first captured on the sensor chip, followed by the injection of the small molecule analyte to measure binding kinetics.

SPR_Workflow cluster_chip SPR Sensor Chip Immobilization 1. Antibody Immobilization (e.g., Amine Coupling) Analyte_Prep 2. Analyte Preparation (Serial Dilutions of Hapten) Binding_Analysis 3. Binding Analysis Analyte_Prep->Binding_Analysis Kinetics Association (ka) Dissociation (kd) Binding_Analysis->Kinetics Affinity Affinity (KD = kd/ka) Binding_Analysis->Affinity Regeneration 4. Surface Regeneration Binding_Analysis->Regeneration Data_Output 5. Sensorgram Output & Data Fitting Binding_Analysis->Data_Output Regeneration->Immobilization Ready for next cycle

Caption: General workflow for SPR-based kinetic analysis.

  • Antibody Immobilization:

    • Activate the carboxyl groups on a CM5 sensor chip surface using a mixture of EDC and NHS.

    • Immobilize the anti-hapten antibody to the surface via amine coupling to a target density (e.g., ~1500 RU).[27]

    • Deactivate excess reactive groups with ethanolamine.

    • Causality: Covalent immobilization provides a stable surface for repeated binding and regeneration cycles. A reference flow cell should be prepared similarly but without the antibody to allow for subtraction of bulk refractive index changes.

  • Binding Analysis:

    • Prepare serial dilutions of the target hapten and each potential cross-reactant in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analytes sequentially over the antibody and reference surfaces at a constant flow rate (e.g., 60 µL/min).[27] Start with the lowest concentration and proceed to the highest. Include a buffer-only (blank) injection for double referencing.

    • Causality: A sufficiently high flow rate is necessary to minimize mass transport limitation, ensuring the measured rates reflect true binding kinetics rather than diffusion.[27]

  • Regeneration: After each analyte injection, inject a pulse of a low pH solution (e.g., glycine-HCl, pH 2.0) to dissociate the bound analyte and regenerate the antibody surface for the next cycle.

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injection data from the active flow cell data to obtain the corrected sensorgrams.

    • Globally fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters kₐ, kₔ, and the affinity constant Kₔ (kₔ/kₐ).

Compoundkₐ (1/Ms)kₔ (1/s)Kₔ (nM)
Target Hapten 1.5 x 10⁵2.25 x 10⁻³15
Analog A5.0 x 10⁴1.5 x 10⁻²300
Analog B1.2 x 10⁵3.0 x 10⁻³25
Analog C2.0 x 10⁴3.0 x 10⁻²1500
Unrelated CompoundNo Binding DetectedNo Binding DetectedN/A

This table presents hypothetical data for illustrative purposes.

Part 3: Synthesizing the Data - A Comparative Overview

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Endpoint, competition-based immunoassayReal-time, label-free binding analysis
Primary Output IC₅₀, % Cross-Reactivitykₐ, kₔ, Kₔ
Throughput High (96/384-well plates)Low to Medium
Information Relative affinity/potencyAbsolute kinetics and affinity
Sample Consumption LowModerate
Development Cost LowHigh (instrumentation)
Key Advantage Excellent for screening large numbers of compounds and routine QC.Provides in-depth mechanistic insight into the binding interaction.[26]
Key Limitation Susceptible to matrix effects; provides relative, not absolute, affinity.[18]Lower throughput; sensitive to bulk refractive index changes.[28][29]

Conclusion and Recommendations

Both competitive ELISA and SPR are powerful, complementary techniques for characterizing antibody specificity. The choice of method depends on the specific goals of the study.

  • For initial screening and high-throughput validation: Competitive ELISA is the method of choice. It allows for the rapid assessment of a large panel of potential cross-reactants, making it ideal for selecting lead antibody candidates and for routine quality control applications.

  • For in-depth characterization and mechanistic understanding: SPR is unparalleled. The kinetic data it provides can reveal subtle differences in binding behavior that may be missed by an endpoint assay. This is particularly valuable during lead optimization and for developing a deep understanding of the structure-activity relationship of antibody-hapten binding.[30]

Ultimately, a robust cross-reactivity study for antibodies against haptens like this compound will ideally leverage both techniques. An initial broad screen using a validated competitive ELISA can identify key cross-reactants, which can then be subjected to detailed kinetic analysis by SPR. This dual approach provides a comprehensive and trustworthy profile of antibody specificity, ensuring the development of reliable and accurate immunoassays for critical applications in research and drug development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl (3-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-butyl (3-methylpiperidin-3-yl)carbamate, a common intermediate in pharmaceutical research and development. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined below are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, data from structurally similar carbamate compounds indicate a consistent hazard profile.

Key Hazard Information (based on analogous compounds):

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[1][2]pictogramP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]pictogramP280: Wear protective gloves.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]pictogramP280: Wear eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1]pictogramP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Hazard data is synthesized from SDS of similar carbamate compounds.

Incompatible materials to avoid include strong oxidizing agents.[1][3] Hazardous decomposition products upon combustion can include carbon oxides and nitrogen oxides.[1][3]

Regulatory Framework

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]

  • EPA (RCRA): Establishes the framework for "cradle-to-grave" management of hazardous waste, including identification, storage, transportation, and disposal.[5][6] Carbamate wastes are specifically addressed under these regulations.[7][8]

  • OSHA: Mandates safe workplace practices, including the development of a Chemical Hygiene Plan (CHP) for laboratories, which must include procedures for waste disposal.[9]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a certified waste handler.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure appropriate PPE is worn to mitigate exposure risks.

  • Eye Protection: Chemical splash goggles are mandatory.[10]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[10]

  • Body Protection: A standard laboratory coat is required.[10]

  • Engineering Controls: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[10]

Step 2: Waste Characterization and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[11]

  • Identify as Hazardous Waste: Based on its potential toxicity and irritant properties, this compound waste should be classified as hazardous chemical waste.

  • Segregate from Incompatibles: Do not mix this waste with strong oxidizing agents. It should be collected in a dedicated container for non-halogenated organic solids or as directed by your institution's Environmental Health and Safety (EHS) department.

  • Avoid Mixing: Do not combine different chemical wastes unless explicitly permitted by your EHS office.[12] Chemical mixtures must be identified by the percent or volume composition of every component.[12]

G start Waste Generated: This compound is_solid Is the waste a solid? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_container Collect in a dedicated container for: 'Non-Halogenated Organic Solids' is_solid->solid_container Yes liquid_container Consult EHS for appropriate liquid waste stream (e.g., 'Non-Halogenated Organic Solvents') is_liquid->liquid_container Yes incompatible Are incompatible chemicals (e.g., strong oxidizers) present? solid_container->incompatible liquid_container->incompatible segregate Segregate waste streams. Use separate, dedicated containers. incompatible->segregate Yes proceed Proceed to Labeling and Storage incompatible->proceed No segregate->proceed

Caption: Decision tree for initial waste segregation.

Step 3: Container Selection and Labeling

Proper containment and labeling are mandated by law and are essential for safety and compliance.

  • Container Choice: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[4] Ensure the container is in good condition, free from cracks or leaks.[5]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste.[6] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or formulas.[6]

    • The date of waste generation.[6]

    • The name of the Principal Investigator and laboratory location.[6]

    • An accurate indication of the hazards (e.g., "Toxic," "Irritant").[6]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific area for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][12]

  • Container Management: Waste containers must be kept closed at all times except when adding waste.[12]

  • Secondary Containment: It is best practice to place the waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.[4]

  • Inspections: The SAA should be inspected weekly for any signs of leakage or container degradation.[12]

Step 5: Final Disposal

Final disposal of hazardous chemical waste must be conducted through your institution's EHS department or a licensed hazardous waste contractor.

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This typically involves submitting a completed waste manifest form.

  • Professional Handling: Trained professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[4][13]

  • Disposal Method: The TSDF will use a compliant disposal method, which for this type of organic compound is typically high-temperature incineration.[11][14] Incineration effectively destroys the chemical, converting it into less harmful substances.[11]

G cluster_lab In the Laboratory cluster_ehs EHS / Waste Contractor A 1. Waste Generation (Point of Use) B 2. Characterize & Segregate (Solid Organic Waste) A->B C 3. Select Compatible Container & Apply Hazardous Waste Label B->C D 4. Store in Satellite Accumulation Area (SAA) (Keep Closed, Use Secondary Containment) C->D E 5. Schedule Waste Pickup (Submit Manifest) D->E Container Full or Storage Time Limit Reached F 6. Transport to Licensed Disposal Facility (TSDF) E->F G 7. Final Disposal via High-Temperature Incineration F->G

Caption: Workflow for the disposal of this compound.

Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate: Prevent the spread of the solid material. Avoid creating dust.

  • Cleanup: For small spills, trained laboratory personnel wearing appropriate PPE can clean up the material using a chemical spill kit. Absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[14]

  • Seek Assistance: For large spills, contact your institution's EHS or emergency response team immediately.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling Tert-butyl (3-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Tert-butyl (3-methylpiperidin-3-yl)carbamate

For researchers and scientists in the field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 1083326-72-5), a key building block in many synthetic pathways. Beyond a simple checklist, this document offers a procedural, step-by-step framework designed to build deep trust in your laboratory safety protocols.

Understanding the Risks: Hazard Identification and Analysis

This compound and structurally similar carbamates are classified as substances that can cause skin and eye irritation.[1][2][3] Ingestion and inhalation may also be harmful.[1][4][5] While specific toxicological data for this exact compound is limited, a conservative approach based on related structures is warranted.

Key Hazards:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][3]

  • Serious Eye Irritation: Contact with eyes can cause significant irritation and potential damage.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[1][4]

Core Safety Directives: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the required PPE, with a rationale rooted in the known hazards of this chemical class.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]Protects against splashes and airborne particles that can cause serious eye irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).[7]Prevents direct skin contact, which can lead to irritation.[1][3]
Body Protection A lab coat or chemical-resistant apron worn over personal clothing.[6]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working outside of a fume hood.[6]Minimizes the risk of inhaling airborne particles that can cause respiratory irritation.[1][2]
Donning and Doffing of PPE: A Procedural Workflow

To prevent cross-contamination, the order in which you put on and take off your PPE is critical.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE to minimize contamination.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

Pre-Handling and Preparation
  • Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Gather Materials: Have all necessary equipment and reagents, including waste containers, ready before you begin.

Handling the Compound
  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table and workflow above.

  • Dispensing: Carefully weigh and dispense the solid compound, avoiding the generation of dust.[1] If there is a risk of dust, use a respirator.[6]

  • In Solution: When working with the compound in solution, be mindful of potential splashes.

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

  • Documentation: Record the amount of compound used in your laboratory notebook.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear plan is your best defense.

  • Small Spills:

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[4]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and/or emergency response team.

    • Prevent the spill from entering drains.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][4] Seek medical attention if irritation persists.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[1][4] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal_Workflow cluster_waste Chemical Waste Disposal Waste1 Segregate Waste: - Solid Waste - Contaminated PPE - Empty Containers Waste2 Label Waste Container: - Chemical Name - Hazard Symbols Waste1->Waste2 Waste3 Store in a Designated Hazardous Waste Area Waste2->Waste3 Waste4 Arrange for Pickup by Certified Waste Disposal Service Waste3->Waste4

Caption: Step-by-step process for the safe disposal of chemical waste.

Disposal Guidelines:

  • Solid Waste: Collect all waste solid material in a clearly labeled, sealed container for hazardous chemical waste.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, should be disposed of as hazardous waste.

  • Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste. Do not rinse them into the drain.

  • Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines, as regulations can vary.[1]

By adhering to these protocols, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of your team.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.